4-(2-Bromoethyl)pyridine
Description
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Properties
IUPAC Name |
4-(2-bromoethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYPEPZGVKJBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590950 | |
| Record name | 4-(2-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39232-05-8 | |
| Record name | 4-(2-Bromoethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39232-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 4-(2-Bromoethyl)pyridine (CAS: 39232-05-8)
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. With the CAS Number 39232-05-8, this reagent serves as a versatile precursor for a wide array of more complex molecules, notably in the development of novel pharmaceutical agents.[1][2][3] This document delineates its physicochemical properties, provides detailed and validated protocols for its synthesis and subsequent reactions, explores its core reactivity principles, and outlines its applications in drug discovery. Furthermore, it covers essential safety protocols and standard analytical characterization techniques to ensure both the integrity of the research and the safety of the practitioner. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Core Physicochemical & Structural Properties
Understanding the fundamental properties of this compound is the first step in its effective application. The molecule consists of a pyridine ring substituted at the 4-position with a bromoethyl group, a structural motif that imparts both a degree of stability and a highly useful reactive handle for further chemical modification.[4]
| Property | Value | Reference(s) |
| CAS Number | 39232-05-8 | [1][5][6] |
| Molecular Formula | C₇H₈BrN | [1][6] |
| Molecular Weight | 186.05 g/mol | [1][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | Pyridine, 4-(2-bromoethyl)- | [6] |
| Appearance | Data not consistently available; related compounds are often light yellow liquids or solids. | [4][7] |
| Storage | Store at 2-8°C in a refrigerator, under an inert atmosphere. | [5][8] |
Synthesis of this compound: A Validated Protocol
The most direct and reliable synthesis of this compound involves the bromination of its corresponding alcohol, 4-(2-hydroxyethyl)pyridine. This transformation is typically achieved using a strong brominating agent like concentrated hydrobromic acid (HBr), proceeding through a nucleophilic substitution (Sₙ2) mechanism.
Causality and Mechanistic Insight
The hydroxyl group of the starting material is a poor leaving group. In the presence of a strong acid like HBr, the alcohol's oxygen atom is protonated to form a good leaving group, water. The bromide ion (Br⁻), a potent nucleophile, can then attack the electrophilic carbon atom, displacing the water molecule to form the desired bromoethyl product. Heating the reaction mixture under reflux provides the necessary activation energy to drive this substitution to completion.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of analogous bromoethylpyridines.[9]
Materials:
-
4-(2-Hydroxyethyl)pyridine
-
Concentrated Hydrobromic Acid (48% aqueous solution)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (or Dichloromethane)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-(2-hydroxyethyl)pyridine (1 equivalent).
-
Addition of Reagent: Carefully add concentrated hydrobromic acid (approx. 8-10 equivalents) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain a gentle reflux with continuous stirring overnight (approximately 12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution over crushed ice and slowly neutralize by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic (pH ~7-8).
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product is obtained as a residue.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of the bromoethyl side chain, which is an excellent electrophile for nucleophilic substitution reactions.[4] This allows for the straightforward introduction of a wide variety of functional groups, making it a valuable building block for creating libraries of compounds for screening in drug discovery programs.[10][11]
Core Reactivity Principle: Nucleophilic Substitution
The carbon atom bonded to the bromine is electron-deficient due to the high electronegativity of the bromine atom, making it susceptible to attack by nucleophiles. Common nucleophiles include amines, thiols, alcohols (as alkoxides), and carbanions. The reaction typically follows an Sₙ2 pathway, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.
Representative Reaction: N-Alkylation of an Amine
A primary application of this reagent is the alkylation of primary or secondary amines to form more complex pyridine derivatives. This reaction is fundamental in the synthesis of compounds targeting various biological pathways.
Caption: General mechanism for N-alkylation using this compound.
Protocol for N-Alkylation
Materials:
-
This compound (1 equivalent)
-
Primary or secondary amine (1.1 equivalents)
-
A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)
-
A polar aprotic solvent, such as acetonitrile (ACN) or dimethylformamide (DMF)
Procedure:
-
Dissolve the amine and the base in the chosen solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of this compound in the same solvent dropwise to the stirred amine solution at room temperature.
-
Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.
-
Purify the product via column chromatography.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of various biologically active molecules.
-
PDE4 Inhibitors: It is a documented reagent for preparing disubstituted pyridines that act as phosphodiesterase 4 (PDE4) inhibitors, which are therapeutic targets for treating asthma and other inflammatory conditions.[1][12]
-
Antiviral and Antimicrobial Agents: The pyridine scaffold is a common motif in many antimicrobial and antiviral drugs. This reagent provides a direct route to introduce this core structure into potential drug candidates.[13]
-
Oncology: Pyridine analogues have shown significant antitumor activity, and this building block is used in the synthesis of novel compounds for cancer research.[14]
Analytical Characterization
Verifying the identity and purity of the synthesized this compound is a critical, self-validating step of any protocol. Standard spectroscopic methods are employed for this purpose.
Spectroscopic Workflow
Caption: Workflow for the spectroscopic analysis of the final product.
Expected Spectroscopic Data
(Based on typical values for substituted pyridines)[15][16]
-
¹H NMR (in CDCl₃):
-
~8.5 ppm: Doublet, 2H (protons ortho to pyridine nitrogen).
-
~7.2 ppm: Doublet, 2H (protons meta to pyridine nitrogen).
-
~3.6 ppm: Triplet, 2H (-CH₂-Br).
-
~3.2 ppm: Triplet, 2H (Ar-CH₂-).
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ will appear as a characteristic doublet with a ~1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). For this compound, this would be at m/z 185 and 187.
-
-
Infrared (IR) Spectroscopy:
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1600, 1500 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
~700-600 cm⁻¹: C-Br stretching.
-
Safety, Handling, and Storage
Brominated organic compounds require careful handling to ensure laboratory safety. Adherence to established protocols is mandatory.
Hazard Identification
While specific GHS data for this compound is limited, related brominated pyridines carry significant warnings.[6][7][17][18]
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Safe Handling and Storage Protocols
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors.[7][17]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, nitrile or neoprene gloves, and tightly fitting safety goggles or a face shield.[7][17]
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, preferably in a refrigerator (2-8°C).[5] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]
-
Spill Response: In case of a small spill, cover with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[7][19]
References
A consolidated list of authoritative sources cited throughout this guide.
-
CAS No : 39232-05-8| Chemical Name : this compound . Pharmaffiliates. [Link]
-
4-(2-BROMOETHYL)-PYRIDINE . Chemdad Co., Ltd. [Link]
-
This compound | C7H8BrN | CID 17779262 . PubChem. [Link]
-
The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of 2-(bromoethyl)pyridine . PrepChem.com. [Link]
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET . Organic Chemistry Portal. [Link]
-
Pyridine synthesis . Organic Chemistry Portal. [Link]
- Preparation method of 4-(bromoacetyl) pyridine hydrobromide.
-
Pyridine . Wikipedia. [Link]
-
THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES . Canadian Science Publishing. [Link]
-
Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine . ResearchGate. [Link]
-
Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity . PubMed Central. [Link]
-
How to carry out bromination of pyridine at 2- or 4- positions? . ResearchGate. [Link]
- Bromination of pyridine derivatives.
-
The Role of Pyridine Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A Brief View on Pyridine Compounds . Open Access Journals. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions . PubMed Central. [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS . A.K.P.C. College. [Link]
Sources
- 1. 4-(2-BROMOETHYL)-PYRIDINE | 39232-05-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | C7H8BrN | CID 17779262 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
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A Comprehensive Technical Guide to 4-(2-Bromoethyl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Molecular and Physical Properties
4-(2-Bromoethyl)pyridine is a key reagent in medicinal chemistry, valued for its bifunctional nature: a nucleophilic pyridine ring and a reactive bromoethyl side chain. Understanding its fundamental properties is the first step in its effective application.
The compound's core identifiers and properties are summarized below:
| Property | Value | Source(s) |
| Chemical Formula | C₇H₈BrN | |
| Molecular Weight | 186.05 g/mol | |
| CAS Number | 39232-05-8 | |
| Canonical SMILES | C1=CN=CC=C1CCBr | |
| InChIKey | HEYPEPZGVKJBFH-UHFFFAOYSA-N | |
| Appearance | Typically a liquid (often supplied as its hydrobromide salt, a solid) |
While extensive data for the free base is not consistently available, the more stable hydrobromide salt, this compound hydrobromide (CAS No. 120277-01-2), provides valuable physicochemical insights. The salt form enhances stability, making it easier for storage and handling.
| Property (Hydrobromide Salt) | Value | Source(s) |
| Chemical Formula | C₇H₉Br₂N | |
| Molecular Weight | 266.96 g/mol | |
| Appearance | White to light yellow powder or crystalline solid | |
| Melting Point | 148-152 °C | |
| Solubility | Soluble in methanol |
Synthesis and Purification
The synthesis of this compound is most commonly achieved via a two-step process starting from commercially available precursors. The causality behind this experimental choice lies in the efficiency and selectivity of the reactions.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 4-(2-Hydroxyethyl)pyridine (Precursor)
This protocol is adapted from established reduction methods for pyridine esters.
-
Setup: A three-neck round-bottom flask, previously flame-dried and flushed with nitrogen, is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Dissolve 4-pyridineacetic acid ethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0°C in an ice bath. Slowly add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (0.6 equivalents) dropwise via the dropping funnel. The causality for the slow addition at low temperature is to control the highly exothermic reaction and prevent side reactions.
-
Monitoring: Allow the reaction to stir at room temperature for approximately 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: After completion, cool the mixture back to 0°C and cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is critical for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.
-
Workup: Filter the resulting slurry through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield 4-(2-hydroxyethyl)pyridine, which can often be used in the next step without further purification.
Part 2: Synthesis of this compound Hydrobromide
This protocol utilizes a standard method for converting primary alcohols to alkyl bromides.
-
Setup: To the crude 4-(2-hydroxyethyl)pyridine from the previous step, add concentrated hydrobromic acid (48% aqueous solution) in excess.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically overnight). The high temperature and acidic conditions facilitate the Sₙ2 displacement of the hydroxyl group.
-
Isolation: After cooling, remove the excess HBr under reduced pressure. The resulting solid residue is the hydrobromide salt of the product.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as isopropanol, to yield purified this compound hydrobromide. The salt form is typically preferred for its stability. If the free base is required, it can be generated by careful neutralization with a base followed by extraction.
Chemical Reactivity and Mechanistic Insights
The utility of this compound in drug development stems from the reactivity of its bromoethyl group, which acts as a potent electrophile for nucleophilic substitution reactions.
Core Reactivity Principle: Nucleophilic Substitution
The primary reaction pathway involves the displacement of the bromide ion by a nucleophile. The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to attack.
Caption: Primary reactivity of this compound.
This reactivity is exploited to connect the 4-pyridylethyl scaffold to various molecular fragments, a common strategy in building complex pharmaceutical agents.
Causality of Reactivity:
-
Leaving Group: The bromide ion (Br⁻) is a stable anion and therefore an excellent leaving group, which is a critical factor for an efficient Sₙ2 reaction.
-
Electrophilic Carbon: The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the bromine, making it an electrophilic site for nucleophilic attack.
-
Pyridine Ring Influence: The pyridine ring itself is electron-withdrawing, which can slightly influence the reactivity of the side chain.
Applications in Drug Discovery & Synthesis
This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds. Its pyridine moiety is a common feature in many approved drugs, and the bromoethyl handle provides a convenient point of attachment.
Case Study: Synthesis of PDE4 Inhibitors
A significant application of this reagent is in the preparation of disubstituted pyridines that act as phosphodiesterase 4 (PDE4) inhibitors, which are investigated for treating asthma and other inflammatory conditions. In these syntheses, the this compound fragment is typically introduced by reacting it with a nucleophilic center on the core scaffold of the target molecule.
General Application as a Building Block
The bromoethyl group readily reacts with a variety of nucleophiles, enabling the synthesis of diverse derivatives:
-
Amines: Reaction with primary or secondary amines yields N-substituted 2-(pyridin-4-yl)ethanamines. This is a common method for introducing the pyridylethylamine motif found in many pharmacologically active compounds.
-
Thiols: Thiolates can displace the bromide to form thioethers.
-
Alcohols/Phenols: Alkoxides or phenoxides react to form ethers.
This versatility allows medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.
Spectroscopic Characterization
Note: Direct, experimentally verified spectra for the free base of this compound are not consistently available in public databases. The following represents expected chemical shifts based on the analysis of its structural components and data from closely related analogs like 4-bromopyridine hydrobromide and 2-(2-bromoethyl)pyridine. Researchers should always confirm the identity of their synthesized material with their own analytical data.
Expected ¹H NMR (in CDCl₃):
-
Pyridine Protons (α to N): ~8.5-8.7 ppm (doublet). These protons are the most deshielded due to the electronegativity of the nitrogen atom.
-
Pyridine Protons (β to N): ~7.2-7.4 ppm (doublet).
-
Methylene Protons (-CH₂-Br): ~3.6-3.8 ppm (triplet). These protons are deshielded by the adjacent bromine atom.
-
Methylene Protons (-CH₂-Py): ~3.1-3.3 ppm (triplet). These protons are adjacent to the pyridine ring.
Expected ¹³C NMR (in CDCl₃):
-
Pyridine Carbons (α to N): ~150 ppm.
-
Pyridine Carbon (γ to N): ~145-148 ppm.
-
Pyridine Carbons (β to N): ~124 ppm.
-
Methylene Carbon (-CH₂-Py): ~38-40 ppm.
-
Methylene Carbon (-CH₂-Br): ~30-33 ppm.
Expected Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z 185 and 187 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
-
Major Fragment: Loss of Br• (m/z ~106), corresponding to the [M-Br]⁺ fragment, which would likely be a prominent peak.
Safety, Handling, and Storage
As with all pyridine derivatives and alkyl halides, proper handling of this compound and its salts is essential for laboratory safety.
| Hazard Category | Precautionary Measures | Source(s) |
| Eye Irritation | Causes serious eye irritation. Wear chemical safety goggles or a face shield. An emergency eyewash station must be readily accessible. | |
| Skin Contact | May cause skin irritation. Wear chemically resistant gloves (e.g., butyl rubber). | |
| Inhalation | May cause respiratory irritation. All handling should be performed in a certified chemical fume hood. | |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. |
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Stability: The hydrobromide salt is generally more stable and less prone to degradation than the free base. The parent compound can darken upon exposure to light or long-term storage.
Spill Response Protocol
Caption: Workflow for responding to a this compound spill.
Conclusion
This compound is a foundational building block for medicinal chemists and drug development professionals. Its predictable reactivity, centered on the electrophilic bromoethyl side chain, provides a reliable method for incorporating the pyridylethyl moiety into complex molecular architectures. By understanding its synthesis, handling requirements, and chemical behavior, researchers can effectively leverage this reagent to advance the synthesis of novel therapeutic agents, particularly in areas where the pyridine scaffold is a known pharmacophore. The use of its more stable hydrobromide salt is recommended for ease of storage and handling.
References
- Wiley-VCH. (2007). Supporting Information for publications.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. (2017). CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. [Link]
-
SpectraBase. 4-(2-Bromo-phenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid 2-methoxy-ethyl ester - Spectrum. [Link]
-
Chorell, E., et al. (2016). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. PubMed Central. [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information for a general catalyst for Suzuki–Miyaura and Sonogashira reactions. [Link]
-
SpectraBase. 4-bromopyridine, hydrobromide - Spectra. [Link]
-
National Institute of Standards and Technology. Pyridine. NIST WebBook. [Link]
-
The Royal Society of Chemistry. Supporting Information for various pyridine compounds. [Link]
-
PubChem. 2-(1-Bromoethyl)pyridine. National Center for Biotechnology Information. [Link]
4-(2-Bromoethyl)pyridine IUPAC name and synonyms
An In-depth Technical Guide to 4-(2-Bromoethyl)pyridine: Nomenclature, Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Structurally, it features a pyridine ring, a common scaffold in numerous pharmaceuticals, functionalized with a 2-bromoethyl group at the 4-position. This bromoethyl moiety serves as a reactive "handle," making the molecule a versatile building block for the synthesis of more complex molecular architectures. The pyridine ring itself imparts specific physicochemical properties, such as basicity and the ability to participate in hydrogen bonding, which are often crucial for biological activity. This guide provides a comprehensive overview of its nomenclature, properties, a validated synthesis protocol, and its applications in modern drug development.
Nomenclature and Identification
Correctly identifying a chemical compound is fundamental for scientific communication and procurement. The nomenclature for this compound is standardized, though several synonyms are in common use.
IUPAC Name
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1]
Synonyms and Common Identifiers
In literature and commercial catalogs, the compound may be referred to by several other names. Recognizing these is key to a comprehensive literature search.
-
Pyridine, 4-(2-bromoethyl)-[1]
-
4-(2-bromo-ethyl)-pyridine[1]
-
It is also frequently sold and stored as its hydrobromide salt, This compound hydrobromide [3][4][5][], which offers enhanced stability.
Key Identifiers
Quantitative data for unambiguous identification are summarized below.
| Identifier | Value | Source |
| CAS Number | 39232-05-8 | [1][2] |
| PubChem CID | 17779262 | [1] |
| Molecular Formula | C₇H₈BrN | [1][2] |
| Molecular Weight | 186.05 g/mol | [1][2] |
| InChIKey | HEYPEPZGVKJBFH-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reactivity in synthetic applications.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈BrN | [1][2] |
| Molecular Weight | 186.05 g/mol | [1][2] |
| Canonical SMILES | C1=CN=CC=C1CCBr | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Storage | Sealed in dry, room temperature | [7] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved via nucleophilic substitution of the corresponding alcohol, 4-(2-hydroxyethyl)pyridine. This method is favored due to the high reactivity of the hydroxyl group towards strong hydrohalic acids and the commercial availability of the starting material.
Synthetic Strategy
The conversion of a primary alcohol to an alkyl bromide is a classic and efficient transformation. The protocol involves treating 4-(2-hydroxyethyl)pyridine with concentrated hydrobromic acid (HBr). Mechanistically, the acidic proton from HBr protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The bromide ion (Br⁻), a competent nucleophile, then attacks the electrophilic carbon atom in an Sₙ2 reaction, displacing water and forming the C-Br bond. Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion. This exact strategy has been documented to proceed in quantitative yield for the analogous synthesis of 2-(bromoethyl)pyridine.[8]
Experimental Protocol
Disclaimer: This protocol is intended for qualified researchers and should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-(2-Hydroxyethyl)pyridine
-
Concentrated Hydrobromic Acid (48% aq.)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-hydroxyethyl)pyridine (1 equivalent).
-
Reagent Addition: Carefully add concentrated hydrobromic acid (48%, ~10 equivalents) to the flask.
-
Reflux: Heat the mixture to reflux using a heating mantle and allow it to stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After cooling to room temperature, carefully pour the reaction mixture over ice and neutralize by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH > 7).
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane (3x volumes).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to obtain pure this compound.
Synthesis Workflow Diagram
Sources
- 1. This compound | C7H8BrN | CID 17779262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-BROMOETHYL)-PYRIDINE | 39232-05-8 [chemicalbook.com]
- 3. This compound hydrobromide | 120277-01-2 | VEA27701 [biosynth.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. 120277-01-2|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 7. 39232-05-8|this compound|BLD Pharm [bldpharm.com]
- 8. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(2-Bromoethyl)pyridine
Introduction: The Analytical Imperative
4-(2-Bromoethyl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a nucleophilic pyridine ring and an electrophilic bromoethyl side chain, makes it a versatile precursor for the synthesis of more complex molecular architectures. Accurate and unambiguous structural confirmation is paramount before its inclusion in any synthetic pathway. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the identity and purity of this compound. Our focus extends beyond mere data presentation to the underlying principles and experimental rationale, ensuring a robust and reproducible analytical workflow.
The molecular structure of this compound forms the basis for our spectroscopic investigation. The distinct electronic environments of the pyridine ring and the ethyl bridge provide a unique set of spectroscopic signatures that we will explore in detail.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map out the complete carbon-hydrogen framework.
Experimental Protocol: Acquiring High-Fidelity NMR Data
Rationale: The choice of solvent and internal standard is critical for accurate chemical shift referencing and preventing signal overlap with the analyte. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium resonance that can be used for field-frequency locking. Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) due to its chemical inertness and its high-field resonance, which rarely interferes with signals from the analyte.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Standard Addition: Add a small drop of tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (~1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Data & Interpretation
The proton NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.55 | Doublet (d) | 2H | ~6.0 | H-2, H-6 (α-protons) |
| ~7.25 | Doublet (d) | 2H | ~6.0 | H-3, H-5 (β-protons) |
| ~3.65 | Triplet (t) | 2H | ~7.0 | -CH₂-Br |
| ~3.15 | Triplet (t) | 2H | ~7.0 | Py-CH₂- |
Interpretation:
-
Aromatic Region (δ 7.0-9.0 ppm): The pyridine ring exhibits a characteristic downfield shift due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The protons alpha to the nitrogen (H-2, H-6) are the most deshielded and appear at the lowest field (~8.55 ppm). The beta protons (H-3, H-5) appear further upfield (~7.25 ppm). The symmetrical nature of the 4-substituted ring means H-2 is equivalent to H-6, and H-3 is equivalent to H-5, resulting in two signals, each integrating to 2H. Both signals appear as doublets due to coupling with their respective ortho neighbors.
-
Aliphatic Region (δ 3.0-4.0 ppm): The ethyl bridge gives rise to two distinct signals. The methylene group attached to the bromine atom (-CH₂-Br) is significantly deshielded by the electronegative halogen, appearing as a triplet around 3.65 ppm. The methylene group attached to the pyridine ring (Py-CH₂-) appears as a triplet around 3.15 ppm. The triplet multiplicity for both signals arises from coupling to the adjacent methylene group (n+1 rule, where n=2 protons on the neighbor).
Caption: Key ¹H NMR coupling relationships in this compound.
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-2, C-6 |
| ~149.5 | C-4 |
| ~124.5 | C-3, C-5 |
| ~38.0 | Py-CH₂- |
| ~32.0 | -CH₂-Br |
Interpretation:
-
Aromatic Carbons: As with the protons, the carbons of the pyridine ring are deshielded. The carbons adjacent to the nitrogen (C-2, C-6) appear furthest downfield. The substituted carbon (C-4) also has a distinct downfield shift. The C-3 and C-5 carbons are the most shielded of the aromatic set.
-
Aliphatic Carbons: The two sp³ hybridized carbons of the ethyl chain appear in the upfield region of the spectrum. The carbon directly bonded to the electronegative bromine (-CH₂-Br) is found at a higher chemical shift (~32.0 ppm) compared to the carbon attached to the pyridine ring (Py-CH₂-), which is slightly more deshielded due to the ring's influence (~38.0 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent technique for rapidly identifying the presence of key functional groups.
Experimental Protocol: Thin Film or KBr Pellet Method
Rationale: The goal is to obtain a high-quality spectrum of the pure compound. For liquids, the neat thin film method is simplest. For solids, dispersing the sample in a KBr matrix prevents scattering issues and produces sharp, well-defined peaks.
Step-by-Step Methodology (Thin Film):
-
Sample Application: Place one or two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Film Formation: Place a second salt plate on top and gently press to create a thin, uniform liquid film.
-
Data Acquisition: Place the salt plate assembly in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty spectrometer should be acquired and automatically subtracted from the sample spectrum.
IR Spectral Data & Interpretation
| Frequency Range (cm⁻¹) | Vibration Type | Assignment |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 3000-2850 | C-H Stretch | Aliphatic C-H |
| ~1600, ~1560, ~1480 | C=C and C=N Stretch | Pyridine Ring Skeletal Vibrations |
| ~1420 | CH₂ Scissoring | Aliphatic CH₂ |
| ~810 | C-H Bend (out-of-plane) | 1,4-Disubstituted Aromatic Ring |
| 650-550 | C-Br Stretch | Alkyl Bromide |
Interpretation:
-
C-H Stretching: The spectrum will clearly distinguish between aromatic C-H stretches (appearing just above 3000 cm⁻¹) and aliphatic C-H stretches (appearing just below 3000 cm⁻¹).
-
Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic ring typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: The presence of the bromoethyl group is definitively confirmed by a strong absorption in the far-IR region (typically 650-550 cm⁻¹). This peak is a key diagnostic feature for this molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI) GC-MS
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and common method for the analysis of volatile, thermally stable organic compounds. EI is a "hard" ionization technique that causes fragmentation, providing valuable structural information.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Separation: The compound travels through a GC column (e.g., a DB-5ms), which separates it from any impurities.
-
Ionization: As the compound elutes from the GC, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
Mass Spectral Data & Interpretation
| m/z Value | Assignment | Significance |
| 185 / 187 | [M]⁺ | Molecular Ion Peak: Confirms the molecular weight. The ~1:1 ratio of the two peaks is the characteristic isotopic signature of one bromine atom (⁷⁹Br and ⁸¹Br).[1] |
| 106 | [M - Br]⁺ | Loss of a bromine radical. |
| 92 | [C₅H₄N-CH₂]⁺ | Tropylium-like ion, a common fragment for benzylic/pyridylic systems. |
Interpretation: The most critical feature in the mass spectrum is the molecular ion peak . Due to the nearly equal natural abundance of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., 185 and 187).[1] This "M, M+2" pattern is an unmistakable indicator of the presence of a single bromine atom in the molecule. The base peak is often observed at m/z 106, corresponding to the stable cation formed after the loss of the bromine radical.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize that proper handling is as important as accurate analysis. This compound and its related hydrobromide salts are hazardous materials.
-
Hazards: This class of compounds is often corrosive and can cause severe skin burns and eye damage.[2] They may also cause respiratory irritation.[2]
-
Handling: Always handle this chemical inside a certified chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2]
Conclusion
The structural elucidation of this compound is a straightforward process when the core analytical techniques of NMR, IR, and MS are applied systematically. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and atom connectivity. IR spectroscopy verifies the presence of the key functional groups—the pyridine ring and the alkyl bromide. Finally, mass spectrometry confirms the molecular weight and provides definitive evidence for the presence of bromine through its characteristic isotopic pattern. By following the detailed protocols and interpretation guides outlined here, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.
References
- Wiley-VCH. (2007). Supporting Information.
- Fisher Scientific. (2025). 4-(Bromomethyl)pyridine hydrobromide Safety Data Sheet.
- Sigma-Aldrich. (2023). 2-Bromo-6-(bromomethyl)pyridine Safety Data Sheet.
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
- Sigma-Aldrich. (2024). This compound Safety Data Sheet.
- Angene Chemical. (2024). 3-(Bromomethyl)pyridine hydrobromide Safety Data Sheet.
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An In-depth Technical Guide to the Reactivity of the Bromoethyl Group in Pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(2-bromoethyl)pyridine scaffold is a cornerstone in synthetic chemistry, serving as a versatile building block for a vast array of more complex molecules, particularly in the pharmaceutical industry.[1] Its utility stems from the bromoethyl group, a reactive handle that can be readily transformed through various reaction pathways.[2] However, the reactivity of this group is not straightforward; it is a nuanced interplay of competing mechanisms, primarily bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). Understanding and controlling the factors that dictate the outcome of these reactions is paramount for any researcher leveraging this synthon. This guide provides a deep dive into the core principles governing the reactivity of 2-(2-bromoethyl)pyridine, offering field-proven insights into reaction control, detailed experimental protocols, and the causal logic behind methodological choices.
Introduction: The Dichotomy of Reactivity
At its core, the synthetic potential of 2-(2-bromoethyl)pyridine and its isomers lies in the carbon-bromine bond of the ethyl side chain. Bromine is an excellent leaving group, rendering the adjacent carbon atom (Cα) electrophilic and susceptible to attack by nucleophiles. Simultaneously, the hydrogen atoms on the carbon further from the ring (Cβ) are rendered acidic, creating an opportunity for base-induced elimination.
This duality gives rise to two primary, competing reaction pathways:
-
Nucleophilic Substitution (SN2): A nucleophile directly attacks the electrophilic carbon, displacing the bromide ion to form a new carbon-nucleophile bond.
-
Elimination (E2): A base abstracts a proton from the β-carbon, leading to the concerted formation of a double bond and the expulsion of the bromide ion, yielding 2-vinylpyridine.
The challenge and opportunity for the synthetic chemist lie in selectively directing the reaction toward the desired outcome. This guide will dissect the key variables that allow for precise control over these pathways.
The Competing Mechanisms: SN2 vs. E2
A foundational understanding of the SN2 and E2 mechanisms is critical to predicting and controlling the reactivity of 2-(2-bromoethyl)pyridine. Both are bimolecular, meaning their reaction rates depend on the concentration of both the substrate and the nucleophile/base.[3][4]
The SN2 Pathway: A Concerted Attack
The SN2 reaction is a single-step, concerted process.[5][6] The nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group (a "backside attack").[6][7] This approach is necessary to allow for optimal orbital overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the substrate's Lowest Unoccupied Molecular Orbital (LUMO), which is the C-Br antibonding orbital.[8]
As the new C-Nucleophile bond forms, the C-Br bond simultaneously breaks.[7] This process proceeds through a high-energy trigonal bipyramidal transition state where the carbon atom is momentarily five-coordinate.[7]
The E2 Pathway: A Concerted Elimination
Like the SN2 reaction, the E2 mechanism is also a concerted, one-step process.[9][10] However, instead of attacking the carbon atom, the base abstracts a proton from the β-carbon.[11] For this to occur efficiently, the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation (oriented 180° apart).[9][10] This specific geometric arrangement allows for the smooth, simultaneous formation of the π-bond as the C-H and C-Br bonds break.[9]
The following diagram illustrates the decision point for 2-(2-bromoethyl)pyridine when faced with a reagent that can act as both a nucleophile and a base.
Caption: Competing SN2 and E2 reaction pathways for 2-(2-bromoethyl)pyridine.
Factors Influencing Reaction Outcome
The delicate balance between substitution and elimination can be tipped decisively by carefully selecting the reaction conditions. The key levers at the chemist's disposal are the nature of the attacking species, the solvent, and the temperature.
Nucleophilicity vs. Basicity
While related, nucleophilicity (the ability to attack an electrophilic carbon) and basicity (the ability to abstract a proton) are distinct properties. The character of the anionic or neutral species used is the single most important factor in determining the reaction's course.
-
Strongly Basic, Sterically Hindered Reagents: Bulky bases, such as potassium tert-butoxide (t-BuOK), favor elimination. Their steric bulk makes it difficult to approach the electrophilic carbon for an SN2 attack, but the peripheral β-hydrogens remain accessible.[10]
-
Strongly Nucleophilic, Weakly Basic Reagents: Reagents like iodide (I⁻), azide (N₃⁻), or cyanide (CN⁻) are excellent nucleophiles but poor bases. They will almost exclusively lead to substitution products.
-
Strongly Basic, Unhindered Reagents: Reagents like hydroxide (OH⁻) or ethoxide (EtO⁻) are strong both as nucleophiles and as bases, often leading to a mixture of products. In these cases, other factors become critical for control.[12]
Solvent Effects
The choice of solvent plays a profound role by stabilizing or destabilizing reactants and transition states.[13]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have acidic protons and can form strong hydrogen bonds. They solvate and stabilize both the nucleophile and the leaving group. This strong solvation of the nucleophile "cages" it, reducing its reactivity and slowing down the SN2 reaction.[14] Conversely, these solvents can facilitate elimination.[12]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents lack acidic protons. They can solvate cations but are poor at solvating anions (the nucleophile). This leaves the nucleophile "naked" and highly reactive, thus strongly favoring the SN2 pathway.[15]
Temperature
Temperature is a key thermodynamic lever. Elimination reactions generally have a higher activation energy than substitution reactions and involve the breaking of more bonds, leading to a greater increase in entropy. Consequently, higher temperatures favor elimination .[12] To favor substitution, reactions are typically run at lower temperatures or at room temperature.
| Factor | Favors SN2 (Substitution) | Favors E2 (Elimination) | Causality |
| Reagent | Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuOK) | Steric hindrance prevents backside attack but allows proton abstraction.[10] |
| Solvent | Polar Aprotic (e.g., Acetone, DMSO) | Polar Protic (e.g., Ethanol) | Aprotic solvents enhance nucleophilicity; protic solvents favor elimination.[12][15] |
| Temperature | Lower Temperature (e.g., 0°C to RT) | Higher Temperature (e.g., Reflux) | Elimination has a higher activation energy and is entropically favored.[12] |
| Concentration | Lower concentration of base/nucleophile | Higher concentration of strong base | Higher base concentration increases the rate of the bimolecular E2 reaction.[12] |
Unique Reactivity: Intramolecular Quaternization
A fascinating aspect of haloalkylpyridines is the potential for the pyridine nitrogen itself to act as an intramolecular nucleophile. In the case of 2-(2-bromoethyl)pyridine, this can lead to a cyclization reaction, forming a five-membered ring and a quaternary pyridinium salt, a type of indolizidine or quinolizidine precursor.[16] This pathway is often observed as a side reaction, particularly in the absence of a strong external nucleophile or upon prolonged heating.
Caption: Intramolecular cyclization (quaternization) of 2-(2-bromoethyl)pyridine.
Experimental Protocols
The following protocols provide practical, field-tested methodologies for directing the reactivity of 2-(2-bromoethyl)pyridine towards either elimination or substitution.
Protocol 1: Synthesis of 2-Vinylpyridine via E2 Elimination
This protocol maximizes the E2 pathway by using a strong, concentrated base in a suitable solvent at elevated temperatures. This method is analogous to the industrial dehydration of 2-hydroxyethylpyridine, which is often the precursor to 2-(2-bromoethyl)pyridine.[17][18]
Objective: To achieve a high yield of 2-vinylpyridine through dehydrobromination.
Materials:
-
2-(2-Bromoethyl)pyridine hydrobromide
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Distillation apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2-bromoethyl)pyridine hydrobromide in a minimal amount of water, then add a concentrated solution of KOH or NaOH in ethanol.[12] The use of a concentrated base in ethanol strongly favors elimination.[12]
-
Heating: Heat the mixture to reflux using a heating mantle. The higher temperature provides the necessary activation energy for the E2 pathway.[12] Monitor the reaction progress by TLC or GC-MS (typically 1-3 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Most of the ethanol can be removed under reduced pressure.
-
Extraction: Add water to the residue and extract the product into a suitable organic solvent like diethyl ether or dichloromethane.
-
Washing: Wash the organic layer with brine to remove residual water and base.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude 2-vinylpyridine can be purified by vacuum distillation.[17] Note: 2-vinylpyridine is prone to polymerization and should be stored cold with an inhibitor like 4-tert-butylcatechol.[17]
Protocol 2: Synthesis of a Substituted Pyridine via SN2 Reaction
This protocol is designed to maximize the SN2 pathway by using a good nucleophile in a polar aprotic solvent at a controlled temperature.
Objective: To synthesize 2-(2-azidoethyl)pyridine, a useful intermediate for click chemistry or reduction to the corresponding amine.
Materials:
-
2-(2-Bromoethyl)pyridine hydrobromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone
-
Round-bottom flask
-
Stir plate
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄)
Step-by-Step Methodology:
-
Neutralization: If starting from the hydrobromide salt, first neutralize it to the free base. Dissolve the salt in water, add a base like NaHCO₃ until the solution is basic, and extract the free 2-(2-bromoethyl)pyridine into an organic solvent. Dry and concentrate to obtain the free base oil.
-
Reaction Setup: Dissolve the 2-(2-bromoethyl)pyridine free base in anhydrous DMF or acetone in a round-bottom flask. The use of a polar aprotic solvent is critical to enhance the nucleophilicity of the azide anion.[15]
-
Nucleophile Addition: Add sodium azide (NaN₃) to the solution. Sodium azide is an excellent nucleophile and a very weak base, ensuring the reaction proceeds via substitution.
-
Reaction Conditions: Stir the mixture at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to increase the rate if the reaction is slow, but avoid high temperatures which could encourage elimination or side reactions. Monitor by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction and Washing: Extract the product into the ether layer. Wash the organic layer multiple times with water to remove the DMF and residual salts, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield the crude 2-(2-azidoethyl)pyridine.
-
Purification: The product can be purified by column chromatography on silica gel if necessary.
Conclusion
The bromoethyl group on a pyridine ring is a powerful synthetic tool, but its reactivity is a delicate balance between substitution and elimination. As demonstrated, this balance is not left to chance. By strategically manipulating the core variables of reagent choice (nucleophilicity vs. basicity and sterics), solvent polarity, and temperature, researchers can exert precise control over the reaction outcome. A thorough understanding of the underlying SN2 and E2 mechanisms is not merely academic; it is the foundation upon which rational, efficient, and high-yielding synthetic strategies are built. This guide serves as a framework for professionals to make informed, causality-driven decisions in the lab, unlocking the full potential of this versatile pyridine building block.
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- Wikipedia.
- Wikipedia. 2-Bromopyridine.
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- Wikipedia. SN2 reaction.
- Nucleophilic substitution vs.
- Khan Academy.
- Khan Academy.
- Eureka | Patsnap. Method for synthesizing and preparing 2-vinyl pyridine.
- Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction.
- Wikipedia. 2-Vinylpyridine.
- Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.
- Google Patents. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine.
- ChemicalBook. (2024, March 25). 2-Vinylpyridine: Properties, Production process and Uses.
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- Google Patents.
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- ResearchGate. Role of the Solvent in Chemical Reactions: Second Edition.
- YouTube. (2023, May 15). Solvent Effects in Proton Transfers; Lewis Acid-base Reactions.
- PubMed. (2009, August 6). Intramolecular pyridine activation-dearomatization reaction: highly stereoselective synthesis of polysubstituted indolizidines and quinolizidines.
- PubChem - NIH. 2-(1-Bromoethyl)pyridine | C7H8BrN | CID 15373657.
- Cenmed Enterprises. 2-(2-Bromoethyl)pyridine hydrobromide (C007B-053840).
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Navigating the Stability of 4-(2-Bromoethyl)pyridine: A Technical Guide for Researchers
For professionals in pharmaceutical research and drug development, the integrity of starting materials is paramount. This guide provides an in-depth examination of the stability and optimal storage conditions for 4-(2-Bromoethyl)pyridine and its hydrobromide salt, crucial reagents in the synthesis of novel chemical entities. Adherence to these guidelines is essential to ensure experimental reproducibility and the quality of downstream products.
Core Chemical Properties and Inherent Instabilities
This compound is a bifunctional molecule featuring a pyridine ring, susceptible to nucleophilic attack and oxidation, and an alkyl bromide, a reactive electrophile. This inherent reactivity dictates its stability profile and necessitates careful handling and storage. The hydrobromide salt, while generally more crystalline and less volatile, shares similar reactivity concerns.
The primary degradation pathways are rooted in the lability of the carbon-bromine bond and the reactivity of the pyridine nitrogen. Understanding these potential transformations is critical for anticipating and mitigating stability issues.
Recommended Storage Conditions: A Multi-Faceted Approach
Based on accumulated safety data and chemical principles, a multi-layered approach to the storage of this compound is recommended to preserve its integrity.
Summary of Recommended Storage Parameters
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions, such as self-alkylation and hydrolysis. "Cold-chain transportation" is advisable for maintaining product quality during transit[1]. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Displaces oxygen and moisture, thereby preventing oxidation of the pyridine ring and hydrolysis of the alkyl bromide. |
| Light | Amber or Opaque Container | Protects the compound from photolytic degradation, a common pathway for alkyl halides. |
| Container | Tightly-Sealed | Prevents the ingress of moisture and atmospheric oxygen, which can initiate degradation[2][3][4][5][6]. |
Potential Degradation Pathways and Their Mitigation
While specific kinetic studies on this compound are not extensively published, its chemical structure suggests several plausible degradation pathways. Proactive measures in storage and handling can effectively minimize these risks.
Self-Alkylation and Polymerization
The nucleophilic pyridine nitrogen of one molecule can react with the electrophilic bromoethyl group of another, leading to oligomerization or polymerization. This process is accelerated by elevated temperatures.
Experimental Workflow: Monitoring for Self-Alkylation
Caption: Workflow for detecting oligomers via LC-MS.
Hydrolysis
In the presence of moisture, the bromoethyl group can undergo hydrolysis to form 4-(2-hydroxyethyl)pyridine. This transformation alters the reactivity and functionality of the molecule.
Logical Relationship: Hydrolysis Prevention
Caption: Key measures to prevent hydrolysis.
Oxidation
The pyridine ring is susceptible to oxidation, particularly in the presence of atmospheric oxygen and trace metal catalysts. This can lead to the formation of N-oxides and other degradation products.
Incompatible Materials and Handling Precautions
To ensure both safety and compound stability, it is crucial to avoid contact with incompatible substances.
-
Strong Oxidizing Agents: These can react vigorously with the pyridine ring, leading to uncontrolled oxidation and potential thermal hazards[2][6].
-
Strong Bases: Bases can deprotonate the carbon adjacent to the pyridine ring, potentially initiating elimination or other side reactions[5].
Protocol for Safe Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[3][4][5][7].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat[3][4][7].
-
Dispensing: When dispensing, use clean, dry equipment. If the compound is stored under an inert atmosphere, maintain this environment during transfer.
-
Cleaning: Clean any spills promptly and decontaminate surfaces thoroughly.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations[3][4][5].
Hazardous Decomposition
Under thermal stress, such as in a fire, this compound can decompose to produce hazardous gases, including:
Appropriate fire extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam[3][7].
Conclusion: Best Practices for Long-Term Stability
The chemical integrity of this compound is best maintained through a combination of stringent environmental controls and careful handling. By understanding the inherent reactivity of this molecule and implementing the recommended storage and handling protocols, researchers can ensure the reliability of their starting material, leading to more consistent and successful experimental outcomes.
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4-(2-Bromoethyl)pyridine safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 4-(2-Bromoethyl)pyridine
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical research, frequently utilized in the synthesis of novel therapeutic agents. Its structure, featuring a reactive bromoethyl group attached to a pyridine ring, allows for a variety of nucleophilic substitution reactions, making it a key intermediate for introducing the pyridylethyl moiety into target molecules[1]. However, its utility is matched by its potential hazards. As a reactive alkylating agent and a pyridine derivative, it necessitates rigorous safety and handling protocols.
This guide is intended for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the intrinsic hazards of this compound and its hydrobromide salt, coupled with field-proven, in-depth protocols for safe handling, emergency response, and waste disposal. The causality behind each recommendation is explained to foster a deep-seated culture of safety and scientific integrity in the laboratory.
Hazard Identification and Risk Assessment
A thorough understanding of the toxicological and physical hazards of a chemical is the foundation of safe laboratory practice. While comprehensive toxicological data for this compound itself is limited, data from its hydrobromide salt and structurally related brominated pyridine compounds provide a strong basis for a conservative risk assessment. The primary hazards are associated with its corrosive and irritant nature.
GHS Classification and Hazards
Based on available data for the hydrobromide salt, the compound is classified as hazardous.[2] The free base should be handled with the same, if not greater, level of caution.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[2].
-
Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and irritation[3][4][5]. The reactive bromoethyl group can act as an alkylating agent, potentially reacting with biological nucleophiles in the skin, leading to irritation and chemical burns.
-
Serious Eye Damage/Irritation (Category 1): Causes serious eye damage[3][4][6]. Direct contact can lead to severe burns to the cornea and conjunctiva, potentially resulting in irreversible eye damage.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[2][4]. Inhalation of dust (from the salt) or vapors can irritate the mucous membranes of the respiratory tract.
Physical and Chemical Properties
Understanding the physical properties is crucial for anticipating its behavior during handling and in the event of a spill.
| Property | Value | Source |
| Chemical Formula | C₇H₈BrN (Free Base) / C₇H₉Br₂N (HBr Salt) | [7][8] |
| Molecular Weight | 186.05 g/mol (Free Base) / 266.96 g/mol (HBr Salt) | [7][8] |
| Appearance | Light yellow liquid (Free Base) / White to light yellow powder or crystalline solid (HBr Salt) | [1][6] |
| Incompatibilities | Strong oxidizing agents, strong bases, acids[5][9]. | |
| Hazardous Decomposition | Upon combustion, may emit toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr)[4][10]. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure risks.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, both in solid (HBr salt) and liquid form, must be conducted within a properly functioning and certified chemical fume hood[3][6][11]. This is the most critical control measure. The rationale is twofold: it prevents the inhalation of potentially irritating vapors or dusts and provides a contained space to manage spills. The air velocity at the fume hood face should be verified to meet institutional and regulatory standards.
Mandatory Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards of this compound.
-
Eye and Face Protection: Tightly fitting chemical splash goggles are mandatory at all times[6][12]. Given the classification of "Causes serious eye damage," a face shield worn over chemical splash goggles is required when handling larger quantities (>50 mL) or when there is a heightened risk of splashing[12][13]. Standard safety glasses are insufficient.
-
Hand Protection: Double-gloving is recommended. An inner glove of a flexible laminate should be worn under a heavy-duty, chemically resistant outer glove[13]. While nitrile gloves are common in labs, some pyridine-based compounds can degrade them[9]. Therefore, butyl rubber or Viton™ gloves are preferred. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times. Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact[12].
-
Body Protection: A flame-resistant lab coat that extends below the knee is required[6][13]. Ensure the lab coat is fully buttoned to provide maximum coverage. When handling significant quantities, a chemically resistant apron over the lab coat adds another layer of protection. Do not wear shorts or open-toed shoes in the laboratory[13].
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with a chemical cartridge suitable for organic vapors and acid gases (like HBr) would be necessary[12][14]. All respirator use requires prior medical clearance, fit-testing, and training under an institutional respiratory protection program[9].
Safe Handling, Storage, and Disposal
Adherence to strict protocols during routine handling, long-term storage, and final disposal is critical for ensuring safety and maintaining chemical integrity.
Handling
-
Work Area: Designate a specific area within the fume hood for handling this compound.
-
Dispensing: When transferring the solid hydrobromide salt, use spark-proof tools and avoid creating dust. For the liquid free base, use a calibrated pipette or syringe.
-
Incompatible Materials: Keep the compound segregated from strong oxidizing agents and strong bases, with which it can react exothermically[5][9].
-
Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves[5][15]. Contaminated clothing must be removed immediately and decontaminated before reuse[4][11].
Storage
-
Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area[3][9][16].
-
Location: The storage location should be a secured, corrosives-compatible cabinet.
-
Segregation: Ensure the container is stored away from incompatible materials as noted above[9][17].
-
Environment: Protect from direct sunlight and heat sources[9].
Waste Disposal
-
Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container[9].
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: Disposal must be carried out through a licensed chemical destruction facility in strict accordance with all local, state, and federal regulations[14][17]. Never discharge this chemical into drains or the environment[4].
Emergency Procedures and Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of emergency equipment.
Exposure Response
Immediate and decisive action is critical. The goal is to remove the chemical from the affected area as quickly as possible.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure complete irrigation[3][4][9]. Remove contact lenses if present and easy to do[3]. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with large amounts of water for at least 15 minutes in an emergency shower[3][4][9]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth)[3][4][14]. Seek immediate medical attention[9].
-
Ingestion: Do NOT induce vomiting[3]. Rinse the mouth with water and give two glasses of water to drink, if the person is conscious. Seek immediate medical attention[4][9].
Spill Management Workflow
The response to a spill depends on its size and location. The following workflow illustrates the decision-making process.
Caption: Decision workflow for responding to a chemical spill.
Experimental Protocol for a Small Spill Cleanup
This protocol is for trained personnel cleaning a small spill (<100 mL) inside a chemical fume hood.
-
Alert & Secure: Alert personnel in the immediate vicinity. Ensure the fume hood sash is kept at the lowest practical height.
-
Don PPE: If not already worn, don the full, appropriate PPE: double gloves (butyl rubber or Viton™ outer), chemical splash goggles, face shield, and a fully-buttoned lab coat.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad[15]. Do not use combustible materials like paper towels.
-
Collection: Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material. Place it into a designated, sealable hazardous waste container[6][15].
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose: Seal and label the waste container. Contact your institution's EHS office for pickup.
-
Post-Cleanup: Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly.
Conclusion
This compound is a potent synthetic intermediate whose utility demands a corresponding level of respect for its hazards. By integrating a deep understanding of its chemical properties with robust engineering controls, appropriate personal protective equipment, and meticulous handling protocols, researchers can effectively mitigate the risks. The principles and procedures outlined in this guide are designed to be self-validating systems of safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal well-being. Always consult the most current Safety Data Sheet (SDS) and your institution's specific safety policies before commencing work.
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Pyridine Safety Sheet . Washington State University.
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An In-depth Technical Guide to the Safe Handling, and Storage of 4-Bromo-2-methylpyridine . Benchchem.
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4-Bromo-2-(difluoromethoxy)pyridine Safety Data Sheet . Apollo Scientific.
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2-Bromopyridine Safety Data Sheet . Sigma-Aldrich.
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3-(Bromomethyl)pyridine hydrobromide Safety Data Sheet . Fisher Scientific.
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This compound PubChem Entry . National Center for Biotechnology Information.
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Personal Protective Equipment in Chemistry . Dartmouth College Environmental Health and Safety.
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4-bromo-2-(bromomethyl)pyridine Safety Data Sheet . ECHEMI.
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2-Bromopyridine Safety Data Sheet . Thermo Fisher Scientific.
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4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS . Loba Chemie.
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8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista.
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2-Bromo-6-(bromomethyl)pyridine hydrobromide Safety Data Sheet . AK Scientific, Inc.
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4-bromo-3-(bromomethyl)pyridine Safety Data Sheet . ChemicalBook.
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2-Bromo-6-(bromomethyl)pyridine Safety Data Sheet . Sigma-Aldrich.
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4-(Bromomethyl)pyridine hydrobromide 97% . Sigma-Aldrich.
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This compound hydrobromide . Biosynth.
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2-(2-Bromoethyl)pyridine hydrobromide . Smolecule.
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Introduction: The Strategic Importance of the Pyridylethyl Moiety
An In-depth Technical Guide to 4-(2-Bromoethyl)pyridine for Advanced Synthesis
This guide provides an in-depth technical overview of this compound, a critical building block for researchers, medicinal chemists, and drug development professionals. We will explore its chemical properties, commercial availability, applications in pharmaceutical synthesis, and rigorous protocols for its safe handling and utilization.
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the pharmacokinetic properties of a molecule.[1] The introduction of a reactive ethyl bromide handle at the 4-position, as in this compound, creates a versatile reagent for lead optimization and the construction of complex molecular architectures. This reagent serves as a key electrophile for introducing the pyridylethyl group into a target molecule, a common strategy in the development of novel therapeutics. Its utility is particularly noted in the synthesis of inhibitors for enzymes like phosphodiesterase 4 (PDE4), which are targets for treating inflammatory conditions such as asthma.[2]
This document serves as a practical guide for sourcing, handling, and effectively utilizing this reagent in a research and development setting.
Chemical Properties and Identification
This compound is most commonly supplied commercially as its hydrobromide salt to improve stability and handling. The free base is also available but may be less stable over long-term storage. Understanding the properties of both forms is essential for experimental design.
Table 1: Chemical and Physical Properties
| Property | This compound (Free Base) | This compound Hydrobromide |
| CAS Number | 39232-05-8[2][3] | 120277-01-2[4][5] |
| Molecular Formula | C₇H₈BrN[2][6] | C₇H₉Br₂N[4][5] |
| Molecular Weight | 186.05 g/mol [2][6] | 266.96 g/mol [4][5] |
| Appearance | Not specified, likely an oil or low-melting solid | White to light yellow powder or crystalline solid[7] |
| SMILES | BrCCC1=CC=NC=C1[3] | C1=CN=CC=C1CCBr.Br[5] |
| InChIKey | HEYPEPZGVKJBFH-UHFFFAOYSA-N[6] | LSZGISUYWRVVJL-UHFFFAOYSA-N[4] |
Note: Physical properties such as melting point and boiling point can vary between suppliers and batches. Always refer to the supplier-specific Certificate of Analysis.
Commercial Suppliers and Procurement
Sourcing high-quality starting materials is a foundational requirement for reproducible research. This compound and its hydrobromide salt are available from several reputable chemical suppliers catering to the research and bulk chemical markets.
Table 2: Prominent Commercial Suppliers
| Supplier | Compound Form | CAS Number | Notes |
| Sigma-Aldrich (Merck) | Hydrobromide | 120277-01-2 | Offers various quantities suitable for research and development. |
| Biosynth | Hydrobromide | 120277-01-2[5] | Provides research-grade chemicals with detailed technical specifications. |
| BLD Pharm | Free Base & Hydrobromide | 39232-05-8[3], 120277-01-2[8] | Offers both forms and may provide options for bulk and custom synthesis. |
| ChemicalBook | Free Base | 39232-05-8[2] | Acts as a directory connecting multiple suppliers, primarily from Asia.[2] |
| Echemi | Hydrobromide | 120277-01-2[4] | A global chemical marketplace listing various Chinese suppliers.[4] |
Procurement Workflow: A Scientist's Decision Process
When selecting a supplier, purity, availability, cost, and documentation are key decision factors. The following diagram illustrates a logical workflow for procuring this reagent.
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The Versatile Building Block: A Technical Guide to the Applications of 4-(2-Bromoethyl)pyridine
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(2-bromoethyl)pyridine, a versatile heterocyclic building block. We will explore its synthesis, core reactivity principles, and diverse applications in medicinal chemistry and materials science, supported by detailed protocols and mechanistic insights.
Introduction: The Strategic Importance of the Pyridine Moiety
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. Its presence is associated with a wide range of biological activities and desirable physicochemical properties.[1] this compound, with its reactive bromoethyl side chain, serves as a key intermediate for introducing the pyridyl moiety into a variety of molecular frameworks, enabling the synthesis of complex and valuable compounds.
Synthesis and Chemical Properties
This compound is a commercially available reagent.[1] Its chemical structure and key properties are summarized below.
| Property | Value |
| Molecular Formula | C7H8BrN |
| Molecular Weight | 186.05 g/mol |
| CAS Number | 39232-05-8 |
| Appearance | Not specified, typically a liquid or low-melting solid |
| Boiling Point | Not specified |
| Solubility | Soluble in common organic solvents |
Table 1: Physicochemical Properties of this compound.
The synthesis of this compound and its hydrobromide salt can be achieved through various routes, often starting from readily available precursors like 4-picoline or 4-pyridineethanol.
Synthesis of this compound Hydrobromide from 4-Pyridineethanol
A common laboratory-scale synthesis involves the bromination of 4-pyridineethanol using a brominating agent such as hydrobromic acid or phosphorus tribromide.
Experimental Protocol: Bromination of 4-Pyridineethanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-pyridineethanol (1.0 eq) in an excess of 48% aqueous hydrobromic acid.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess hydrobromic acid and water under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound hydrobromide can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the desired product as a crystalline solid.
Core Reactivity: The Power of the Bromoethyl Group
The primary mode of reactivity for this compound is nucleophilic substitution at the ethyl side chain. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.
Figure 1: General reaction scheme for the nucleophilic substitution of this compound.
This straightforward N-alkylation capability is the cornerstone of its utility as a synthetic building block.
N-Alkylation Reactions: A Gateway to Diverse Functionality
The reaction of this compound with nitrogen-containing nucleophiles is a particularly powerful tool for constructing complex molecules.
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of the amine nucleophile (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 eq) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C to facilitate the reaction. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter the mixture. The filtrate is then concentrated under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The crude product is then purified by silica gel column chromatography to yield the desired N-alkylated product.
Applications in Drug Discovery and Development
The 4-(2-pyridylethyl) motif is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. This compound serves as a crucial starting material for the synthesis of these therapeutic agents.
Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors
Phosphodiesterases are enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular signaling pathways.[2] Inhibitors of PDE4 have shown therapeutic potential in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] this compound is a useful reagent for preparing disubstituted pyridines as PDE4 inhibitors.[1]
Figure 2: Synthetic strategy for PDE4 inhibitors using this compound.
Precursors for Positron Emission Tomography (PET) Radioligands
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and drug development.[3] The synthesis of PET radioligands often involves the late-stage introduction of a positron-emitting radionuclide, such as fluorine-18 or carbon-11, into a biologically active molecule. Bromopyridine derivatives are valuable precursors for the synthesis of PET radioligands.[4] While direct examples using this compound are not abundant in the initial search, its structural analogs are employed in this capacity. The bromo-substituent can be replaced with a radionuclide via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.
Applications in Materials Science
The unique electronic properties and coordination capabilities of the pyridine ring make it an attractive component in the design of advanced functional materials.[5] this compound provides a convenient handle to incorporate this functionality into polymers and other macromolecular structures.
Synthesis of Pyridine-Containing Polymers
Polymers containing pyridine units exhibit interesting properties, including metal-ion coordination, pH-responsiveness, and catalytic activity.[6] this compound can be used to functionalize existing polymers or as a co-monomer in polymerization reactions.
Workflow: Surface Modification of Polymers
Figure 3: A general workflow for the surface modification of polymers using this compound.
This approach allows for the tailoring of surface properties for applications such as catalysis, sensing, and biomaterial engineering.[7][8]
Linkers for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers.[2] The properties of MOFs can be tuned by judiciously selecting the metal and the organic linker.[2] Pyridine-containing linkers are widely used in the synthesis of MOFs due to the strong coordination of the pyridine nitrogen to metal centers.[5] While this compound itself may not be a primary linker, it can be used to functionalize other linker molecules, thereby introducing a pyridylethyl group that can influence the pore environment and catalytic activity of the resulting MOF.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward reactivity, primarily through nucleophilic substitution, provides a reliable method for introducing the 4-(2-pyridylethyl) moiety into a wide array of molecules. This has led to its application in the development of new pharmaceuticals, particularly PDE4 inhibitors, and in the creation of functional materials with tailored properties. As the demand for novel, complex molecules continues to grow, the importance of strategic building blocks like this compound in both academic and industrial research is set to increase.
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Biological activity of 4-(2-Bromoethyl)pyridine derivatives
An In-depth Technical Guide on the Biological Activity of 4-(2-Bromoethyl)pyridine Derivatives
Executive Summary
The pyridine ring is a fundamental scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] The strategic introduction of a 4-(2-bromoethyl) group creates a highly versatile precursor, this compound, which serves as a powerful building block for synthesizing diverse molecular libraries. The reactivity of the bromoethyl moiety allows for facile derivatization through nucleophilic substitution, enabling the exploration of a wide chemical space. This guide delves into the significant biological activities exhibited by derivatives of this scaffold, including their potent anticancer, antimicrobial, and neuroprotective properties. We will explore the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to offer researchers and drug development professionals a comprehensive technical resource for leveraging this promising chemical entity.
The this compound Scaffold: A Versatile Precursor in Medicinal Chemistry
The utility of this compound as a synthetic intermediate lies in the electrophilic nature of the carbon atom bonded to the bromine, making it an excellent substrate for reactions with a wide range of nucleophiles. This allows for the systematic modification of the scaffold to generate derivatives with tailored physicochemical and pharmacological profiles. The pyridine ring itself can improve water solubility and act as a hydrogen bond acceptor, features that are often desirable in drug candidates.[1] The bromoethyl group provides a reactive handle to introduce varied functionalities, leading to compounds that can interact with a multitude of biological targets.
Caption: Inhibition of the EGFR signaling pathway by pyridine derivatives.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various brominated and substituted pyridine derivatives has been evaluated against multiple human cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 |
| Pyridine Derivative H42 | SKOV3 (Ovarian) | 0.87 | - | - |
| Pyridine Derivative H42 | A2780 (Ovarian) | 5.4 | - | - |
| Dihydropyridine Derivative Ii | HT-29 (Colon) | 3 | - | - |
| Data synthesized from studies on brominated and other pyridine derivatives.[3][4][5] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment. [5]2. Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours). [5]Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Antimicrobial and Antifungal Activity
Pyridine derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including multidrug-resistant (MDR) strains, making them an area of intense research. [1]The introduction of different functional groups onto the pyridine scaffold allows for the modulation of their spectrum of activity and potency.
Spectrum of Activity
Newly synthesized pyridine and thienopyridine derivatives have shown good to strong activity against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Bacillus mycoides. [6]Furthermore, significant antifungal activity has been observed against opportunistic pathogens like Candida albicans. [6]Some N-alkylated pyridine-based salts have also demonstrated effective antibacterial and antibiofilm activities against Staphylococcus aureus and E. coli. [2]
Quantitative Antimicrobial Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (mg/mL) |
| Pyridine Derivative 12a | E. coli | 0.0195 |
| Pyridine Derivative 12a | B. mycoides | <0.0048 |
| Pyridine Derivative 12a | C. albicans | <0.0048 |
| Pyridine Derivative 15 | E. coli | >0.0048 |
| Pyridine Derivative 15 | B. mycoides | 0.0098 |
| Pyridine Derivative 15 | C. albicans | 0.039 |
| Data sourced from a study by Rateb et al.[6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. [5]
-
Preparation of Inoculum: Culture the bacterial or fungal strains in a suitable broth (e.g., Mueller-Hinton Broth) to an optical density corresponding to a 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. [5]2. Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth within a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a positive control (microbe + broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours. [5]5. MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Neuroprotective and Enzyme Inhibitory Effects
Beyond cancer and infectious diseases, pyridine derivatives are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. The primary strategy involves the inhibition of key enzymes and the mitigation of pathological processes like protein aggregation.
Cholinesterase Inhibition
A key therapeutic approach for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). [7][8]A new series of pyridine derivatives featuring carbamic or amidic functions have been designed and synthesized to act as potent cholinesterase inhibitors. [7]
Mechanism of Dual-Site Inhibition
Molecular docking studies have revealed that these pyridine derivatives can interact with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE enzyme. [7]This dual-site binding leads to a mixed inhibition mechanism, which can be more effective than targeting the active site alone. Furthermore, some of these compounds have also shown the ability to inhibit the self-aggregation of amyloid-beta (Aβ42) peptides, a key event in the pathology of Alzheimer's disease. [7]
Quantitative Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
| Carbamate 8 | human AChE | 0.153 ± 0.016 |
| Carbamate 11 | human BChE | 0.828 ± 0.067 |
| Data sourced from a study by Di Pietro et al.[7] |
Experimental Protocol: Ellman's Method for Cholinesterase Activity
Ellman's assay is a simple, rapid, and sensitive method for the determination of cholinesterase activity.
-
Reagent Preparation: Prepare a phosphate buffer, a solution of the test inhibitor (pyridine derivative), the enzyme (AChE or BChE), Ellman's reagent (DTNB), and the substrate (acetylthiocholine iodide).
-
Reaction Mixture: In a 96-well plate, add the buffer, the inhibitor at various concentrations, and the enzyme solution. Incubate for a short period (e.g., 15 minutes).
-
Initiate Reaction: Add DTNB and the substrate to start the reaction. The enzyme hydrolyzes the substrate to thiocholine.
-
Colorimetric Measurement: Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm over time.
-
Data Analysis: The rate of color change is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value.
Conclusion and Future Perspectives
Derivatives synthesized from the this compound scaffold represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents underscores their therapeutic potential. The synthetic tractability of the parent scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the rational design and optimization of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on in vivo efficacy studies, toxicity profiling, and the exploration of novel derivatization strategies to unlock the full potential of this valuable chemical scaffold in addressing pressing global health challenges.
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4-(2-Bromoethyl)pyridine: A Versatile Precursor for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The pyridine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives forming the basis of numerous FDA-approved drugs.[1][2][3] Within the vast landscape of pyridine-based building blocks, 4-(2-Bromoethyl)pyridine has emerged as a particularly valuable precursor for the synthesis of novel therapeutic agents. Its unique combination of a reactive bromoethyl group and the inherent properties of the pyridine ring allows for the facile introduction of the 4-(2-pyridylethyl) pharmacophore into a diverse range of molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, core reactivity, and strategic applications in drug discovery, with a particular focus on the synthesis of potent enzyme inhibitors and other biologically active molecules. We will explore the causality behind its use, provide detailed experimental protocols for key transformations, and present a case study on its application in the synthesis of analogs of Piclamilast, a potent phosphodiesterase 4 (PDE4) inhibitor.
The Strategic Advantage of the 4-(2-Pyridylethyl) Moiety in Medicinal Chemistry
The pyridine ring is a privileged structure in drug design due to its ability to enhance a molecule's physicochemical properties and biological activity.[1][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, improving solubility and facilitating interactions with biological targets. Furthermore, the pyridine moiety can improve metabolic stability and cellular permeability.[1]
The 4-(2-ethyl) linker provides a flexible yet defined spacer between the pyridine head and the core of a drug molecule. This linker allows for optimal positioning of the pyridine group within a binding pocket to engage in key interactions, while the overall conformation of the molecule can be fine-tuned to maximize potency and selectivity. The bromoethyl group of this compound serves as a highly efficient electrophilic handle for introducing this valuable pharmacophore through nucleophilic substitution reactions.
Bioisosteric Replacement Considerations
In lead optimization, the pyridine ring is often considered as a bioisostere for other aromatic systems, such as benzene or other heterocycles.[4][5][6][7][8] The choice to incorporate a pyridine can be driven by the need to modulate electronic properties, improve solubility, or introduce a key hydrogen bond acceptor. Conversely, in some cases, replacing a pyridine with a different group, such as a benzonitrile, can also be a valid strategy to enhance activity.[6]
Core Reactivity and Synthetic Applications
The primary mode of reactivity for this compound is the nucleophilic substitution of the bromide ion by a wide range of nucleophiles. This SN2 reaction is the cornerstone of its utility in drug discovery, enabling the formation of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
N-Alkylation of Amines
The reaction of this compound with primary and secondary amines is a straightforward and high-yielding method for the synthesis of 4-(2-pyridylethyl)amines. These products are common substructures in biologically active compounds.
Experimental Protocol: Synthesis of 4-(2-(Piperidin-1-yl)ethyl)pyridine
-
Materials:
-
This compound hydrobromide
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound hydrobromide (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and piperidine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 4-(2-(Piperidin-1-yl)ethyl)pyridine.[9][10]
-
S-Alkylation of Thiols
Thiols and thiophenols readily react with this compound to form the corresponding thioethers. This reaction is valuable for introducing a flexible, sulfur-containing linker.
Experimental Protocol: General Procedure for S-Alkylation of Thiols
-
Materials:
-
This compound hydrobromide
-
Thiol (e.g., thiophenol or an aliphatic thiol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of the thiol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound hydrobromide (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Case Study: Synthesis of Piclamilast Analogs - A PDE4 Inhibitor
Piclamilast is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[11][12][13][14] The structure of Piclamilast features a 3,5-dichloropyridin-4-yl-amino moiety. While not a direct product of this compound, the synthesis of Piclamilast highlights the importance of the substituted pyridine core in achieving high PDE4 inhibitory activity.[11][12][13][14] We can rationally design analogs of Piclamilast where the dichloropyridinyl group is replaced by a 4-(2-substituted-ethyl)pyridine moiety, using this compound as a key starting material.
This synthetic approach allows for the exploration of the structure-activity relationship (SAR) of the pyridine-containing portion of the molecule, potentially leading to compounds with improved pharmacokinetic or pharmacodynamic profiles.
Physicochemical and Safety Data
| Property | Value |
| Chemical Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~100-102 °C at 10 mmHg |
| CAS Number | 39232-05-8 |
Safety and Handling:
This compound is a reactive and potentially hazardous chemical. It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a versatile and valuable building block in drug discovery. Its ability to readily undergo nucleophilic substitution reactions provides a reliable and efficient method for incorporating the 4-(2-pyridylethyl) pharmacophore into a wide array of molecular scaffolds. The strategic use of this precursor allows medicinal chemists to fine-tune the properties of lead compounds, ultimately contributing to the development of novel and effective therapeutic agents. The case of PDE4 inhibitors serves as a compelling example of how the pyridine moiety, introduced through precursors like this compound, can be critical for achieving high-affinity and selective interactions with biological targets. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase.
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Truong, T. T., et al. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Auctores Journals. (n.d.). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. Available at: [Link]
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ResearchGate. (n.d.). The 'ring replacement' of pyridines into benzonitriles. Available at: [Link]
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Wünsch, B., et al. (2018). Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[12]annulene scaffold. European Journal of Medicinal Chemistry, 158, 442-451. Available at: [Link]
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ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by... Available at: [Link]
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Gavilán, E., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals, 16(7), 1014. Available at: [Link]
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Oakwood Chemical. (n.d.). 4-(2-(Piperidin-1-yl)ethyl)pyridine. Available at: [Link]
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Wikipedia. (n.d.). Piclamilast. Available at: [Link]
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ResearchGate. (n.d.). Structures of piclamilast (6), roflumilast (7), and other compounds. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Site-Selective Pyridine C-H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustrated Lewis Pairs. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-[2-(1-Piperidinyl)ethyl]pyridine. PubChem. Available at: [Link]
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ResearchGate. (n.d.). Site‐Selective Pyridine C−H Alkylation with Alcohols and Thiols via Single‐Electron Transfer of Frustrated Lewis Pairs | Request PDF. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]
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ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available at: [Link]
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ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Available at: [Link]
-
ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PubMed Central. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for N-Alkylation Reactions Using 4-(2-Bromoethyl)pyridine
Introduction: The Strategic Importance of the 4-(Pyridin-2-yl)ethyl Moiety
In the landscape of contemporary drug discovery and development, the strategic introduction of specific pharmacophoric elements is paramount to modulating the biological activity, selectivity, and pharmacokinetic profiles of lead compounds. Among these, the 4-(pyridin-2-yl)ethyl group stands out as a privileged scaffold. Its unique combination of a basic nitrogen atom within an aromatic system and a flexible ethyl linker allows for a diverse array of interactions with biological targets, including hydrogen bonding, π-stacking, and salt bridge formation. 4-(2-Bromoethyl)pyridine, available as the free base or its more stable hydrobromide or hydrochloride salt, serves as a key and versatile reagent for installing this valuable moiety onto a wide range of nitrogen-containing nucleophiles through N-alkylation.
This comprehensive guide provides researchers, medicinal chemists, and process development scientists with a detailed exploration of the mechanistic underpinnings, practical execution, and critical parameters for successfully employing this compound in N-alkylation reactions. The protocols and insights presented herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Mechanistic Rationale: The SN2 Pathway and Competing Reactions
The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon adjacent to the bromine atom, displacing the bromide leaving group in a single, concerted step.
Diagram of the SN2 N-Alkylation Mechanism
Caption: The SN2 mechanism for N-alkylation of a primary or secondary amine.
A crucial aspect of this reaction is the role of a base. The initial alkylation results in the formation of an ammonium salt. A base is required to neutralize this salt, regenerating the free amine, which can then be further alkylated. The choice of base is critical, as it influences the reaction rate and can promote side reactions.
The primary competing reaction is elimination (E2), where the base abstracts a proton from the carbon adjacent to the pyridine ring, leading to the formation of 4-vinylpyridine. This is more prevalent with sterically hindered amines and strong, non-nucleophilic bases.
Another common challenge, particularly with primary amines, is over-alkylation. The secondary amine product of the initial alkylation is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine. Further reaction can even lead to the formation of a quaternary ammonium salt.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of various classes of amines with this compound. The choice between the free base and the hydrochloride salt of the alkylating agent will influence the stoichiometry of the base required.
Protocol 1: N-Alkylation of Secondary Aliphatic Amines
This protocol is exemplified by the reaction of morpholine with this compound hydrochloride.
Materials:
-
Morpholine (1.0 equiv.)
-
This compound hydrochloride (1.1 equiv.)
-
Potassium carbonate (K₂CO₃) (2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.1 equiv.) and anhydrous potassium carbonate (2.5 equiv.).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Add morpholine (1.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(2-(pyridin-4-yl)ethyl)morpholine.
Workflow for N-Alkylation of a Secondary Amine
Protocol for Suzuki coupling with 4-(2-Bromoethyl)pyridine
An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-(2-Bromoethyl)pyridine: Protocols and Mechanistic Insights
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the mild reaction conditions, the stability and low toxicity of the requisite organoboron reagents, and the commercial availability of a vast library of coupling partners.[4][5][6]
This application note provides a detailed protocol and technical guide for the Suzuki coupling of this compound, a valuable bifunctional building block. The presence of both a reactive bromo-substituted pyridine ring and an ethyl halide handle makes it a versatile precursor for creating complex molecular architectures. However, the coupling of heteroaryl halides, particularly pyridines, can present unique challenges.[4][5][7] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and sluggish reactivity.[8] Therefore, a carefully optimized protocol is essential for success. This guide will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for optimization, and provide a robust, step-by-step experimental procedure for researchers in synthetic chemistry and drug development.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base.[9][10] The catalytic cycle is a well-established sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[9][11] The strength of the carbon-halogen bond is a critical factor; C-Br bonds are weaker than C-Cl bonds, making bromopyridines generally more reactive than their chloro-counterparts.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[12][13] This boronate then exchanges its organic moiety with the halide on the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[9][11]
While this cycle is highly efficient, side reactions such as dehalogenation (replacement of the bromine with hydrogen) and homocoupling of the boronic acid can occur, particularly if the reaction is not properly degassed or if the catalyst system is not optimal.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimization of Key Reaction Parameters
The success of the Suzuki coupling with this compound hinges on the careful selection of several key components. The interplay between the catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side products.
| Parameter | Options & Examples | Rationale & Expert Insights |
| Palladium Catalyst | Precatalysts: Pd(OAc)₂, Pd₂(dba)₃ Active Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources, respectively, that require a ligand to form the active catalyst in situ. Pd(PPh₃)₄ is a common, air-stable Pd(0) source that can often be used directly.[12][15] For challenging pyridyl substrates, using a precatalyst with a more sophisticated ligand is often superior. |
| Ligand | Phosphines: PPh₃, SPhos, XPhos, PCy₃ NHCs: PEPPSI-IPr | The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaryl halides like bromopyridines, bulky and electron-rich ligands (e.g., SPhos, XPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination steps.[7][15] |
| Boronic Reagent | Aryl/Heteroaryl Boronic Acids Boronate Pinacol Esters Potassium Trifluoroborates | Boronic acids are the most common partners.[10] However, they can undergo protodeboronation, especially electron-deficient ones.[6] More stable alternatives like pinacol esters or potassium trifluoroborates can be used to circumvent this issue and often have a longer shelf-life.[6][14] |
| Base | Carbonates: K₂CO₃, Cs₂CO₃, Na₂CO₃ Phosphates: K₃PO₄ | The base is essential for activating the boronic acid.[12][13] K₂CO₃ is a cost-effective and widely used base.[13] K₃PO₄ is a stronger base that is often effective for less reactive substrates.[15] Cs₂CO₃ is highly effective but more expensive. The choice is often dependent on the solvent and substrate sensitivity. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | A mixture of an organic solvent and water is typical.[9][14] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8] |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction, especially the initial oxidative addition step for less reactive halides.[8][9] Reaction progress should be monitored to avoid decomposition at elevated temperatures over long periods. |
Detailed Experimental Protocol
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Researchers should note that optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials and Reagents:
-
This compound hydrobromide (or free base) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst System: e.g., Pd(dppf)Cl₂ (2-5 mol%) or Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄) for work-up
-
Silica gel for column chromatography
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound hydrobromide (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 3.0 equiv, to neutralize the HBr and drive the reaction).[8]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free environment.[8]
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.[8]
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.[7][8]
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure coupled product.[8][9] The choice of eluent will depend on the product's polarity; a gradient of hexane and ethyl acetate is a common starting point.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Catalyst Deactivation: Incomplete degassing (oxygen present); coordination of pyridine nitrogen. | Ensure solvents are thoroughly degassed. Switch to a more robust ligand system (e.g., a bulky, electron-rich phosphine like SPhos or an NHC ligand).[15] |
| Ineffective Base/Solvent: Base is not soluble or strong enough to form the boronate. | Ensure water is present in the solvent system if using an inorganic base. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[13] | |
| Protodeboronation | Unstable Boronic Acid: The boronic acid is decomposing under the reaction conditions. | Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[6] Use a slight excess (1.2-1.5 equiv) of the boronic reagent. |
| Dehalogenation Side Product | Presence of Hydride Source: Impurities in reagents or solvent. | Use high-purity, anhydrous solvents. Ensure the base is free of excess hydroxide or water. |
| Difficult Purification | Similar Polarity: The product and remaining starting material have very similar Rf values on TLC. | Drive the reaction to full completion to eliminate the starting material. If separation is still difficult, try a different solvent system for chromatography (e.g., DCM/Methanol) or consider adding a small amount of acid or base to the eluent to alter the polarity of the nitrogen-containing compounds.[16] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for synthesizing complex molecules that are valuable in pharmaceutical and materials science research. While the inherent nature of pyridyl halides introduces specific challenges, these can be effectively overcome through the rational selection of the catalyst system, base, and solvent. By understanding the underlying mechanism and paying meticulous attention to experimental details, particularly the maintenance of an inert atmosphere, researchers can reliably achieve high yields of the desired coupled products. The protocol and insights provided in this guide serve as a robust starting point for the successful application of this pivotal cross-coupling reaction.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
-
Wiley Online Library. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: [Link]
-
PubMed. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Available at: [Link]
-
ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of... Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available at: [Link]
-
National Institutes of Health (NIH). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at: [Link]
-
De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. Available at: [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]
-
PubMed. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Available at: [Link]
-
PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Available at: [Link]
-
Reddit. Suzuki purification problem : r/OrganicChemistry. Available at: [Link]
-
ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. Available at: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
The Baran Laboratory, Scripps Research. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
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- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Grignard Reactions Involving 4-(2-Bromoethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for the successful execution of Grignard reactions utilizing 4-(2-bromoethyl)pyridine. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. The protocols herein are designed to be self-validating, incorporating critical checkpoints and troubleshooting advice to ensure reliable and reproducible outcomes in a research and development setting.
Introduction: The Synthetic Utility and Challenges of 2-(Pyridin-4-yl)ethylmagnesium Bromide
The Grignard reagent derived from this compound, namely 2-(pyridin-4-yl)ethylmagnesium bromide, is a valuable nucleophilic intermediate in organic synthesis. It allows for the introduction of the 4-pyridylethyl moiety, a common structural motif in pharmacologically active compounds. The reaction involves the insertion of magnesium metal into the carbon-bromine bond, transforming the electrophilic carbon of the alkyl halide into a highly nucleophilic carbanion.[1][2] This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.[3][4]
However, the presence of the pyridine ring introduces specific challenges not typically encountered with simple alkyl or aryl halides. The nitrogen atom in the pyridine ring is basic and can potentially interact with the Grignard reagent, leading to side reactions or inhibition of reagent formation. While the ethyl spacer between the pyridine ring and the bromo-substituted carbon mitigates this issue to some extent compared to 2-halopyridines, careful control of reaction conditions is paramount for success.[5]
Reaction Kinetics and Thermodynamics
The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal.[1] The initial step involves an electron transfer from the magnesium to the alkyl halide. This process is often subject to an induction period, which can be overcome by activating the magnesium surface to remove the passivating layer of magnesium oxide.[1][6] Common activators include iodine, 1,2-dibromoethane, or mechanical agitation.[1][5]
The reaction is exothermic, and the rate of addition of the alkyl halide must be carefully controlled to maintain a gentle reflux.[2][5] Overheating can lead to side reactions, such as Wurtz-type homocoupling, resulting in the formation of 1,2-di(pyridin-4-yl)ethane.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound hydrobromide | ≥98% | Commercially Available | Must be neutralized and dried before use. |
| Magnesium turnings | High Purity | Commercially Available | Should be fresh and stored under an inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv or equivalent | Commercially Available | Essential for reaction success.[2] |
| Iodine | Crystal, Reagent Grade | Commercially Available | Used as an activator.[5][7] |
| 1,2-Dibromoethane | Reagent Grade | Commercially Available | Alternative activator.[1] |
| Electrophile (e.g., benzaldehyde) | Reagent Grade | Commercially Available | Should be anhydrous. |
| Diethyl ether | Anhydrous | Commercially Available | For extraction. |
| Saturated aqueous ammonium chloride | Prepared in-house | For quenching the reaction. | |
| Saturated aqueous sodium bicarbonate | Prepared in-house | For washing. | |
| Brine | Prepared in-house | For washing. | |
| Anhydrous sodium sulfate or magnesium sulfate | Commercially Available | For drying the organic layer. |
Preparation of Free Base this compound
The commercially available hydrobromide salt must be neutralized to the free base before use.
-
Dissolve this compound hydrobromide in a minimal amount of deionized water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH is basic (pH ~8-9), and gas evolution ceases.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the free base as an oil. Ensure the free base is thoroughly dried, for example, by placing it under high vacuum for several hours before use.
Protocol for the Formation of 2-(Pyridin-4-yl)ethylmagnesium Bromide
This protocol details the direct formation of the Grignard reagent from magnesium turnings. All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas (argon or nitrogen) to exclude atmospheric moisture.[7]
Caption: Pathway for the reaction of the Grignard reagent with an electrophile.
Step-by-Step Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Addition of Electrophile: Dissolve the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Troubleshooting and Key Considerations
-
Failure to Initiate: This is the most common issue. Ensure all glassware and reagents are scrupulously dry. Re-activate the magnesium with a fresh crystal of iodine or a few drops of 1,2-dibromoethane. Crushing the magnesium turnings with a glass rod under an inert atmosphere can also expose a fresh surface. [8]* Low Yield: This can be due to incomplete reaction, side reactions, or reaction with atmospheric moisture or carbon dioxide. Ensure a positive pressure of inert gas is maintained throughout the reaction. The rate of addition of the alkyl halide is also critical; too fast an addition can lead to homocoupling. [9]* Formation of Byproducts: The primary byproduct is often the Wurtz homocoupling product. This is favored by higher temperatures and high local concentrations of the alkyl halide. Slow, controlled addition is key to minimizing this side reaction. [8]
Conclusion
The Grignard reaction of this compound is a powerful tool for the synthesis of complex molecules containing the 4-pyridylethyl scaffold. By understanding the underlying principles of Grignard reagent formation and paying meticulous attention to experimental detail, particularly the exclusion of moisture and the controlled addition of reagents, researchers can achieve high yields and reproducible results. The protocols provided in these application notes serve as a robust starting point for the successful implementation of this important transformation in a drug discovery or chemical development setting.
References
- Bold, G., et al. (1998). New Aza-Dipeptide Analogues as Potent and Orally Absorbed HIV-1 Protease Inhibitors: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 41(18), 3387-3401.
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University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction. Department of Chemistry. Retrieved from [Link]
-
Pace University. (n.d.). 25. The Grignard Reaction. Department of Chemistry and Physical Sciences. Retrieved from [Link]
-
Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(10), 7148-7155. Retrieved from [Link]
-
Winthrop University. (2012). The Grignard Reaction. Department of Chemistry. Retrieved from [Link]
-
Wibaut, J. P., & de Jonge, A. P. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 70(10), 1054-1060. Retrieved from [Link]
-
García-Ruiz, C., et al. (2018). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 8(11), 10846-10852. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Allen Institute for AI. (n.d.). Grignard Reagents: Definition, Preparation, Chemical Properties. Retrieved from [Link]
-
Millersville University. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Department of Chemistry. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Department of Chemistry, Concordia College. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethylmagnesium bromide. Retrieved from [Link]
-
Clark, J. (2023). An introduction to Grignard reagents. Chemguide. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Pyridylmagnesium bromide. Retrieved from [Link]
- Podgorsek, G. F. (1964). Process for making grignard reagents. U.S.
-
Organic Syntheses. (n.d.). 1-p-TOLYLCYCLOPROPANOL. Retrieved from [Link]
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Preparation of 4-(2-pyridyl)ethylamine from 4-(2-Bromoethyl)pyridine
Application Note & Protocol
Topic: High-Fidelity Synthesis of 4-(2-Pyridyl)ethylamine from 4-(2-Bromoethyl)pyridine via the Gabriel Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 4-(2-pyridyl)ethylamine, a valuable building block in medicinal chemistry, starting from this compound. The protocol is centered on the Gabriel synthesis, a robust and reliable method for converting primary alkyl halides into primary amines while strategically avoiding the common issue of over-alkylation.[1][2] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and offers expert insights into process optimization and troubleshooting. The methodology is designed to be reproducible and scalable, ensuring high purity and yield of the target compound.
Introduction and Rationale
4-(2-Pyridyl)ethylamine is a key structural motif found in numerous pharmacologically active compounds. Its synthesis is therefore of significant interest to the drug development community. While direct amination of an alkyl halide with ammonia may seem straightforward, it frequently leads to a mixture of primary, secondary, and tertiary amines, culminating in low yields of the desired product and complex purification challenges.[1]
The Gabriel synthesis elegantly circumvents this problem by using potassium phthalimide as a surrogate for ammonia.[3] The phthalimide nitrogen, once alkylated, is no longer nucleophilic due to the electron-withdrawing effects of the adjacent carbonyl groups, thus preventing any subsequent alkylation reactions.[1][4] The final primary amine is then liberated in a distinct step under conditions that preserve its integrity. This two-stage process ensures a clean and high-yielding conversion, making it the preferred method for preparing primary amines from primary alkyl halides like this compound.[5][6]
Reaction Overview and Mechanism
The synthesis proceeds in two distinct stages:
-
N-Alkylation: Potassium phthalimide attacks this compound in a classic SN2 reaction to form an N-alkylphthalimide intermediate.[3][7]
-
Hydrazinolysis (Ing-Manske Procedure): The intermediate is subsequently cleaved using hydrazine hydrate. This process releases the desired primary amine, 4-(2-pyridyl)ethylamine, and forms a stable, insoluble phthalhydrazide byproduct that can be easily removed by filtration.[8][9][10]
Reaction Scheme
Step 1: N-Alkylation (Illustrative placeholder for chemical structure) C₅H₄N(CH₂CH₂Br) + C₈H₄KNO₂ → C₅H₄N(CH₂CH₂N(CO)₂C₆H₄) + KBr
Step 2: Hydrazinolysis (Illustrative placeholder for chemical structure) C₅H₄N(CH₂CH₂N(CO)₂C₆H₄) + N₂H₄ → C₅H₄N(CH₂CH₂NH₂) + C₈H₆N₂O₂
Detailed Mechanism
The Gabriel synthesis is a cornerstone of amine synthesis. Initially, the phthalimide anion, a potent nitrogen nucleophile, displaces the bromide ion from this compound via an SN2 mechanism.[2] This step is highly efficient for primary halides. The resulting N-alkylphthalimide is stable and resistant to further reaction. The subsequent cleavage with hydrazine involves nucleophilic attack on the carbonyl carbons of the phthalimide group, leading to the formation of a stable six-membered ring phthalhydrazide byproduct and liberating the target primary amine.[5][8]
Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale. Adjustments can be made for scaling up or down.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Notes |
| This compound HBr | 266.00 | 10.0 | 2.66 g | 1.0 | Starting material. If using the free base (186.05 g/mol ), use 1.86 g and omit the NaHCO₃ wash. |
| Potassium Phthalimide | 185.22 | 11.0 | 2.04 g | 1.1 | Key nucleophile. Use a slight excess. |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 40 mL | - | Anhydrous grade solvent for Step 1. |
| Hydrazine Monohydrate (~64% N₂H₄) | 50.06 | ~50.0 | ~2.5 mL | ~5.0 | Cleavage reagent for Step 2. Use in excess. |
| Ethanol (95%) | 46.07 | - | 50 mL | - | Solvent for Step 2. |
| Dichloromethane (DCM) | 84.93 | - | ~150 mL | - | Extraction solvent. |
| Saturated NaHCO₃ (aq) | - | - | ~50 mL | - | For neutralization if starting with HBr salt. |
| Saturated NaCl (Brine) | - | - | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | Drying agent. |
Synthesis Workflow Diagram
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Application Note & Protocols for Ligand Synthesis using 4-(2-Bromoethyl)pyridine
A Versatile Building Block for the Synthesis of Custom Ligands for Metal Complexes in Research and Drug Development
Abstract
This technical guide provides researchers, medicinal chemists, and material scientists with a comprehensive overview and detailed protocols for the synthesis of bespoke ligands using 4-(2-bromoethyl)pyridine as a key synthetic precursor. Pyridine-containing ligands are of paramount importance in coordination chemistry, catalysis, and the development of metallodrugs due to their strong σ-donating properties and tunable steric and electronic characteristics.[1][2] This document outlines the synthesis of both bidentate and tripodal nitrogen-based ligands through nucleophilic substitution reactions, offering a foundational platform for creating a diverse array of metal complexes. The protocols are designed to be robust and reproducible, with in-depth explanations of the chemical principles and experimental considerations.
Introduction: The Strategic Importance of this compound
The pyridine moiety is a ubiquitous structural motif in ligands for transition metal complexes, prized for its ability to form stable coordination bonds and influence the electronic properties of the metal center.[1][2] this compound serves as an exceptionally useful bifunctional building block. The pyridine ring provides the crucial N-donor for metal coordination, while the bromoethyl group offers a reactive handle for the facile introduction of other coordinating groups through nucleophilic substitution. This allows for the systematic construction of ligands with varying denticity, geometry, and electronic properties, tailored for specific applications ranging from catalysis to medicinal inorganic chemistry.
The ethyl linker between the pyridine ring and the reactive bromine atom provides conformational flexibility to the resulting ligand, enabling it to accommodate the preferred coordination geometries of a wide range of metal ions. This guide will focus on the synthesis of chelating ligands, which bind to a metal ion through two or more donor atoms, leading to enhanced thermodynamic and kinetic stability of the resulting metal complex.
Core Synthetic Strategy: Nucleophilic Substitution
The primary synthetic route for elaborating this compound into more complex ligand structures is the nucleophilic substitution of the bromide, a good leaving group, by a suitable nucleophile. For the synthesis of nitrogen-based ligands, primary or secondary amines are the nucleophiles of choice. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond.
The general reaction scheme is as follows:
Caption: General Nucleophilic Substitution Reaction.
The choice of base is critical to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the amine nucleophile and the pyridine nitrogen, which would render them non-nucleophilic. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or tertiary amines (e.g., triethylamine). The selection of the solvent depends on the solubility of the reactants and the desired reaction temperature.
Synthesis of a Bidentate Ligand: N-benzyl-N-(2-(pyridin-4-yl)ethyl)amine
This protocol describes the synthesis of a simple yet versatile bidentate ligand, where a benzylamine moiety is introduced. This ligand can coordinate to a metal center through the pyridine nitrogen and the secondary amine nitrogen.
Experimental Protocol
Materials:
-
This compound hydrobromide
-
Benzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrobromide (1.0 eq), potassium carbonate (3.0 eq), and anhydrous acetonitrile.
-
Add benzylamine (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-N-(2-(pyridin-4-yl)ethyl)amine.
Rationale and Key Considerations
-
Starting Material: this compound is often supplied as its hydrobromide salt for improved stability. The base (K₂CO₃) is therefore required in stoichiometric excess to both neutralize the HBr salt and the HBr generated during the reaction.
-
Base: Anhydrous potassium carbonate is a suitable base as it is inexpensive, easy to remove by filtration, and sufficiently strong to deprotonate the amine and neutralize the acid.
-
Solvent: Acetonitrile is a good choice of solvent as it is polar aprotic, effectively dissolves the reactants, and has a convenient boiling point for this reaction.
-
Purification: Column chromatography is typically necessary to remove any unreacted starting materials and byproducts, such as the product of double alkylation of benzylamine.
Synthesis of a Tripodal Ligand: Tris(2-(pyridin-4-yl)ethyl)amine
Tripodal ligands are a class of chelating agents that have three donor groups attached to a single bridgehead atom.[3] They are known to form highly stable complexes with a variety of metal ions. This protocol outlines the synthesis of a tripodal ligand with three pyridine arms, starting from ammonia.
Caption: Workflow for Tripodal Ligand Synthesis.
Experimental Protocol
Materials:
-
This compound hydrobromide
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a pressure vessel or a sealed thick-walled glass tube, combine this compound hydrobromide (1.0 eq) and a large excess of aqueous ammonia (e.g., 10-20 eq) in ethanol.
-
Seal the vessel and heat the reaction mixture to 100-120°C for 24-48 hours. Caution: This reaction generates pressure. Use appropriate safety precautions and equipment.
-
Cool the reaction vessel to room temperature before opening.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to yield the desired tris(2-(pyridin-4-yl)ethyl)amine.
Rationale and Key Considerations
-
Nucleophile: Ammonia is used as the nitrogen source. A large excess is necessary to favor the formation of the tertiary amine (the desired tripodal ligand) and minimize the formation of the primary and secondary amine intermediates.
-
Reaction Conditions: Elevated temperature and pressure are required to drive the reaction to completion, as the nucleophilicity of ammonia is relatively low, and multiple alkylation steps are needed. A sealed vessel is crucial to prevent the escape of volatile ammonia.
-
Work-up: The basic work-up with sodium bicarbonate is important to ensure that the amine product is in its free base form and soluble in the organic solvent.
-
Purification: Careful column chromatography is essential to separate the desired tripodal ligand from any under-alkylated (primary and secondary amine) or over-alkylated (quaternary ammonium salt) byproducts.
Characterization of Synthesized Ligands
The identity and purity of the synthesized ligands should be confirmed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the N-CH₂-CH₂-Py moiety. Integration of signals should be consistent with the proposed structure. |
| ¹³C NMR | Appearance of new signals for the alkyl chain carbons. |
| Mass Spectrometry (MS) | Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the ligand. |
| Infrared (IR) Spectroscopy | Presence of characteristic C-N stretching vibrations. |
Applications in Metal Complex Synthesis
The synthesized bidentate and tripodal ligands can be readily used to form metal complexes by reacting them with a suitable metal salt in an appropriate solvent. The choice of metal and counter-ion will depend on the desired application of the final complex. These complexes have potential applications in:
-
Homogeneous Catalysis: For reactions such as oxidation, reduction, and cross-coupling.[4][5][6]
-
Bioinorganic Chemistry: As models for the active sites of metalloenzymes or as potential therapeutic agents.[1][7]
-
Materials Science: For the development of luminescent materials or magnetic coordination polymers.[8]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of pyridine-containing ligands. The straightforward nucleophilic substitution chemistry allows for the rational design and construction of ligands with tailored properties. The protocols detailed in this application note provide a solid foundation for researchers to synthesize bidentate and tripodal ligands, opening avenues for the exploration of new metal complexes with interesting structures and functions.
References
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Transition metal pyridine complexes. (2023, December 2). In Wikipedia. Retrieved January 11, 2026, from [Link]
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A New Synthesis of Bis(2-{pyrid-2-yl}ethyl)amine (LH) from Bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the Copper-Dependent. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (2014, May 22). Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
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Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Molecular and Immobilized Tripodal Phosphine Ligands and Their Trinuclear Palladium Complexes. (2020, January 23). MDPI. Retrieved January 11, 2026, from [Link]
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Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. (2019, August 28). Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
SYNTHESIS OF TRIPODAL BORATE LIGAND WITH NI(II) AND CU(II) COMPLEXES. (2022, September). Minar International Journal of Applied Sciences and Technology. Retrieved January 11, 2026, from [Link]
-
A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. (2002). Dalton Transactions, (12), 2541. [Link]
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This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Tripodal ligand. (2023, November 29). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Synthesis and Characterization of a Tripodal Tris(nitroxide) Aluminum Complex and Its Catalytic Activity toward Carbonyl Hydroboration. (2019, February 18). National Science Foundation. Retrieved January 11, 2026, from [Link]
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). Inorganic Chemistry, 61(34), 13445–13460. [Link]
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Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. (2007, February 14). Journal of the American Chemical Society, 129(9), 2768–2781. [Link]
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[(4-Bromophenyl)(2-pyridylmethylidene)amine-κ2 N,N′]bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-κ2 O,O′)cobalt(II). (2010, October 29). Acta Crystallographica Section E: Structure Reports Online, 66(11), m1403. [Link]
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Metal complexes featuring organotellurium ligands: synthesis, coordination behavior, and applications. (2025, March 19). Dalton Transactions. [Link]
-
Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System. (2020, December 1). Molecules, 25(23), 5691. [Link]
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This compound-3-carboxamide. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Molecular and Immobilized Tripodal Phosphine Ligands and Their Trinuclear Palladium Complexes. (2020, January 23). Catalysts, 10(2), 142. [Link]
-
Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (2017, June 20). Inorganic Chemistry, 56(13), 7704–7714. [Link]
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4-Bromo-N-(pyridin-2-ylmethylidene)aniline-κ2 N,N. (2010, October 29). Acta Crystallographica Section E: Structure Reports Online, 66(11), m1404. [Link]
-
Inorganometallics (Transition Metal–Metalloid Complexes) and Catalysis. (2021, December 30). Chemical Reviews, 122(1), 775–911. [Link]
-
Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. (2007, February 1). Journal of the American Chemical Society, 129, 2768-2781. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023, May 1). International Journal of Molecular Sciences, 24(9), 8206. [Link]
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Pyridine Mediated Transition-Metal-Free Direct Alkylation of Anilines Using Alcohols via Borrowing Hydrogen Conditions. (2020, October 8). Chemical Communications, 56, 13031-13034. [Link]
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Application Notes & Protocols: The Strategic Incorporation of 4-(2-Bromoethyl)pyridine in the Synthesis of Novel Anti-inflammatory Agents
Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates targeting a wide array of diseases.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and contribution to favorable pharmacokinetic profiles make it a privileged structure in drug design.[2][3] This guide focuses on the practical application of a key pyridine-containing building block, 4-(2-bromoethyl)pyridine, in the synthesis of potent anti-inflammatory agents. We will explore its strategic use in constructing molecules targeting key inflammatory mediators like p38 MAP kinase and Cyclooxygenase-2 (COX-2), providing detailed, field-tested protocols and explaining the scientific rationale behind each experimental step.
Introduction: The Pyridine Moiety in Anti-Inflammatory Drug Design
Inflammation is a complex biological response central to numerous chronic diseases. The development of targeted anti-inflammatory therapies remains a high priority in pharmaceutical research.[4][5] A significant portion of successful anti-inflammatory drugs, including both non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors, incorporate a pyridine ring system.[6][7]
The pyridine nitrogen atom can act as a crucial hydrogen bond acceptor, anchoring a drug molecule into the active site of a target protein.[8] This interaction is particularly vital in the design of kinase inhibitors, where binding to the "hinge region" of the ATP-binding pocket is a common mechanism for achieving high potency and selectivity.[8][9] Furthermore, the pyridine moiety can enhance aqueous solubility and metabolic stability, improving the overall drug-like properties of a compound.[2][3]
This compound serves as a versatile and highly effective reagent for introducing the 4-pyridylethyl group into a molecular scaffold.[10][11] The primary bromoalkane functionality provides a reactive electrophilic site for facile nucleophilic substitution reactions, allowing medicinal chemists to strategically append the pyridine pharmacophore onto various molecular cores.
Core Application: Synthesis of a p38α MAP Kinase Inhibitor Precursor
p38α Mitogen-Activated Protein (MAP) kinase is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8][12] Inhibition of p38α is a validated therapeutic strategy for inflammatory diseases. Many potent p38α inhibitors feature a 4-pyridyl group that forms a key hydrogen bond with the backbone amide of Met109 in the kinase hinge region.[8] The following protocol details the N-alkylation of a generic imidazole core, a common scaffold in kinase inhibitors, using this compound hydrobromide.
Protocol 1: N-Alkylation with this compound
Principle: This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. A non-nucleophilic base deprotonates the imidazole nitrogen, creating a potent nucleophile. This anion then attacks the electrophilic carbon atom of the 2-bromoethyl group, displacing the bromide leaving group to form the desired C-N bond. An aprotic polar solvent is used to solvate the ions without interfering with the nucleophile.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a p38 MAP kinase inhibitor precursor.
Materials and Reagents:
-
Imidazole-containing core (e.g., 4-phenylimidazole), 1.0 eq
-
This compound hydrobromide, 1.1 eq
-
Potassium Carbonate (K₂CO₃), anhydrous, 2.5 eq
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the imidazole core (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. K₂CO₃ is a mild, non-nucleophilic base sufficient to deprotonate the imidazole N-H, activating it for alkylation. An excess is used to drive the reaction to completion.
-
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the solids (concentration approx. 0.2 M). Stir the suspension for 15 minutes at room temperature. Add this compound hydrobromide (1.1 eq) in one portion.
-
Causality: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the SN2 mechanism. A slight excess of the alkylating agent ensures complete consumption of the more valuable imidazole starting material.
-
-
Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath.
-
Causality: Heating provides the necessary activation energy to overcome the energy barrier of the reaction, increasing the reaction rate to achieve completion in a reasonable timeframe.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 10% Methanol in Dichloromethane). The reaction is complete upon full consumption of the starting imidazole. This typically takes 4-6 hours.
-
Causality: TLC is a rapid and essential technique to track the disappearance of starting materials and the appearance of the product, preventing unnecessary heating or premature termination of the reaction.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
-
Causality: The water quench dissolves the DMF and inorganic salts (KBr, excess K₂CO₃). The desired product, being more organic-soluble, is partitioned into the ethyl acetate layer. Multiple extractions ensure maximum recovery.
-
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Causality: The water wash removes residual DMF, while the brine wash removes residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Na₂SO₄ is a neutral drying agent that removes all traces of water. Rotary evaporation efficiently removes the volatile solvent to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent gradient (e.g., 0-10% methanol in dichloromethane) to afford the pure product.
-
Causality: Chromatography separates the desired product from unreacted starting materials, byproducts, and other impurities based on polarity.
-
Expected Data Summary:
| Compound | M.W. | Equivalents | Mass (mmol) | Theoretical Yield (g) | Actual Yield (%) | Purity (HPLC) |
| 4-Phenylimidazole | 144.17 | 1.0 | 10.0 | - | - | >98% |
| This compound HBr | 267.00 | 1.1 | 11.0 | - | - | >97% |
| Product | 249.32 | - | - | 2.49 | 75-85% | >99% |
Advanced Application: Synthesis of a COX-2 Selective Inhibitor Scaffold
Cyclooxygenase-2 (COX-2) is an enzyme induced during inflammation that is responsible for the synthesis of prostaglandins.[13] Selective COX-2 inhibitors are an important class of anti-inflammatory drugs.[14][15][16] Many COX-2 inhibitors feature a diaryl heterocyclic core. The 4-pyridylethyl moiety can be appended to these cores, often via an ether or thioether linkage, to explore interactions within the COX-2 active site.
Protocol 2: O-Alkylation of a Phenolic Precursor
Principle: This protocol utilizes a Williamson ether synthesis. A strong base, sodium hydride (NaH), is used to deprotonate a phenolic hydroxyl group, forming a highly nucleophilic phenoxide. This phenoxide then attacks this compound in an SN2 reaction to form the target ether.
Materials and Reagents:
-
Phenolic COX-2 Precursor (e.g., a derivative of 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine), 1.0 eq[14]
-
Sodium Hydride (NaH), 60% dispersion in mineral oil, 1.5 eq
-
This compound hydrobromide, 1.2 eq
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Saturated aq. Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Setup and Deprotonation: To a flame-dried, three-neck flask under N₂, add the phenolic precursor (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Causality: NaH is a very strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the reactive phenoxide. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.
-
-
Alkylation: Add this compound hydrobromide (1.2 eq) dissolved in a minimum amount of anhydrous DMF or THF to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Causality: The alkylating agent is added after the phenoxide has formed. Allowing the reaction to proceed overnight at room temperature is often sufficient for this type of alkylation.
-
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Causality: This step safely neutralizes any unreacted NaH. NH₄Cl is a weak acid and is preferred over water for quenching reactive organometallic reagents and strong bases.
-
-
Workup and Purification: Perform an aqueous workup, extraction with EtOAc, drying, and concentration as described in Protocol 1. Purify the crude product via column chromatography to yield the final pyridylethyl-ether derivative.
Mechanistic Insight: The Role of the 4-Pyridyl Group at the Target Site
The synthetic utility of this compound is directly linked to the functional role of the resulting 4-pyridylethyl moiety in the final drug molecule. Its ability to form specific, high-affinity interactions is key to its prevalence in modern drug design.
Binding Mode in p38 MAP Kinase: The 4-pyridyl group is the quintessential "hinge-binding" fragment for a vast number of kinase inhibitors. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, forming a critical interaction with the N-H of a backbone amide in the hinge region of the kinase (e.g., Met109 in p38α). This anchors the inhibitor in the ATP-binding site, forming the foundation for the molecule's inhibitory potency.
Caption: Interaction of the 4-pyridyl moiety with the p38 kinase hinge.
References
-
Al-Sanea, M. M., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports. Available at: [Link]
-
Zarif-Yeganeh, M., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Zarif-Yeganeh, M., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Akhtar, M. J., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry. Available at: [Link]
-
Geronikaki, A., et al. (2008). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Al-Sanea, M. M., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports. Available at: [Link]
-
Akhtar, M. J., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry. Available at: [Link]
-
Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
-
Gill, A. L., et al. (2005). Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation. Journal of Medicinal Chemistry. Available at: [Link]
-
Yejella, R. P., & Atla, S. R. (2011). A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorganic Chemistry. Available at: [Link]
-
Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
-
Grover, G., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]
-
Wagdy, L., et al. (2018). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. Bioorganic Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved January 27, 2026, from [Link]
-
Hunchak, V., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Sharma, P. C., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]
-
Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research. Available at: [Link]
-
Vengal, D., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Scientific Reports. Available at: [Link]
-
ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. Available at: [Link]
-
Yejella, R. P., & Atla, S. R. (2011). A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. Available at: [Link]
-
Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]
-
Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]
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- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 4-(2-BROMOETHYL)-PYRIDINE | 39232-05-8 [chemicalbook.com]
- 11. This compound | C7H8BrN | CID 17779262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quaternization of 4-(2-Bromoethyl)pyridine
Introduction
The quaternization of pyridines is a fundamental reaction in organic chemistry, leading to the formation of pyridinium salts. These salts are not merely synthetic curiosities; they are pivotal intermediates and final products in a vast array of applications, including pharmaceuticals, ionic liquids, and materials science. [1]4-(2-Bromoethyl)pyridine is a particularly useful starting material, as the resulting pyridinium salt retains a reactive ethyl bromide moiety, which can be further functionalized. This guide provides a detailed experimental procedure for the quaternization of this compound, grounded in established chemical principles and safety protocols.
Scientific Rationale and Mechanistic Overview
The quaternization of a pyridine is a classic example of a nucleophilic substitution reaction, specifically an SN2 reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide. In the context of this protocol, this compound will be reacted with a suitable alkylating agent. The choice of the alkylating agent is critical as it will determine the nature of the "R" group on the resulting pyridinium salt. For the purpose of this guide, we will use a generic alkyl bromide (R-Br) as the quaternizing agent.
The reaction mechanism is influenced by several factors, including the nature of the solvent, the temperature, and the steric hindrance around the nitrogen atom and the electrophilic carbon. [2][3]A polar aprotic solvent is often preferred to solvate the resulting charged pyridinium salt and to avoid interference with the nucleophilic attack.
Safety Precautions
Researcher Discretion is Advised: All chemical manipulations should be conducted by trained personnel in a well-ventilated chemical fume hood. [4][5]Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is a suitable choice), must be worn at all times. [5][6] Reagent-Specific Hazards:
-
This compound hydrobromide: This compound is harmful if swallowed and causes severe skin burns and eye damage. [7]It may also cause respiratory irritation. [7]Avoid inhalation of dust and ensure adequate ventilation. [8]In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. [4][8]* Alkylating Agents (e.g., Alkyl Bromides): Many alkylating agents are toxic, corrosive, and/or flammable. Consult the specific Safety Data Sheet (SDS) for the chosen alkylating agent before use.
-
Solvents (e.g., Acetonitrile, Ethanol): Organic solvents are typically flammable and can be harmful if inhaled or absorbed through the skin. Handle with care in a well-ventilated area, away from ignition sources.
Experimental Protocol
This protocol outlines a general procedure for the quaternization of this compound. The specific quantities and reaction conditions may need to be optimized depending on the chosen alkylating agent.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound hydrobromide | ≥98% | Commercially Available |
| Alkylating Agent (e.g., Alkyl Bromide) | Reagent Grade | Commercially Available |
| Acetonitrile (CH₃CN) or Ethanol (C₂H₅OH) | Anhydrous | Commercially Available |
| Diethyl ether ((C₂H₅)₂O) | Anhydrous | Commercially Available |
| Round-bottom flask with reflux condenser | --- | Standard laboratory supplier |
| Magnetic stirrer and stir bar | --- | Standard laboratory supplier |
| Heating mantle or oil bath | --- | Standard laboratory supplier |
| Buchner funnel and filter paper | --- | Standard laboratory supplier |
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound hydrobromide (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or ethanol). The choice of solvent can influence reaction rates and product solubility. [9]2. Addition of Alkylating Agent: To the stirred solution, add the chosen alkylating agent (1.0 - 1.2 equivalents). A slight excess of the alkylating agent can help drive the reaction to completion.
-
Reaction Conditions: The reaction mixture is then heated to reflux. The optimal temperature and reaction time will vary depending on the reactivity of the alkylating agent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended. [10]4. Product Isolation and Purification:
-
Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product, often an oil or a solid, is then triturated with a non-polar solvent such as diethyl ether to induce precipitation of the pyridinium salt. [10] * The solid product is collected by vacuum filtration using a Buchner funnel, washed with cold diethyl ether to remove any unreacted starting materials, and dried under vacuum. [9]5. Characterization: The structure and purity of the synthesized pyridinium salt should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the successful quaternization and the incorporation of the alkyl group. [11] * Mass Spectrometry (MS): This will provide the molecular weight of the cation. [12] * Melting Point Analysis: A sharp melting point is indicative of a pure compound. [10]
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the quaternization of this compound.
Caption: General workflow for the synthesis of pyridinium salts.
Causality Behind Experimental Choices
-
Choice of Solvent: Anhydrous polar aprotic solvents like acetonitrile are often preferred because they can dissolve both the reactants and the resulting ionic product without participating in the reaction. Ethanol can also be used, but its protic nature might slightly slow down the SN2 reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the kinetic energy of the molecules, thereby increasing the frequency and energy of collisions, which accelerates the rate of reaction.
-
Use of Diethyl Ether for Precipitation: Pyridinium salts are ionic and generally insoluble in non-polar organic solvents like diethyl ether. This difference in solubility is exploited to selectively precipitate the product, leaving behind unreacted, more non-polar starting materials in the solution.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quaternization of this compound. By adhering to the detailed steps and safety precautions, researchers can confidently synthesize a variety of pyridinium salts for further applications in drug development and materials science. The principles and techniques described herein are broadly applicable to the quaternization of other pyridine derivatives.
References
-
National Institutes of Health. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. [Link]
-
Croatian Chemical Acta. Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. [Link]
-
National Institutes of Health. Synthesis and crystal structure of a new pyridinium bromide salt. [Link]
- Google Patents.
-
Croatian Chemical Acta. Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. [Link]
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl and arylalkyl bromides in sulpholane. [Link]
-
Organic Chemistry Frontiers. Pyridinium salts: from synthesis to reactivity and applications. [Link]
-
MDPI. Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. [Link]
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with ethyl, n-propyl, n-butyl, n-hexyl and benzyl bromide in sulpholane. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl and arylalkyl bromides in sulpholane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with ethyl, n-propyl, n-butyl, n-hexyl and benzyl bromide in sulpholane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. aksci.com [aksci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. repozitorij.unios.hr [repozitorij.unios.hr]
- 10. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Leveraging 4-(2-Bromoethyl)pyridine in Solid-Phase Organic Synthesis
Abstract
Solid-phase organic synthesis (SPOS) has revolutionized the landscape of drug discovery and materials science by enabling the rapid and efficient construction of large compound libraries. A key element in SPOS is the strategic choice of reagents that can be effectively immobilized on a solid support and participate in subsequent chemical transformations. This guide provides an in-depth technical overview of 4-(2-Bromoethyl)pyridine, a versatile bifunctional reagent, and its applications in solid-phase synthesis. We will explore its utility as both a stable, resin-bound scaffold for the synthesis of diverse pyridine-containing molecules and as a novel, cleavable linker system. Detailed protocols, mechanistic insights, and critical experimental parameters are provided to empower researchers in harnessing the full potential of this valuable building block.
Introduction: The Strategic Advantage of this compound in SPOS
This compound is a heterocyclic compound featuring a pyridine ring and a reactive bromoethyl side chain. This unique combination of functional groups makes it an attractive tool for solid-phase organic synthesis. The pyridine nitrogen can act as a nucleophile or a base, while the bromoethyl group is an excellent electrophile for alkylation reactions. This duality allows for two primary modes of application in SPOS, which will be the focus of this guide:
-
Immobilization as a Pyridine Scaffold: The bromoethyl group can be used to covalently attach the pyridine ring to a solid support. The resin-bound pyridine can then serve as a versatile scaffold for further chemical modifications, leading to the synthesis of a wide array of 4-substituted ethylpyridine derivatives.
-
Application as a Cleavable Linker: By anchoring a substrate to the resin through the pyridine nitrogen, the resulting N-alkylpyridinium salt can function as a cleavable linker. The C-N bond of the pyridinium salt can be susceptible to cleavage under specific conditions, allowing for the release of the synthesized molecule from the solid support.[1]
This guide will provide detailed protocols for both approaches, offering researchers a comprehensive understanding of how to effectively integrate this compound into their solid-phase synthesis workflows.
This compound as a Resin-Bound Scaffold
In this application, the bromoethyl moiety of this compound is utilized to anchor the molecule onto a nucleophilic resin. The immobilized pyridine ring is then available for a variety of chemical transformations.
Mechanistic Rationale and Resin Selection
The immobilization of this compound onto a solid support is typically achieved via an SN2 reaction between a nucleophilic group on the resin and the electrophilic carbon of the bromoethyl group. The choice of resin is critical and depends on the desired downstream chemistry. Common nucleophilic resins suitable for this purpose include those functionalized with amine, thiol, or carboxylate groups. For this protocol, we will focus on the use of an aminomethylated polystyrene resin.
Experimental Protocol: Immobilization of this compound on Aminomethyl Resin
This protocol details the steps for the covalent attachment of this compound to an aminomethyl polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound hydrobromide
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser Test Kit (for monitoring the reaction)
Procedure:
-
Resin Swelling: Place the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol) in a fritted syringe reaction vessel. Add DMF (10 mL) and gently agitate for 1 hour to swell the resin.
-
Neutralization (if starting with the hydrobromide salt): If using this compound hydrobromide, it is necessary to neutralize the amine on the resin. Wash the swollen resin with 5% DIPEA in DMF (3 x 10 mL).
-
Reagent Preparation: In a separate vial, dissolve this compound hydrobromide (0.53 g, 2.0 mmol, 2.0 eq.) and DIPEA (0.69 mL, 4.0 mmol, 4.0 eq.) in DMF (5 mL).
-
Immobilization Reaction: Drain the solvent from the swollen resin and add the solution of this compound and DIPEA. Agitate the mixture at room temperature for 24 hours.
-
Monitoring the Reaction: Take a small sample of the resin beads and perform a Kaiser test. A negative Kaiser test (beads remain yellow) indicates the complete consumption of the primary amine groups on the resin.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Characterization of the Resin-Bound Pyridine
The loading of the pyridine moiety on the resin can be determined by various methods, including elemental analysis (nitrogen content) or by cleaving a small sample and analyzing the cleavage product by HPLC or NMR.
Application in Library Synthesis: Synthesis of a Tertiary Amine Library
The immobilized 4-ethylpyridine can be used as a scaffold to generate a library of compounds. For example, the pyridine nitrogen can be quaternized with a variety of alkyl halides, followed by further functionalization. A more direct application is the use of the resin-bound pyridine as a basic scavenger or catalyst. However, for library generation, the pyridine ring itself can be the target of modification, although this is beyond the scope of this protocol. A more straightforward application is to use the immobilized pyridine as a starting point for further elaboration. For instance, the pyridine ring can be activated for nucleophilic aromatic substitution if a suitable leaving group is present on the ring.
A more practical application of the immobilized scaffold is to utilize the pyridine nitrogen's basicity. Here, we present a protocol for the synthesis of a small library of tertiary amines where the resin-bound pyridine acts as a scavenger for the excess acid generated.
Workflow for Tertiary Amine Synthesis using Resin-Bound Pyridine as a Scavenger:
Caption: Workflow for using resin-bound 4-ethylpyridine as a scavenger.
This compound as a Cleavable Linker System
In this novel application, the substrate of interest is attached to the solid support via the pyridine nitrogen of this compound. The resulting N-alkylpyridinium linkage can be cleaved under specific conditions to release the final product. This approach is particularly useful for the synthesis of molecules where the pyridine moiety is not desired in the final product.
Mechanistic Rationale for Cleavage
The cleavage of N-alkylpyridinium salts can be achieved through various mechanisms, including nucleophilic attack on the carbon atom attached to the nitrogen.[1] The efficiency of cleavage is influenced by the nature of the nucleophile and the reaction conditions. For this guide, we will focus on a thiolate-mediated cleavage.
Experimental Protocol: Synthesis and Cleavage of a Model Compound
This protocol demonstrates the synthesis of a model ether compound on a solid support using a 4-(2-bromoethyl)pyridinium linker and its subsequent cleavage.
Part A: Immobilization of the Linker and Substrate
Materials:
-
Merrifield resin (chloromethyl polystyrene, 100-200 mesh, 1% DVB, ~1.2 mmol/g loading)
-
This compound hydrobromide
-
4-Hydroxybenzaldehyde
-
Potassium carbonate (K2CO3)
-
Sodium iodide (NaI, catalytic)
-
DMF
Procedure:
-
Linker Attachment:
-
Swell Merrifield resin (1.0 g, 1.2 mmol) in DMF (10 mL) for 1 hour.
-
In a separate flask, dissolve this compound hydrobromide (0.96 g, 3.6 mmol, 3.0 eq.) and DIPEA (1.25 mL, 7.2 mmol, 6.0 eq.) in DMF (10 mL).
-
Add the solution to the swollen resin and agitate at 50 °C for 24 hours.
-
Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.
-
-
Substrate Immobilization:
-
Swell the resin from the previous step in DMF.
-
In a separate flask, dissolve 4-hydroxybenzaldehyde (0.44 g, 3.6 mmol, 3.0 eq.) and K2CO3 (0.50 g, 3.6 mmol, 3.0 eq.) in DMF (10 mL). Add a catalytic amount of NaI.
-
Add this solution to the resin and agitate at 60 °C for 24 hours.
-
Wash the resin with DMF, water, DMF, DCM, and MeOH, then dry under vacuum.
-
Part B: Cleavage of the Product from the Resin
Materials:
-
Resin-bound aldehyde from Part A
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
DMF
Procedure:
-
Cleavage Reaction:
-
Swell the resin-bound aldehyde in DMF.
-
In a separate flask, prepare a solution of thiophenol (0.37 mL, 3.6 mmol, 3.0 eq.) and K2CO3 (0.50 g, 3.6 mmol, 3.0 eq.) in DMF (10 mL).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 12 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with DMF (2 x 5 mL) and combine the filtrates.
-
Remove the DMF under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Workflow for Cleavable Linker Application:
Caption: General workflow for the cleavable linker strategy.
Data Summary and Comparison
| Parameter | Resin-Bound Scaffold Application | Cleavable Linker Application |
| Resin Type | Aminomethyl, Hydroxymethyl, etc. | Merrifield (Chloromethyl) |
| Immobilization Chemistry | SN2 reaction with resin nucleophile | N-alkylation of pyridine |
| Key Intermediate | Resin-bound 4-ethylpyridine | Resin-bound N-alkylpyridinium salt |
| Primary Use Case | Synthesis of pyridine derivatives, scavenger | Synthesis of non-pyridine containing molecules |
| Cleavage Condition | Not applicable (stable linkage) | Nucleophilic (e.g., thiolate) |
Troubleshooting and Key Considerations
-
Incomplete Immobilization: If the Kaiser test remains positive in the scaffold approach, increase the reaction time, temperature, or the equivalents of this compound.
-
Low Cleavage Yield: For the linker application, ensure the complete formation of the pyridinium salt. The choice of nucleophile and base for cleavage is crucial and may require optimization.
-
Side Reactions: The pyridine ring can be susceptible to side reactions under certain conditions. It is important to choose reaction conditions that are compatible with the pyridine moiety.
-
Moisture Sensitivity: All reactions should be carried out under anhydrous conditions to prevent hydrolysis of reagents and intermediates.
Conclusion
This compound is a highly versatile and underutilized reagent in solid-phase organic synthesis. Its unique bifunctional nature allows for its application as both a stable scaffold for the synthesis of pyridine-containing libraries and as a novel cleavable linker system. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the diverse applications of this reagent in their own synthetic endeavors, ultimately accelerating the discovery of new chemical entities.
References
- Ozerov, O. V., Pink, M., Watson, L. A., & Caulton, K. G. (2004). Aromatic vs aliphatic C-H cleavage of alkyl-substituted pyridines by (PNPiPr)Re compounds. Journal of the American Chemical Society, 126(7), 2105–2113.
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2018).
- Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold. (2011). Letters in Organic Chemistry, 8(10), 683-687.
- Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. (2021). Scientific Reports, 11(1), 1-13.
- Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (2008). Molecules, 13(6), 1231-1239.
- 2-(2-Bromoethyl)pyridine hydrobromide. (2023). Smolecule.
- N-Alkyl pyridinium salts as the active components in materials and bioactive molecules as well as versatile synthetic intermediates. (2019). Chemical Science, 10(30), 7114-7127.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2022). ChemRxiv.
- Jetting manufacturing of resins for solid-phase peptide synthesis. (2021). Spiral.
- Nickel-Catalyzed Cross-Coupling of Alkyl Carboxylic Acid Derivatives with Pyridinium Salts via C-N Bond Cleavage. (2020). Organic Letters, 22(8), 2902-2907.
- Lability of N-alkylated peptides towards TFA cleavage. (1996). International Journal of Peptide and Protein Research, 47(3), 182-189.
- Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach. (2019). Chemistry – A European Journal, 25(52), 12118-12123.
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Application Notes & Protocols: Strategic Synthesis of 4-(2-Pyridyl)ethyl Scaffolds via Michael Addition Reactions with 4-(2-Bromoethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-(2-Pyridyl)ethyl Moiety
The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs due to its ability to improve water solubility, act as a hydrogen bond acceptor, and participate in crucial binding interactions with biological targets.[1][2][3] Specifically, the 4-(2-pyridyl)ethyl substructure is a prevalent pharmacophore found in compounds developed for a range of therapeutic areas, from neurological to cardiovascular diseases.[4][5]
This guide provides a comprehensive overview of a powerful and versatile synthetic strategy to access these valuable scaffolds: the Michael addition reaction. A common misconception is that 4-(2-Bromoethyl)pyridine itself acts as the Michael acceptor. Instead, this stable and commercially available precursor is strategically converted in situ to the true Michael acceptor, 4-vinylpyridine, through a base-mediated elimination. This highly reactive intermediate is then immediately trapped by a suitable nucleophile in a conjugate addition reaction.
Understanding this two-step, one-pot sequence is critical for leveraging its synthetic potential. This document will elucidate the underlying mechanisms, provide detailed, field-proven protocols for key transformations, and discuss the critical parameters that govern reaction success, thereby empowering researchers to efficiently incorporate this essential motif into their drug discovery programs.
Part 1: The Core Transformation: From Precursor to Michael Acceptor
The overall synthetic pathway hinges on the initial conversion of the alkyl halide precursor to the activated alkene.
Mechanism: Base-Induced E2 Elimination
The reaction of this compound hydrobromide with a suitable base initiates an E2 (bimolecular elimination) reaction. The base abstracts a proton from the carbon alpha to the pyridine ring, while simultaneously, the bromide ion is expelled as a leaving group. This concerted process is highly efficient and forms the transient, yet crucial, 4-vinylpyridine intermediate. The choice of base is critical; a non-nucleophilic, sterically hindered base is often preferred to minimize competing S_N2 substitution reactions.
Caption: E2 elimination of this compound to form 4-vinylpyridine.
Part 2: The Michael Addition: C-N, C-S, and C-C Bond Formation
Once formed, 4-vinylpyridine is an excellent Michael acceptor. The electron-withdrawing nature of the pyridine ring polarizes the vinyl group, rendering the β-carbon electron-deficient and highly susceptible to nucleophilic attack.[6] The general mechanism involves the 1,4-conjugate addition of a nucleophile to form a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.[7][8]
Caption: General workflow for the Michael addition to 4-vinylpyridine.
Aza-Michael Addition (Nitrogen Nucleophiles)
The addition of amines to vinylpyridines, known as the aza-Michael addition, is a highly atom-economical method for constructing C-N bonds.[9] This reaction is applicable to a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.[9][10]
-
Causality Behind Catalyst Choice: While the reaction can proceed without a catalyst, various catalysts are employed to enhance reaction rates and yields. Non-metal catalysts like [Ph₃C][B(C₆F₅)₄] have been shown to be highly effective.[9][10] This catalyst is believed to activate the vinylpyridine substrate, making it more electrophilic and facilitating the nucleophilic attack by the amine. Supported ionic liquids have also been developed as recyclable and efficient catalysts for this transformation.[11]
Thia-Michael Addition (Sulfur Nucleophiles)
The addition of thiols to activated alkenes is a robust and often spontaneous reaction. Thiophenols, in particular, react readily with vinylpyridines, often without the need for a catalyst, to provide thioethers in high yields.[12] This reaction is highly regioselective, with the sulfur atom exclusively attacking the β-carbon of the vinyl group.[13]
-
Expert Insight: The high nucleophilicity of sulfur and the stability of the resulting thioether make this a very reliable transformation. The reaction is typically fast and clean. In cases with less reactive thiols, a mild base can be used to generate the more nucleophilic thiolate anion, accelerating the reaction.[14]
Carbon-Michael Addition (Carbon Nucleophiles)
A variety of resonance-stabilized carbanions can serve as Michael donors. These include enolates derived from ketones, esters, and malonates. While classic Michael additions often use α,β-unsaturated carbonyls as acceptors, olefinic N-heterocycles like vinylpyridine are also effective.[15]
-
Field-Proven Insight: Reactions with organometallic reagents like organolithiums can be more complex. Direct addition to 2-vinylpyridine can sometimes lead to polymerization or dimerization.[15] However, substrates designed to stabilize the intermediate carbanion, such as 1,2-di-(2-pyridyl)ethylene, have shown that these intermediates can be trapped effectively with various electrophiles, expanding the reaction's scope beyond simple protonation.[16]
Part 3: Experimental Protocols
The following protocols are representative procedures that can be adapted for specific substrates. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Aza-Michael Addition of Amines
This protocol is adapted from the [Ph₃C][B(C₆F₅)₄]-catalyzed reaction of secondary amines with vinylpyridines.[9][10]
Workflow Diagram:
Caption: Experimental workflow for a catalyzed Aza-Michael addition.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Amount |
| This compound HBr | Precursor | 1.2 mmol |
| Amine Nucleophile | Michael Donor | 1.0 mmol |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base for Elimination | 1.3 mmol |
| [Ph₃C][B(C₆F₅)₄] | Catalyst | 5-10 mol% |
| Anhydrous Chlorobenzene | Solvent | 4 mL |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | As needed |
| Silica Gel | Chromatography | As needed |
| Eluent (e.g., Petroleum Ether/EtOAc + 0.2% Et₃N) | Chromatography | As needed |
| Reaction Vial/Flask, Stir Bar | Reaction Vessel | --- |
| Nitrogen or Argon Source | Inert Atmosphere | --- |
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the catalyst, [Ph₃C][B(C₆F₅)₄] (e.g., 0.05 mmol, 46 mg for a 0.5 mmol scale reaction).[9]
-
Reagent Addition: In an inert atmosphere (glovebox or under a stream of N₂/Ar), add the amine nucleophile (1.0 mmol) and anhydrous chlorobenzene (4 mL).
-
In situ Generation & Reaction: Add this compound hydrobromide (1.2 mmol) followed by the slow addition of DBU (1.3 mmol). The DBU will neutralize the hydrobromide salt and effect the elimination to 4-vinylpyridine.
-
Heating: Seal the vial and stir the reaction mixture at 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12 hours).
-
Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure (in vacuo).
-
Purification: Purify the crude residue by column chromatography on silica gel. Expert Tip: Adding a small amount of triethylamine (Et₃N, ~0.2% v/v) to the eluent can prevent the product from streaking on the silica gel column by neutralizing acidic sites.[9]
Protocol 2: Catalyst-Free Thia-Michael Addition of Thiophenols
This protocol describes a straightforward, often catalyst-free addition of a thiol to in situ generated 4-vinylpyridine.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Amount |
| This compound HBr | Precursor | 1.1 mmol |
| Thiophenol Nucleophile | Michael Donor | 1.0 mmol |
| Potassium Carbonate (K₂CO₃) | Base | 2.5 mmol |
| N,N-Dimethylformamide (DMF) | Solvent | 5 mL |
| Ethyl Acetate (EtOAc) | Extraction Solvent | As needed |
| Brine (Saturated NaCl solution) | Aqueous Wash | As needed |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | As needed |
Procedure:
-
Vessel Preparation: To a round-bottom flask with a stir bar, add the thiophenol (1.0 mmol) and potassium carbonate (2.5 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) and stir the suspension at room temperature.
-
Precursor Addition: Add this compound hydrobromide (1.1 mmol) to the mixture in one portion. The K₂CO₃ serves both to neutralize the HBr salt and to promote the elimination to 4-vinylpyridine. For less reactive thiols, it also helps generate the thiolate.
-
Reaction: Stir the reaction at room temperature. Trustworthiness Check: The reaction is often exothermic. Monitor the temperature. If necessary, cool the flask in a water bath.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by column chromatography or recrystallization.
Part 4: Data Summary & Applications
The following table summarizes representative examples of Michael additions to vinylpyridines, showcasing the versatility of this method.
| Nucleophile | Acceptor | Catalyst/Conditions | Solvent | Yield | Reference |
| Indoline | 4-Vinylpyridine | [Ph₃C][B(C₆F₅)₄] (10 mol%), 80 °C | Chlorobenzene | 99% | [9][10] |
| Morpholine | 4-Vinylpyridine | [Ph₃C][B(C₆F₅)₄] (10 mol%), 80 °C | Chlorobenzene | 94% | [9][10] |
| Piperidine | 4-Vinylpyridine | [Ph₃C][B(C₆F₅)₄] (10 mol%), 80 °C | Chlorobenzene | 98% | [9][10] |
| 4-Aminothiophenol | 2-Vinylpyridine | None, rt | Ethanol | 93% | [12] |
| Phenyl organozincate | 4-Vinylpyridine | [Ni(acac)₂] | THF/NMP | Good | [12] |
Applications in Drug Development:
The products of these reactions are valuable intermediates for active pharmaceutical ingredients (APIs). For instance, the 4-[2-(pyridyl)ethoxy]benzyl moiety is a key component in a class of thiazolidinedione drugs with hypoglycemic and hypolipidemic activities.[17] The synthesis of these compounds often involves the reaction of a pyridylethyl intermediate (formed via Michael addition or S_N2) with a hydroxybenzaldehyde derivative.[17] The versatility of the Michael addition allows for the rapid generation of diverse libraries of pyridyl-containing compounds, which is a cornerstone of modern drug discovery efforts.[3][4]
References
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Ghasemi, H., & Kowsari, E. (n.d.). Aza-Michael-type addition of amines to 2-vinylpyridine and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids. ResearchGate. Available at: [Link]
-
Zhu, W., Deng, Z., Wang, Y., Yuan, D., & Yao, Y. (2015). [Ph₃C][B(C₆F₅)₄]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. New Journal of Chemistry, 39(11), 8268-8271. DOI:10.1039/D5NJ00014A. Available at: [Link]
-
Zhu, W., et al. (2015). [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. RSC Publishing. Available at: [Link]
-
Alkayal, H. (2021). Applications of the Aza-Michael Reaction in Flow Chemistry for the Synthesis of API. Biblioteca IQS. Available at: [Link]
-
Stentzel, M. R., & Klumpp, D. A. (2021). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC - NIH. Available at: [Link]
-
Stentzel, M. R., & Klumpp, D. A. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Northern Illinois University. Available at: [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. Available at: [Link]
-
Zhu, Q., & Lu, Y. (2007). Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives. Organic Letters, 9(22), 4431-4434. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. Available at: [Link]
-
Scilit. (n.d.). Simple Chiral Pyrrolidine–Pyridine‐Based Catalysts for Highly Enantioselective Michael Addition to Nitro Olefins. Scilit. Available at: [Link]
-
Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Química Organica.org. Available at: [Link]
-
WordPress. (n.d.). Conjugate Addition of Thiols. WordPress. Available at: [Link]
-
ResearchGate. (n.d.). Thiol-Michael addition reaction involving a vinyl-sulfone group. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Google Patents. (n.d.). EP0816340A1 - Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives. Google Patents.
-
O'Hara, F., et al. (2017). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 117(18), 11637-11696. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Available at: [Link]
-
Organic Reactions. (n.d.). The Intramolecular Michael Reaction. Organic Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]
-
Alam, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available at: [Link]
-
Van Steijvoort, C., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(7), 1195-1204. Available at: [Link]
-
Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. Available at: [Link]
-
Um, I.-H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-(2-Bromoethyl)pyridine Hydrobromide. MySkinRecipes. Available at: [Link]
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Navigating the Dual Reactivity of 4-(2-Bromoethyl)pyridine: A Guide to Protecting Group Strategies
Introduction: The Synthetic Challenge of a Bifunctional Building Block
4-(2-Bromoethyl)pyridine is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing complex molecules, particularly in the realm of pharmaceutical and materials science.[1] Its structure presents a unique synthetic challenge: the presence of two distinct reactive centers. The pyridine nitrogen is nucleophilic and basic, readily participating in reactions such as protonation, alkylation, and oxidation.[2] Concurrently, the bromoethyl side chain features an electrophilic carbon, making it an excellent substrate for nucleophilic substitution reactions. This dual reactivity necessitates a carefully considered synthetic approach to achieve chemoselectivity and avoid undesired side reactions. This guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies to effectively manage the reactivity of this compound, enabling its successful application in complex synthetic pathways.
Understanding the Dichotomy of Reactivity
The core challenge in reactions involving this compound lies in controlling which of its two reactive sites engages with a given reagent. For instance, when reacting with a nucleophile, both the pyridine nitrogen and the bromoethyl group can be targets. The pyridine nitrogen can act as a nucleophile itself or as a base, while the bromoethyl group is susceptible to SN2 displacement. The choice of reaction conditions and the nature of the reactants will dictate the outcome, which can often lead to a mixture of products without a proper protecting group strategy.
Protecting the Pyridine Nitrogen: Key Strategies and Protocols
To facilitate selective reactions at the bromoethyl side chain, the pyridine nitrogen must often be "masked" or protected. The two most common and effective strategies involve the formation of pyridine N-oxides or pyridinium salts.
The Pyridine N-Oxide Strategy: Taming the Nitrogen's Nucleophilicity
Formation of a pyridine N-oxide is a powerful strategy to deactivate the nucleophilicity of the pyridine nitrogen. The N-O bond withdraws electron density from the ring, making the nitrogen less basic and nucleophilic.[3] This protection allows for a wide range of subsequent reactions at the side chain.
A. Protection Protocol: Synthesis of this compound N-oxide
The oxidation of pyridines to their corresponding N-oxides is a well-established transformation, often achieved using peroxy acids.
Materials:
-
This compound hydrobromide
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralize this compound hydrobromide with a saturated aqueous solution of NaHCO₃ and extract the free base into DCM. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base of this compound.
-
Dissolve the this compound (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 to 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous NaHCO₃ to remove m-chlorobenzoic acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound N-oxide.
B. Reactions Utilizing the N-Oxide Protected Intermediate
With the pyridine nitrogen protected as the N-oxide, the bromoethyl side chain is the primary site for nucleophilic attack.
-
Ether Synthesis: Reaction with an alkoxide (generated from an alcohol and a base like sodium hydride) will proceed via a Williamson ether synthesis mechanism to form the corresponding ether.[4]
-
Thioether Synthesis: Similarly, reaction with a thiolate (generated from a thiol and a base) will yield the corresponding thioether.[5]
-
Amine Synthesis: Primary or secondary amines can displace the bromide to form the corresponding substituted ethylamine derivatives.
C. Deprotection Protocol: Deoxygenation of the N-Oxide
After the desired modification of the side chain, the pyridine N-oxide can be deoxygenated to regenerate the pyridine. Several methods are available for this transformation.[6]
Method 1: Phosphorus Trichloride (PCl₃)
Materials:
-
4-(2-Substituted-ethyl)pyridine N-oxide
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Phosphorus trichloride (PCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-oxide in DCM or CHCl₃ and cool to 0 °C.
-
Add PCl₃ (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate to yield the deoxygenated pyridine.
}
The Pyridinium Salt Strategy: Modulating Ring Electronics
Quaternization of the pyridine nitrogen to form a pyridinium salt is another effective protecting group strategy. The positive charge on the nitrogen significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. This deactivates the nitrogen from participating in many reactions.
A. Protection Protocol: Formation of N-Alkyl or N-Acyl Pyridinium Salts
The formation of pyridinium salts is typically a straightforward reaction with an appropriate alkylating or acylating agent.
Protocol for N-Alkylation: Materials:
-
This compound hydrobromide
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Acetonitrile (CH₃CN) or another suitable solvent
Procedure:
-
Neutralize this compound hydrobromide as described previously to obtain the free base.
-
Dissolve the free base in acetonitrile.
-
Add the alkyl halide (1.1 eq).
-
Heat the reaction mixture at reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature. The pyridinium salt often precipitates and can be collected by filtration.
B. Reactivity of the Protected Pyridinium Salt
With the nitrogen quaternized, the bromoethyl side chain remains available for nucleophilic substitution. However, it is crucial to consider that the strongly electron-withdrawing pyridinium ring can influence the reactivity of the side chain.
C. Deprotection of Pyridinium Salts
The removal of the N-alkyl or N-acyl group can be more challenging than the deoxygenation of N-oxides and often requires specific conditions.
-
N-Benzyl Group Removal: N-benzyl pyridinium salts can often be debenzylated via hydrogenolysis (H₂, Pd/C).
-
General Dealkylation: Strong nucleophiles like triphenylphosphine can be used to dealkylate pyridinium salts, though this may require high temperatures.
Protecting Group-Free Strategies: When is Protection Unnecessary?
While protecting groups are powerful tools, their use adds steps to a synthesis, which can reduce overall yield and increase cost. Therefore, it is essential to consider whether a protecting group is truly necessary. A "protecting-group-free" approach can be viable under certain conditions.[7]
Chemoselectivity based on Reagent and Conditions:
The inherent differences in the reactivity of the pyridine nitrogen and the bromoethyl group can sometimes be exploited to achieve selectivity.
-
Hard and Soft Acids and Bases (HSAB) Theory: The pyridine nitrogen is a "harder" nucleophile than the bromide is a leaving group for a "hard" electrophile. Conversely, the carbon of the bromoethyl group is a "softer" electrophilic center. By choosing a nucleophile with the appropriate hardness or softness, some degree of selectivity can be achieved.
-
Reaction Temperature: Reactions at the pyridine nitrogen (e.g., protonation, some alkylations) are often fast and can occur at low temperatures. SN2 reactions at the bromoethyl group may require higher temperatures to proceed at a reasonable rate.
Example: Direct Reaction with Amines
In some cases, direct reaction of this compound with a primary or secondary amine can lead to the desired substitution product at the side chain, especially if the amine is not overly basic and the reaction is performed at elevated temperatures. However, the formation of the corresponding pyridinium salt of the product is likely, which may require a final basic workup to isolate the free amine.
Data Summary: Comparison of Protecting Group Strategies
| Protecting Group Strategy | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Pyridine N-Oxide | m-CPBA or H₂O₂/AcOH | PCl₃, PPh₃, or catalytic hydrogenation | Mild protection, reliable deprotection, activates the ring for some substitutions. | Adds an oxygen atom which can have its own reactivity. |
| N-Alkyl Pyridinium Salt | Alkyl halide, heat | Hydrogenolysis (for benzyl), strong nucleophiles (e.g., PPh₃) | Strong deactivation of the nitrogen, can activate the ring for nucleophilic attack. | Deprotection can be harsh and may not be compatible with all functional groups. |
| N-Acyl Pyridinium Salt | Acyl halide or anhydride | Hydrolysis (often mild) | Easily introduced and removed. | The acyl group can be susceptible to nucleophilic attack. |
Conclusion and Future Perspectives
The successful application of this compound in complex organic synthesis hinges on the strategic management of its dual reactivity. The use of protecting groups, particularly the formation of pyridine N-oxides and pyridinium salts, provides robust and reliable methods to achieve chemoselective transformations at the bromoethyl side chain. The choice of protecting group should be guided by the specific reaction conditions of the subsequent steps and the overall synthetic strategy. While protecting-group-free approaches can be more atom-economical, they require careful optimization to avoid the formation of side products. As the demand for novel pharmaceuticals and functional materials continues to grow, the development of even more sophisticated and orthogonal protecting group strategies for bifunctional building blocks like this compound will remain a key area of research in synthetic chemistry.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]
-
Canadian Science Publishing. (1966). THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Canadian Journal of Chemistry, 44(6), 700-702. [Link]
-
Fiveable. (n.d.). 18.2 Preparing Ethers - Organic Chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(bromoethyl)pyridine. [Link]
-
Gao, Z., et al. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry, 23(3), 435-445. [Link]
- Young, I. S., & Baran, P. S. (2009). Protecting-group-free synthesis as an opportunity for invention.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Li, B., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(5), 3328-3332. [Link]
-
Kathmann, T., et al. (1998). General construction pattern of histamine H3-receptor antagonists: change of a paradigm. Bioorganic & Medicinal Chemistry Letters, 8(15), 2011-2016. [Link]
-
Chorell, E., et al. (2013). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. Bioorganic & Medicinal Chemistry, 21(15), 4570-4581. [Link]
-
Chemistry with Caroline. (2021, December 16). How to Synthesize Ethers via the Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Gane, T., et al. (2000). Synthesis of potent non-imidazole histamine H3-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(7), 649-652. [Link]
-
LibreTexts Chemistry. (2024, September 30). 18.2: Preparing Ethers. [Link]
-
Georganics. (n.d.). 4-(2-Aminoethyl)pyridine - High purity. [Link]
-
LibreTexts Chemistry. (2024, February 24). 18.2: Preparing Ethers. [Link]
-
Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. [Link]
-
Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 34. [Link]
-
Pini, F., et al. (2001). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry, 44(20), 3247-3255. [Link]
-
Chen, Y., et al. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 64(34), e202512321. [Link]
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Application Notes and Protocols: One-Pot Synthesis Involving 4-(2-Bromoethyl)pyridine
Introduction: The Strategic Importance of 4-(2-Bromoethyl)pyridine in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, present in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and its overall metabolic stability. Within the arsenal of pyridine-based building blocks, this compound stands out as a particularly versatile reagent. Its structure incorporates a nucleophilic pyridine nitrogen and an electrophilic bromoethyl side chain, offering a dual reactivity profile that is highly advantageous for the construction of complex molecular architectures. This unique combination makes it an ideal candidate for one-pot synthesis strategies, which are increasingly favored in drug development for their efficiency, cost-effectiveness, and reduced environmental impact.[1] This document provides a comprehensive guide to the one-pot synthesis of a fused dihydropyridine system utilizing this compound, intended for researchers, scientists, and professionals in drug development.
Theoretical Framework: The Power of One-Pot Reactions
One-pot syntheses, particularly multicomponent reactions (MCRs), represent a paradigm of synthetic efficiency.[2] By combining multiple reaction steps in a single flask without the isolation of intermediates, these processes significantly reduce reaction time, solvent usage, and purification efforts.[1] The inherent logic of employing this compound in such a strategy lies in its latent reactivity. The bromoethyl group can be strategically employed as an electrophilic handle for intramolecular cyclization, leading to the formation of fused heterocyclic systems. This approach is particularly valuable for generating libraries of novel compounds for high-throughput screening in drug discovery programs.
The proposed one-pot synthesis is conceptually based on an initial intermolecular reaction to assemble a precursor, followed by an intramolecular cyclization. This strategy is inspired by established methodologies in pyridine chemistry, such as the Bohlmann-Rahtz and Kröhnke pyridine syntheses, which are well-known for their efficiency in constructing the pyridine ring in a single step.[3][4]
Visualizing the Synthetic Strategy
The following diagram illustrates the conceptual workflow of the one-pot synthesis described in this application note.
Caption: Conceptual workflow of the one-pot synthesis.
Detailed Experimental Protocol: One-Pot Synthesis of a Fused Dihydropyridine Derivative
This protocol details a representative one-pot synthesis of a fused dihydropyridine derivative from this compound and an active methylene compound. The reaction proceeds via an initial intermolecular alkylation followed by a base-mediated intramolecular cyclization.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥98% |
| Diethyl malonate | Reagent grade |
| Sodium hydride (NaH) | 60% dispersion in mineral oil |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent |
| Round-bottom flask | 100 mL, three-necked |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Inert atmosphere setup | Nitrogen or Argon gas line |
| Syringes and needles | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Dispensing the Base: Under a positive pressure of nitrogen, carefully add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) to the reaction flask.
-
Solvent Addition: Add 30 mL of anhydrous THF to the flask via a syringe.
-
Nucleophile Addition: Cool the suspension to 0 °C using an ice bath. Slowly add diethyl malonate (1.60 g, 10.0 mmol, 1.0 eq) dropwise via syringe over 10 minutes. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: To the resulting solution, add a solution of this compound (1.86 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF dropwise over 15 minutes.
-
Intramolecular Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of 10 mL of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure fused dihydropyridine derivative.
Expected Outcome and Characterization
The expected product is a fused dihydropyridine derivative. The yield is anticipated to be in the range of 60-75% after purification. The structure of the product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of the One-Pot Reaction
The reaction proceeds through a two-step sequence within a single pot, as illustrated below.
Caption: Proposed reaction mechanism.
Initially, the active methylene compound (diethyl malonate) is deprotonated by the base (sodium hydride) to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with the electrophilic bromoethyl side chain of this compound, displacing the bromide ion and forming an alkylated intermediate. Subsequently, under the reaction conditions, an intramolecular nucleophilic attack occurs from an enolizable position onto the pyridine ring, which is activated towards nucleophilic attack, leading to the formation of the fused dihydropyridine ring system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation of the active methylene compound. | Ensure the use of anhydrous solvent and fresh, high-quality sodium hydride. Increase the reaction time for the deprotonation step. |
| Formation of side products | Polymerization of this compound or intermolecular side reactions. | Add the this compound solution slowly and at a controlled temperature. Ensure efficient stirring. |
| Difficult purification | Presence of unreacted starting materials or closely related side products. | Optimize the stoichiometry of the reactants. Employ a more efficient chromatography system (e.g., different solvent gradient, different stationary phase). |
Broader Applications and Future Perspectives
The one-pot synthesis of fused pyridine derivatives from this compound is a powerful strategy for the rapid generation of novel chemical entities. The resulting fused dihydropyridine scaffolds are of significant interest in medicinal chemistry, as they are present in a number of biologically active compounds. This methodology can be extended to a variety of active methylene compounds and other nucleophiles, allowing for the creation of diverse molecular libraries. Future work could focus on the development of stereoselective versions of this reaction and the exploration of greener reaction conditions, such as the use of microwave irradiation or alternative solvent systems.[5]
References
-
Abd El-Lateef, H. M., Abdelhamid, A. A., Khalaf, M. M., Gouda, M., Elkanzi, N. A. A., El-Shamy, H., & Ali, A. M. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. Available at: [Link]
- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(08), 1149-1151.
-
Mehmood, H., Iqbal, M. A., Ashiq, M. N., & Hua, R. (2018). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 23(11), 2975. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
-
Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121-6124. Available at: [Link]
- Shaaban, M. R., & El-Sayed, N. N. (2012). Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry, 10(25), 4994-4999.
-
American Chemical Society. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]
- Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
-
Sathyabama Institute of Science and Technology. (n.d.). one pot synthesis of 4-h pyrans via knoevenagel condensation reaction. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Kelly, T. R., Lee, Y. J., & Mears, R. J. (1997). Synthesis of Cyclo-2,2':4',4'':2'',2''':4''',4'''':2'''',2''''':4''''',4-sexipyridine. The Journal of Organic Chemistry, 62(9), 2774-2781. Available at: [Link]
Sources
- 1. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 2. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 3. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 4. Synthesis of Cyclo-2,2':4',4":2",2"':4"',4"":2"",2""':4""',4-sexipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. naturalspublishing.com [naturalspublishing.com]
Introduction: A Versatile Building Block Meets a Transformative Technology
An In-Depth Technical Guide to the Flow Chemistry Applications of 4-(2-Bromoethyl)pyridine
This compound is a valuable bifunctional reagent in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its structure, featuring a nucleophilic pyridine ring and an electrophilic bromoethyl side chain, allows for a diverse range of chemical transformations. These include quaternization reactions to form pyridinium salts and nucleophilic substitutions to introduce the pyridylethyl moiety, a common pharmacophore. However, traditional batch processing of reactions involving this substrate can present challenges related to exothermicity, reaction time, scalability, and the handling of hazardous reagents.[2]
Continuous flow chemistry offers a paradigm shift, providing unprecedented control over reaction parameters and enhancing process safety and efficiency.[3][4] By conducting reactions in small-volume, continuous-flow reactors, chemists can achieve superior heat and mass transfer, precise control over residence time, and the ability to safely handle reactive intermediates.[2][5] This guide, intended for researchers and drug development professionals, explores the practical applications of flow chemistry for key transformations of this compound, providing detailed protocols and the scientific rationale behind the operational choices.
Core Principles: Why Flow Chemistry Excels for this compound Reactions
The adoption of continuous flow processing for reactions involving this compound is underpinned by several key advantages over traditional batch methods:
-
Enhanced Safety: Quaternization reactions are often highly exothermic. The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous heat dissipation, preventing the formation of hot spots and mitigating the risk of thermal runaways.[2][6] This also enables the use of hazardous reagents, as only small quantities are present in the reactor at any given moment.[5]
-
Precise Reaction Control: The residence time, or the duration reactants spend in the heated zone of the reactor, is precisely controlled by the flow rate and reactor volume. This allows for fine-tuning of the reaction to maximize conversion and minimize the formation of impurities, a level of control often unattainable in batch processing.[7][8]
-
Rapid Optimization and Scalability: The parameter space of a reaction (temperature, residence time, stoichiometry) can be screened rapidly by simply adjusting pump flow rates and temperature settings.[9] Once optimized, scaling up production is achieved by either running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex challenges of batch scale-up.[10]
-
Improved Yield and Purity: Superior mixing and temperature control in flow reactors often lead to cleaner reaction profiles and higher yields compared to batch equivalents.[2] This can simplify downstream purification processes, reducing both time and solvent waste.
Application Note 1: Continuous Flow Quaternization for Advanced Material Synthesis
The quaternization of the pyridine nitrogen in this compound is a foundational step in the synthesis of ionic liquids, functional polymers, and various specialized materials.[9] This reaction involves the formation of a new C-N bond, creating a positively charged pyridinium salt.
Causality: The Rationale for Flow
In a batch reactor, the exothermic nature of quaternization can lead to temperature gradients, promoting side reactions. Furthermore, ensuring homogeneous mixing at scale can be difficult. A continuous flow setup directly addresses these issues. The reaction of this compound with a nucleophile (such as another tertiary amine or a polymer like poly(4-vinylpyridine)) is an SN2 reaction. Flow chemistry allows for the precise stoichiometric addition of reagents and maintains a consistent temperature profile, ensuring uniform product quality.[11] This approach has been successfully used for the quaternization of poly(4-vinylpyridine) with alkyl bromides, demonstrating its utility for modifying polymer backbones.[9]
Workflow for Continuous Quaternization
The following diagram illustrates a typical setup for a continuous flow quaternization reaction.
Caption: General workflow for continuous flow quaternization.
Protocol: Quaternization of this compound with N-Methylimidazole
This protocol describes the synthesis of 1-(2-(pyridin-4-yl)ethyl)-3-methyl-1H-imidazol-3-ium bromide, a potential ionic liquid precursor.
1. Reagent Preparation:
-
Solution A: Prepare a 1.0 M solution of this compound hydrobromide in anhydrous dimethylacetamide (DMAc). Note: The hydrobromide salt is often commercially available and more stable. Neutralize in-line if necessary, or use the free base if available.
-
Solution B: Prepare a 1.1 M solution of N-methylimidazole in anhydrous DMAc. The slight excess of the nucleophile ensures complete consumption of the starting material.
2. System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram, using PFA tubing for the reactor coil (e.g., 10 mL volume).
-
Set the back pressure regulator (BPR) to 5 bar to prevent solvent boiling at elevated temperatures.[2]
-
Preheat the reactor coil to the desired temperature (e.g., 100 °C) using an oil bath or a dedicated reactor heater.
3. Reaction Execution:
-
Set Syringe Pump 1 (Solution A) and Syringe Pump 2 (Solution B) to equal flow rates (e.g., 0.5 mL/min each). This results in a total flow rate of 1.0 mL/min.
-
The residence time (τres) is calculated as Reactor Volume / Total Flow Rate. In this case, τres = 10 mL / 1.0 mL/min = 10 minutes.
-
Pump the reagent solutions through the system. Allow the system to reach a steady state (typically 3x the residence time) before collecting the product.
-
Collect the product stream from the BPR outlet.
4. Work-up and Analysis:
-
The product stream can be used directly or the product can be precipitated by adding an anti-solvent like diethyl ether.
-
Analyze the product by NMR and LC-MS to confirm identity and purity.
Data Summary: Parameter Optimization
The following table presents hypothetical data based on typical optimization campaigns for similar quaternization reactions.[9]
| Temperature (°C) | Residence Time (min) | Stoichiometry (Nuc:Pyr) | Expected Conversion (%) | Space-Time Yield (mmol L⁻¹ h⁻¹) |
| 80 | 15 | 1.1 : 1 | ~85 | 340 |
| 100 | 10 | 1.1 : 1 | >95 | 570 |
| 120 | 5 | 1.1 : 1 | >98 | 1176 |
| 100 | 10 | 1.0 : 1 | ~90 | 540 |
Application Note 2: Flow Synthesis of Pyridylethyl-Substituted Scaffolds
The reaction of the bromoethyl side chain with various nucleophiles (N, O, S) is a powerful method for introducing the 4-pyridylethyl motif into molecules, a common strategy in medicinal chemistry to enhance solubility or target specific biological interactions.
Causality: The Rationale for Flow
This SN2 alkylation can be sluggish at room temperature, requiring heat. In batch, prolonged heating can lead to decomposition or side reactions. Flow chemistry allows for rapid heating to high temperatures for short, precise durations, accelerating the desired reaction while minimizing degradation.[12] This is particularly advantageous when working with sensitive substrates or potent nucleophiles. The ability to telescope reactions—where the output of one reactor flows directly into the next for a subsequent transformation—is a key benefit of continuous processing, streamlining multi-step syntheses.[4]
Workflow for Continuous Nucleophilic Substitution
The setup is similar to quaternization, but may involve an additional in-line quenching or work-up step.
Caption: Telescoped workflow for alkylation and in-line quench.
Protocol: Synthesis of a 4-Pyridylethyl Piperazine Derivative
This protocol details the alkylation of piperazine with this compound.
1. Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of this compound hydrobromide in acetonitrile (ACN).
-
Solution B: Prepare a solution of piperazine (0.6 M, 1.2 equiv) and triethylamine (TEA) (1.2 M, 2.4 equiv) in ACN. Note: Piperazine is a di-nucleophile; careful control of stoichiometry is needed to favor mono-alkylation. A larger excess of piperazine can be used.
2. System Setup:
-
Assemble the flow reactor as shown in the diagram. Use a reactor coil of 15 mL volume.
-
Set the BPR to 10 bar.
-
Preheat the reactor to 120 °C.
3. Reaction Execution:
-
Set Pumps A and B to a flow rate of 0.5 mL/min each (Total flow rate = 1.0 mL/min; τres = 15 min).
-
After the system reaches steady state, begin collecting the product stream.
-
For continuous work-up, a third pump can introduce a quenching solution (e.g., water or aqueous ammonium chloride) which is mixed with the reactor output before collection.[13]
4. Work-up and Analysis:
-
The solvent from the collected product stream is removed under reduced pressure.
-
The residue is purified using standard techniques (e.g., column chromatography or crystallization) to isolate the mono-alkylated product.
-
Characterize the product using NMR, MS, and HPLC.
Data Summary: Nucleophile Scope
The following table outlines typical conditions and expected outcomes for reactions with different nucleophiles.
| Nucleophile Class | Example Nucleophile | Base (equiv) | Temp (°C) | Residence Time (min) | Expected Yield (%) |
| N-Nucleophile | Morpholine | K₂CO₃ (1.5) | 110 | 20 | >90 |
| O-Nucleophile | Sodium Phenoxide | N/A | 130 | 15 | >85 |
| S-Nucleophile | Sodium Thiophenolate | N/A | 90 | 10 | >95 |
Troubleshooting and Optimization
-
Precipitation/Clogging: If the product salt is insoluble in the reaction solvent, clogging can occur.[9]
-
Solution: Switch to a more polar solvent (e.g., DMSO), decrease reagent concentrations, or increase the operating temperature to improve solubility.
-
-
Low Conversion: Insufficient conversion may result from too short a residence time or too low a temperature.
-
Solution: Decrease the total flow rate to increase residence time or incrementally increase the reactor temperature. Computational fluid dynamics (CFD) can also be used to model and predict optimal conditions.[7]
-
-
Side Product Formation: Over-alkylation (in the case of piperazine) or elimination reactions can occur.
-
Solution: Adjust stoichiometry carefully. For elimination, consider a less hindered base or lower reaction temperatures. The precise control of flow chemistry helps minimize these issues compared to batch.
-
Conclusion
This compound is a cornerstone reagent whose utility is significantly amplified by the adoption of continuous flow technology. Flow chemistry transforms its key reactions—quaternization and nucleophilic substitution—into highly controlled, safe, and scalable processes. By leveraging the principles of enhanced heat and mass transfer and precise residence time control, researchers can accelerate discovery and development, moving from milligram-scale optimization to kilogram-scale production with greater efficiency and safety. The protocols and principles outlined in this guide provide a robust starting point for harnessing the synergistic power of this versatile building block and this transformative manufacturing technology.
References
- Vertex AI Search, based on multiple provided sources.
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. (n.d.). Retrieved from [Link]
-
PubMed Central. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Retrieved from [Link]
-
ResearchGate. (2020). Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. Retrieved from [Link]
-
NIH. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PubMed. (2010). Recent Strategies for the Synthesis of Pyridine Derivatives. Retrieved from [Link]
-
The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Almac. (n.d.). From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. Retrieved from [Link]
-
Newera-spectro. (2022). Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Retrieved from [Link]
-
NIH. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Flow Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Simultaneous reaction- and analytical model building using dynamic flow experiments to accelerate process development. Retrieved from [Link]
-
Denmark Group. (2017). Flow Chemistry Applications in Organic Synthesis. Retrieved from [Link]
-
ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. Retrieved from [Link]
- Google Patents. (n.d.). EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
-
Kyung Hee University. (n.d.). An Ionic Polyacetylene Derivative from the Quaternization Polymerization of 2-Ethynylpyridine Using 2-Bromoethyl Isocyanate. Retrieved from [Link]
-
YorkSpace. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. Retrieved from [Link]
-
OSTI.GOV. (1987). Quaternization of pyridines with haloadamantanes (Journal Article). Retrieved from [Link]
-
Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl and arylalkyl bromides in sulpholane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Retrieved from [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 11. Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl and arylalkyl bromides in sulpholane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 12. newera-spectro.com [newera-spectro.com]
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Troubleshooting & Optimization
Technical Support Center: Improving Yield in 4-(2-Bromoethyl)pyridine Alkylation Reactions
Introduction
Welcome to the technical support guide for optimizing alkylation reactions using 4-(2-bromoethyl)pyridine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Alkylation with this compound is a critical step in the synthesis of numerous compounds with significant biological activity. However, achieving high yields and purity can be challenging due to competing side reactions and suboptimal reaction conditions.
This guide provides in-depth, field-proven insights into troubleshooting common issues and strategically optimizing your experimental parameters. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the reaction mechanism and its nuances.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for alkylation with this compound?
The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (e.g., an amine, thiol, or phenoxide) attacks the electrophilic carbon atom attached to the bromine, displacing the bromide leaving group. The pyridine nitrogen acts as an electron-withdrawing group, which can influence the reactivity of the ethyl bromide side chain.[1]
Q2: My reaction yield is consistently low. What are the most common culprits?
Low yield is a frequent issue with several potential root causes. These often fall into three categories:
-
Reagent Quality: Degradation of this compound or the nucleophile.
-
Suboptimal Conditions: Incorrect choice of base, solvent, or temperature, which can slow the desired reaction or promote side reactions.
-
Reaction Kinetics: Insufficient reaction time or poor mixing in heterogeneous systems. A detailed breakdown of these issues and their solutions is provided in the Troubleshooting Guide below.
Q3: What are the major side reactions I should be aware of?
The most common side reactions include:
-
Elimination: Tertiary alkyl halides are particularly prone to elimination reactions.[2] In this case, the quaternized pyridinium salt formed as a product or intermediate can undergo Hofmann elimination, especially in the presence of a strong base, to form 4-vinylpyridine.
-
Over-alkylation: If the nucleophile has multiple reactive sites, or if the product of the initial alkylation is more nucleophilic than the starting material, multiple additions of the pyridine moiety can occur.[3]
-
N-Alkylation of the Pyridine Ring: While the primary reaction occurs at the bromoethyl side chain, under certain conditions, the pyridine nitrogen itself can be alkylated by another molecule of this compound, leading to quaternization and unwanted side products.
Q4: How do I choose the appropriate base and solvent?
The choice is critical and depends on the pKa of your nucleophile.
-
Base: For nucleophiles like primary or secondary amines, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often sufficient to neutralize the HBr generated. For less acidic nucleophiles (e.g., alcohols, thiols), a stronger base like sodium hydride (NaH) may be necessary to generate the corresponding alkoxide or thiolate in situ. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it is a soft base and can increase reaction rates.[4]
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are generally preferred.[2] They effectively solvate the cation of the base (e.g., K⁺) while leaving the anion (e.g., CO₃²⁻) relatively free, enhancing its basicity and the nucleophilicity of the deprotonated substrate.
Q5: How can I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system that provides good separation between your starting materials and the product. Staining with potassium permanganate or iodine can help visualize spots if they are not UV-active. For more precise, quantitative monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method, allowing for the accurate determination of reactant consumption and product formation over time.[5]
Visual Guide to the Alkylation Process
General SN2 Reaction Mechanism
The diagram below illustrates the nucleophilic attack on this compound.
Caption: SN2 alkylation pathway of a generic nucleophile with this compound.
Troubleshooting Guide
This section addresses common experimental problems in a structured format to help you quickly identify and resolve issues.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| 1. Low or No Product Yield | Poor Leaving Group Ability: Bromide is a good leaving group, but its reactivity can be enhanced. | Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This facilitates an in situ Finkelstein reaction, converting the bromo-compound to the more reactive iodo-analogue, which has a weaker C-I bond and is a better leaving group.[4] |
| Inactive Alkylating Agent: this compound can degrade over time, especially if exposed to light or moisture. | Verify the purity of your starting material via NMR or GC-MS. If necessary, purify by column chromatography or distillation before use. Store in a cool, dark, and dry place. | |
| Insufficient Basicity: The chosen base may not be strong enough to deprotonate the nucleophile effectively, resulting in a low concentration of the active nucleophile. | Switch to a stronger base. For example, if K₂CO₃ is ineffective for your alcohol nucleophile, try NaH. Ensure the base is dry and of high quality. | |
| Poor Solubility: Reactants may not be fully dissolved, leading to a slow, heterogeneous reaction. | Choose a solvent in which all reactants are soluble (e.g., DMF, DMSO). If a heterogeneous system is unavoidable (e.g., with K₂CO₃), ensure vigorous stirring. Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to shuttle the nucleophile into the organic phase. | |
| 2. Multiple Spots on TLC (Side Products) | Elimination to 4-vinylpyridine: The product, a substituted ethylpyridine, can undergo elimination in the presence of excess strong base and/or high temperatures. | Use a milder base (e.g., switch from NaH to Cs₂CO₃). Lower the reaction temperature. Add the base portion-wise to avoid a high instantaneous concentration. |
| Over-alkylation: The nucleophile or the product has multiple reactive sites. | Use the nucleophile as the limiting reagent. Add the this compound slowly to the reaction mixture using a syringe pump to maintain a low concentration, favoring mono-alkylation. | |
| Quaternization of Pyridine Nitrogen: The product's pyridine nitrogen can react with another molecule of the alkylating agent, forming a pyridinium salt. | This is more likely at higher temperatures. Run the reaction at the lowest effective temperature. Use a slight excess of the nucleophile relative to the alkylating agent. | |
| 3. Difficult Product Purification | Product is a Salt: If the product's pyridine nitrogen becomes protonated or quaternized, it will be highly polar and may not move on a silica gel column. | Neutralize the crude product mixture with a mild base (e.g., saturated NaHCO₃ solution) during aqueous workup to ensure the pyridine is in its free-base form before attempting chromatography. |
| Co-elution with Starting Material: The product and starting materials have similar polarities. | Optimize your chromatography conditions. Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). If separation is still difficult, consider derivatizing the unreacted nucleophile to change its polarity before chromatography. | |
| Formation of Emulsions During Workup: High concentrations of salts or polar solvents like DMF/DMSO can lead to emulsions. | Dilute the reaction mixture with a larger volume of water and a less polar organic solvent (e.g., ethyl acetate or dichloromethane). Brine washes can also help break emulsions. |
Experimental Protocols & Optimization Workflow
General Protocol for N-Alkylation of an Amine
This protocol provides a starting point for the alkylation of a generic primary or secondary amine.
Reagents & Equipment:
-
Amine Nucleophile (1.0 eq)
-
This compound hydrobromide (1.1 eq) - Note: Often supplied as the HBr salt, which requires extra base.
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetonitrile (ACN) or DMF
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a slurry (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add this compound hydrobromide (1.1 eq) to the mixture. If using the free base of the pyridine, the amount of K₂CO₃ can be reduced to ~1.5 eq.
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC every 1-2 hours until the limiting reagent is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.
Optimization Workflow Diagram
Use the following decision tree to systematically optimize your reaction conditions.
Caption: A systematic workflow for troubleshooting and optimizing alkylation reactions.
References
-
M. A. T. Ali, T. T. T. Nguyen, and S. H. Gellman, "Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity," Journal of the American Chemical Society, 2021. [Online]. Available: [Link]
-
Y. Xi, et al., "The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization," IOP Conference Series: Earth and Environmental Science, 2021. [Online]. Available: [Link]
-
J. Choi, G. Laudadio, E. Godineau, and P. S. Baran, "Practical and Regioselective Synthesis of C4-Alkylated Pyridines," Journal of the American Chemical Society, 2021. [Online]. Available: [Link]
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Química Organica, "Alkylation and acylation of pyridine." [Online]. Available: [Link]
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D. A. Nagib, et al., "Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions," ACS Catalysis, 2019. [Online]. Available: [Link]
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OChem, "Preparation of Pyridines, Part 4: By Alkylation and Vinylation," YouTube, 2022. [Online]. Available: [Link]
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ChemistryViews, "Selective C-4 Alkylation of Pyridines," 2021. [Online]. Available: [Link]
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M. F. G. de la Rosa, et al., "Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates," Monatshefte für Chemie - Chemical Monthly, 2018. [Online]. Available: [Link]
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T. L. da Silva, et al., "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones," Molecules, 2020. [Online]. Available: [Link]
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PubChem, "this compound," National Center for Biotechnology Information. [Online]. Available: [Link]
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J. D. Sieber, et al., "4-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides," Angewandte Chemie International Edition, 2019. [Online]. Available: [Link]
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ResearchGate, "Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides," 2019. [Online]. Available: [Link]
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P. S. Baran, et al., "Practical and Regioselective Synthesis of C4-Alkylated Pyridines," ChemRxiv, 2021. [Online]. Available: [Link]
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IOSR Journal, "Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient." [Online]. Available: [Link]
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NIOSH, "Pyridine 1613," Centers for Disease Control and Prevention. [Online]. Available: [Link]
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Hovione, "Small Molecule Development Analytical Methods for Faster Time to Market." [Online]. Available: [Link]
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W. Jo, et al., "Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents," Angewandte Chemie International Edition, 2020. [Online]. Available: [Link]
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X.-Q. Hao, et al., "Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance," Science Advances, 2023. [Online]. Available: [Link]
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Reddit, "Difficulties with N-Alkylations using alkyl bromides," r/Chempros, 2021. [Online]. Available: [Link]
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M. A. El-Sayed, et al., "Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis," Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. [Online]. Available: [Link]
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Minimizing byproduct formation in 4-(2-Bromoethyl)pyridine synthesis
Welcome to the technical support center for the synthesis of 4-(2-bromoethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis and minimize the formation of critical byproducts. Here, we will delve into the mechanistic underpinnings of common side reactions and provide detailed, field-proven protocols and troubleshooting advice to enhance the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from 4-(2-hydroxyethyl)pyridine, and how are they formed?
A1: The two major byproducts encountered during the bromination of 4-(2-hydroxyethyl)pyridine are 4-vinylpyridine and various quaternized pyridinium species.
-
4-Vinylpyridine: This byproduct is formed through an elimination reaction (E1 or E2 mechanism) of the starting alcohol or the activated intermediate.[1][2] Acidic conditions, often present when using hydrobromic acid (HBr), can promote the protonation of the hydroxyl group, creating a good leaving group (water) and facilitating the formation of a carbocation intermediate, which can then lose a proton to form the alkene.[1][3] High reaction temperatures can also favor elimination over the desired substitution reaction.
-
Quaternized Pyridinium Byproducts: The pyridine nitrogen is nucleophilic and can react with the electrophilic this compound product in an S_N2 reaction to form a dimeric pyridinium salt.[4][5][6] This can be a significant issue, especially if the reaction is run at elevated temperatures or for extended periods, as it consumes the desired product. The starting material, 4-(2-hydroxyethyl)pyridine, can also act as a nucleophile, though it is less reactive.
Q2: Which brominating agent is best for this synthesis: PBr₃, HBr, or an Appel reaction?
A2: The choice of brominating agent is critical for controlling the reaction pathway and minimizing byproducts.
-
Phosphorus tribromide (PBr₃): This is often the preferred reagent for converting primary and secondary alcohols to alkyl bromides.[7][8] The reaction proceeds through an S_N2 mechanism, which avoids the formation of carbocation intermediates.[9] This significantly reduces the likelihood of elimination reactions to form 4-vinylpyridine and prevents rearrangements.[10][11]
-
Hydrobromic acid (HBr): While a common and inexpensive reagent, HBr can lead to the formation of 4-vinylpyridine via an E1 or E2 pathway, especially at higher temperatures.[3][8] The strongly acidic conditions favor the protonation of the alcohol, making it a good leaving group and promoting elimination.
-
Appel Reaction (PPh₃/CBr₄): This reaction offers mild conditions and proceeds via an S_N2 mechanism, thus minimizing elimination byproducts.[8][12] However, a significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product.[13]
For optimal selectivity towards this compound, PBr₃ is generally the most recommended reagent.
Q3: My reaction yield is consistently low. What are the likely causes and how can I troubleshoot this?
A3: Low yields can stem from several factors. A systematic approach to troubleshooting is key.
-
Suboptimal Reaction Temperature: High temperatures favor the formation of 4-vinylpyridine and can also accelerate the quaternization side reaction. Conversely, a temperature that is too low may lead to an incomplete reaction. It is crucial to carefully control the temperature throughout the addition of the brominating agent and the subsequent reaction period.
-
Moisture in Reagents or Glassware: PBr₃ reacts violently with water. The presence of moisture will consume the reagent and reduce the effective stoichiometry, leading to incomplete conversion of the starting material. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incorrect Stoichiometry: An excess of the brominating agent can lead to the formation of other brominated byproducts, while an insufficient amount will result in unreacted starting material. Careful calculation and precise addition of reagents are essential.
-
Work-up and Purification Issues: The product, this compound, can be sensitive to the work-up conditions. Prolonged exposure to basic conditions during neutralization can promote elimination. During purification by distillation, excessive temperatures can lead to polymerization of any 4-vinylpyridine impurity or decomposition of the product.[14]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield, Significant Amount of Starting Material Remaining | 1. Insufficient brominating agent (PBr₃).2. Moisture contamination.3. Reaction temperature too low or reaction time too short. | 1. Verify stoichiometry; consider a slight excess (1.1-1.2 eq) of PBr₃.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and temperature. |
| High Percentage of 4-Vinylpyridine in Crude Product | 1. Reaction temperature is too high.2. Use of HBr as the brominating agent.3. Basic conditions during work-up. | 1. Maintain a low reaction temperature, especially during the addition of PBr₃ (e.g., 0 °C to -10 °C).2. Switch to PBr₃ or consider the Appel reaction to favor the S_N2 pathway.3. Use a mild base (e.g., saturated NaHCO₃ solution) for neutralization and avoid prolonged contact. |
| Formation of a Gummy, Insoluble Precipitate (Likely Pyridinium Salts) | 1. High reaction temperature.2. Prolonged reaction time.3. High concentration of reactants. | 1. Lower the reaction temperature.2. Monitor the reaction progress and quench it as soon as the starting material is consumed.3. Use a suitable solvent to maintain a lower concentration of the product. |
| Difficulty in Purifying the Final Product | 1. Co-distillation of product and byproducts.2. Thermal decomposition or polymerization during distillation.3. Incomplete separation from triphenylphosphine oxide (Appel reaction). | 1. Use fractional distillation under high vacuum to separate components with close boiling points.[5]2. Distill at the lowest possible temperature under high vacuum. Add a radical inhibitor (e.g., hydroquinone) if 4-vinylpyridine is a known contaminant.[14]3. For the Appel reaction product, use column chromatography for purification.[12] |
Optimized Experimental Protocols
Protocol 1: Synthesis via Phosphorus Tribromide (PBr₃) - Recommended Method
This protocol is designed to maximize the yield of this compound while minimizing the formation of 4-vinylpyridine and quaternized byproducts.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(2-hydroxyethyl)pyridine (1.0 eq) and anhydrous dichloromethane (DCM) or chloroform. Cool the flask to -10 °C in an ice-salt bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃) (0.4 eq, as each PBr₃ can react with three alcohol molecules) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed -5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add crushed ice to quench the excess PBr₃.
-
Work-up: Carefully neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the aqueous layer is slightly basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator at a low temperature (<30 °C).
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
Protocol 2: Synthesis via the Appel Reaction
This method provides a mild alternative to PBr₃.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, dissolve triphenylphosphine (PPh₃) (1.2 eq) in anhydrous acetonitrile or DCM. Cool the solution to 0 °C.
-
Reagent Addition: Add carbon tetrabromide (CBr₄) (1.2 eq) portion-wise to the stirred solution. Then, add a solution of 4-(2-hydroxyethyl)pyridine (1.0 eq) in the same solvent dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add pentane or a mixture of hexane and ethyl acetate to precipitate the triphenylphosphine oxide.
-
Purification: Filter off the precipitate and wash it with cold pentane. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.[12]
Mechanistic Insights & Visualization
To better understand and control the reaction, it is crucial to visualize the competing chemical pathways.
Byproduct Formation Pathways
Caption: A systematic workflow for troubleshooting common issues.
Data Summary
| Brominating Agent | Typical Mechanism | Key Advantages | Key Disadvantages | Relative Byproduct Formation |
| PBr₃ | S_N2 | High selectivity, avoids rearrangements. [9] | Moisture sensitive, corrosive. | Low (Elimination & Quaternization minimized at low temp). |
| HBr | S_N1/S_N2/E1/E2 | Inexpensive, readily available. | Promotes elimination to 4-vinylpyridine. [8] | High (Significant elimination possible). |
| PPh₃/CBr₄ (Appel) | S_N2 | Mild conditions, high yield. [12] | Stoichiometric triphenylphosphine oxide byproduct, difficult purification. [13] | Low (Elimination minimized). |
References
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Alcohol to Bromide - Common Conditions. Organic Chemistry Portal. Available at: [Link]
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Elimination Reactions of Alcohols. Master Organic Chemistry. Available at: [Link]
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Appel reaction. Grokipedia. Available at: [Link]
-
Why do we Use PBr3 instead of HBr,when we want to replace alcohol with bromine? Reddit. Available at: [Link]
-
Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Appel Reaction. Organic Chemistry Portal. Available at: [Link]
-
Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with ethyl, n-propyl, n-butyl, n-hexyl and benzyl bromide in sulpholane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Available at: [Link]
-
Quaternization of pyridines with haloadamantanes. OSTI.GOV. Available at: [Link]
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Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. Available at: [Link]
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Support information. The Royal Society of Chemistry. Available at: [Link]
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Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl and arylalkyl bromides in sulpholane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Available at: [Link]
- US Patent for Process for the polymerization of 4-vinyl pyridine monomers. Google Patents.
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PBr3 and SOCl2. Master Organic Chemistry. Available at: [Link]
- US Patent for Purification of pyridine bases by distillation. Google Patents.
-
Why do we Use PBr3 instead of HBr,when we want to replace alcohol with bromine? Reddit. Available at: [Link]
-
Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. Available at: [Link]
-
How can i remove inhibitor from vinylpyridine? can i just use basic alumina or have to used vacuum distillation? ResearchGate. Available at: [Link]
-
Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol (C12, C16, C22)? ResearchGate. Available at: [Link]
-
SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. Available at: [Link]
-
Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. Available at: [Link]
-
Elimination Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]
-
PBr3 and SOCl2. Master Organic Chemistry. Available at: [Link]
-
Kinetics of quaternization of 4-methyl and 4-ethyl pyridine with n-propyl and n-butyl bromide in sulpholane. Semantic Scholar. Available at: [Link]
-
Halogenation by Phosphorous tribromide vs using HBr. Chemistry Stack Exchange. Available at: [Link]
-
Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. Available at: [Link]
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- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of 4-(2-Bromoethyl)pyridine
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting for low conversion rates specifically encountered during the Suzuki-Miyaura cross-coupling of 4-(2-Bromoethyl)pyridine. The unique challenges posed by nitrogen-containing heterocycles in this critical C-C bond-forming reaction will be addressed in a practical question-and-answer format.
Troubleshooting Guide
Question 1: I am observing very low to no conversion of my this compound starting material. What are the most likely causes and how can I address them?
Low conversion in the Suzuki coupling of pyridine-containing substrates is a frequent challenge. The primary culprits are often related to the catalyst's interaction with the basic nitrogen of the pyridine ring and the stability of the reagents.
Possible Cause 1: Catalyst Poisoning by Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center of the catalyst. This coordination can inhibit or completely halt the catalytic cycle, leading to low or no product formation.[1][2][3][4][5] This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.
Solutions:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sterically shield the palladium center, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.[6][7] Consider switching from standard ligands like PPh₃ to more specialized Buchwald ligands.
| Ligand | Key Characteristics | Recommended Application |
| XPhos | Bulky and electron-rich | A good first choice for challenging couplings involving heteroaryl halides.[7] |
| SPhos | Similar to XPhos, often effective for aryl chlorides and sterically hindered substrates.[7] | |
| RuPhos | Another highly active Buchwald ligand, can be effective when others fail. | |
| tBu₃P | A very bulky and electron-rich ligand, known to be effective in difficult couplings.[8] |
-
Catalyst Pre-catalyst Selection: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-formed Pd(0) source such as Pd₂(dba)₃ or a well-defined pre-catalyst.[1][9] Buchwald pre-catalysts (e.g., XPhos Pd G3) are often highly effective as they are designed for challenging couplings.
Experimental Protocol: Ligand and Catalyst Screening
-
Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), your boronic acid or ester (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst/Ligand Addition: To each vial, add a different catalyst/ligand combination. For example:
-
Vial 1: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Vial 2: Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%)
-
Vial 3: XPhos Pd G3 pre-catalyst (2 mol%)
-
-
Solvent and Reaction: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) and heat the reactions at a consistent temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to compare conversion rates.
Possible Cause 2: Inappropriate Base Selection
The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step.[10][11] The choice of base can significantly influence the reaction's success.
Solutions:
-
Base Strength and Solubility: A base that is too weak may not efficiently generate the boronate. Conversely, a base that is too strong can promote side reactions. The solubility of the base is also a key factor.
-
Potassium Carbonate (K₂CO₃): A commonly used and often effective base in aqueous solvent mixtures.[7][10]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be effective when carbonates fail, and can be used in both aqueous and anhydrous conditions.[7][10]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, often used for difficult couplings.[10]
-
Potassium Fluoride (KF): A milder base that can be advantageous when dealing with base-sensitive functional groups.
-
Question 2: My reaction is producing significant side products, such as the debrominated starting material and homocoupled boronic acid. How can I minimize these?
The formation of side products is a clear indicator of competing reaction pathways that consume your starting materials and reduce the yield of the desired product.
Possible Cause 1: Protodeboronation of the Boronic Acid
This is the undesired reaction where the boronic acid is converted back to the corresponding hydrocarbon (Ar-B(OH)₂ → Ar-H).[6][12][13][14] This is particularly problematic with heteroaryl boronic acids and can be catalyzed by the base or trace acid.
Solutions:
-
Use a Boronic Ester: Boronic esters, especially pinacol esters (Bpin), are generally more stable to protodeboronation than their corresponding boronic acids.[12][13][15] If you are using a boronic acid, consider converting it to the pinacol ester before the coupling reaction.
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can slow down the rate of protodeboronation.[6][16] This can be achieved by using anhydrous solvents and a base like K₃PO₄.
-
Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.[1]
Possible Cause 2: Homocoupling of the Boronic Acid
This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of your boronic acid. This is often promoted by the presence of oxygen.[6][14]
Solutions:
-
Thorough Degassing: Ensure that your solvent and the reaction vessel are rigorously degassed before adding the palladium catalyst.[7][16] This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.
Possible Cause 3: Debromination of this compound
This side reaction involves the replacement of the bromine atom with a hydrogen atom, leading to the formation of 4-ethylpyridine.[1][14]
Solutions:
-
Choice of Base: Using a milder, non-coordinating base can sometimes reduce the extent of dehalogenation.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the debromination pathway.
Caption: Common reaction pathways in the Suzuki coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the pyridine nitrogen? While not always necessary, if other troubleshooting steps fail, protection of the pyridine nitrogen as an N-oxide can be a viable strategy to prevent catalyst poisoning. However, this adds extra steps to the synthesis (protection and deprotection).
Q2: What are the ideal solvent systems for this reaction? Commonly used solvent systems include mixtures of an organic solvent with water, such as 1,4-dioxane/water, THF/water, or toluene/water.[17] The choice depends on the solubility of your specific substrates. For anhydrous conditions, solvents like THF or DMF can be used.
Q3: My reaction mixture turns black immediately. Is this a problem? The formation of a black precipitate (palladium black) often indicates catalyst decomposition and can lead to a failed reaction.[1] This can be caused by impurities, the presence of oxygen, or excessively high temperatures. Ensure all reagents and solvents are pure and that the reaction is properly degassed.
Q4: How can I improve the stability of my boronic acid? Boronic acids can be unstable, especially on storage.[12][18] Converting them to more stable derivatives like pinacol esters or MIDA boronates can significantly improve their shelf-life and performance in the reaction.[15]
Sources
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- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
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Technical Support Center: Optimizing Temperature and Solvent for 4-(2-Bromoethyl)pyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-(2-Bromoethyl)pyridine, a versatile reagent in synthetic chemistry. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments. As Senior Application Scientists, we have compiled and synthesized field-proven insights to address the common challenges encountered when working with this compound.
Core Principles of Reactivity
This compound is a bifunctional molecule, featuring a pyridine ring and a bromoethyl side chain.[1] Its reactivity is primarily centered around the electrophilic carbon of the ethyl group, which is susceptible to nucleophilic attack, and the nucleophilic nitrogen of the pyridine ring. Understanding the interplay between these two reactive sites is crucial for optimizing reaction conditions.
The pyridine nitrogen can act as a base or a nucleophile, potentially leading to self-quaternization or other side reactions, especially at elevated temperatures. The choice of solvent and temperature, therefore, plays a pivotal role in directing the reaction towards the desired product and minimizing the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish. What can I do?
A1: Low reactivity is a common issue. Consider the following:
-
Increase Temperature: Gently warming the reaction mixture can significantly increase the rate of nucleophilic substitution. However, be cautious as higher temperatures can also promote side reactions. Monitoring the reaction by TLC or LC-MS is recommended.[2]
-
Solvent Choice: The polarity of the solvent can dramatically influence reaction rates. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[3]
-
Use the Hydrobromide Salt: this compound is often supplied as its hydrobromide salt.[4][] While the salt is more stable, the free base is generally more reactive. Neutralization with a mild base may be necessary.[2]
Q2: I am observing the formation of a polymeric or tar-like substance in my reaction. What is causing this?
A2: This is likely due to self-quaternization of the this compound, where the pyridine nitrogen of one molecule attacks the bromoethyl group of another.[6] To mitigate this:
-
Control Temperature: Avoid excessive heat.[7]
-
Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions.
-
Slow Addition: Adding the this compound slowly to the reaction mixture containing the nucleophile can minimize its concentration at any given time, thus reducing self-reaction.
Q3: How do I choose the best solvent for my reaction?
A3: The ideal solvent will depend on the specific nucleophile and reaction type. Here's a general guideline:
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are excellent choices for many SN2 reactions as they solvate the cation while leaving the nucleophile relatively free to react.[3][8] Acetonitrile was used in the synthesis of quaternary ammonium derivatives of 4-pyrrolidino pyridine at 80 °C.[9]
-
Polar Protic Solvents (Ethanol, Methanol, Water): These can be suitable for some reactions, but be aware that they can also act as competing nucleophiles and may slow down SN2 reactions by solvating the nucleophile.
-
Nonpolar Solvents (Toluene, THF, Dichloromethane): These are generally less ideal for reactions involving charged nucleophiles due to poor solubility. However, they can be useful in specific cases, particularly when using phase-transfer catalysts.
Q4: Should I use this compound as the free base or the hydrobromide salt?
A4: The hydrobromide salt is more stable and easier to handle.[4] However, the presence of the acidic proton can interfere with reactions requiring basic conditions.[2] For such reactions, it is advisable to neutralize the salt to the free base in situ or prior to the reaction.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
Low yields in N-alkylation reactions are a frequent challenge. This troubleshooting workflow will guide you through optimizing your reaction conditions.
Caption: Workflow for troubleshooting low yields.
Detailed Steps:
-
Temperature Optimization: Gradually increase the reaction temperature in increments of 10 °C. Monitor for product formation and the appearance of side products by TLC or LC-MS. For many N-alkylations, temperatures between room temperature and 80 °C are effective.[9]
-
Solvent Screening: If temperature optimization is insufficient, screen a range of solvents. A good starting point is to compare a polar aprotic solvent (e.g., DMF) with a polar protic solvent (e.g., isopropanol).[6]
-
Base Selection: The choice and amount of base are critical, especially when starting with the hydrobromide salt. A non-nucleophilic base like potassium carbonate is often a good choice.[8] The strength and stoichiometry of the base should be carefully considered to avoid side reactions.
-
Reagent Quality: Ensure the purity of your this compound and the nucleophile. Impurities can inhibit the reaction or lead to undesired byproducts.[10]
Issue 2: Formation of 4-Vinylpyridine
Elimination of HBr to form 4-vinylpyridine is a common side reaction, particularly in the presence of a strong, non-nucleophilic base or at elevated temperatures.[11][12]
Caption: Strategies to minimize 4-vinylpyridine formation.
Detailed Steps:
-
Lower Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Base Selection: If a base is required, opt for a milder base. In some cases, the nucleophile itself may be basic enough to drive the reaction without an additional base.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further conversion to the elimination product.
Quantitative Data Summary
The optimal conditions for reactions involving this compound are highly dependent on the nucleophile and the desired transformation. The following table provides a summary of reported conditions for various reaction types.
| Reaction Type | Nucleophile/Reagent | Solvent | Temperature (°C) | Notes | Reference |
| N-Alkylation | 4-pyrrolidino pyridine | Acetonitrile | 80 | Formation of a quaternary ammonium salt. | [9] |
| N-Alkylation | Imidazopyridines | DMF | Not specified | Used in conjunction with K₂CO₃ as a base. | [8] |
| Polymerization | 1,2-dibromoethane | Bulk (no solvent) | 25 | Spontaneous formation of a cross-linked polymer. | [13] |
| S-Alkylation | [WS₄]²⁻ | Not specified | Not specified | Formation of a tungsten-sulfur complex. | [14] |
Experimental Protocols
General Protocol for N-Alkylation using this compound Hydrobromide
This protocol provides a general starting point for the N-alkylation of a generic amine nucleophile.
Materials:
-
This compound hydrobromide
-
Amine nucleophile
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine nucleophile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound hydrobromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: This is a general protocol and may require optimization for specific substrates.
References
- Praxis Biotech LLC, et al. WO2020/132661, 2020.
- WO2018/13774, 2018.
- Fisher Scientific.
- Chemical Communications (RSC Publishing). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions.
- Wikipedia. 4-Vinylpyridine.
- ChemicalBook. 4-(2-BROMOETHYL)-PYRIDINE.
- Google Patents.
- PMC.
- BDMAEE. 4-vinylpyridine 4-vinylpyridine, 2024.
- Google Patents.
- The Royal Society of Chemistry.
- MDPI. Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies.
- PubChem. 4-Bromo-2-vinylpyridine.
- PubChem. This compound.
- OSTI.GOV. Quaternization of pyridines with haloadamantanes, 1987.
- Biosynth. This compound hydrobromide.
- Benchchem. Technical Support Center: Optimizing Reaction Conditions for 4-(Bromomethyl)pyridine hydrobromide.
- Benchchem. An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles.
- Benchchem. Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-5-(bromomethyl)pyridine.
- ResearchGate. A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
- Benchchem. Troubleshooting guide for incomplete Epibromohydrin reactions.
- ResearchGate. Microwave assisted quaternization of poly(4-vinylpyridine) with 1-bromohexane.
- FABAD Journal of Pharmaceutical Sciences.
- Alkylation Reactions of [WS4]2- and [(η5-C5Me5)WS3]- with 2,6-Bis(bromomethyl)pyridine.
- CORA.
- BOC Sciences. CAS 120277-01-2 this compound Hydrobromide.
- Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with ethyl, n-propyl, n-butyl, n-hexyl and benzyl bromide in sulpholane.
- BLD Pharm. 39232-05-8|this compound.
- Organic Syntheses Procedure. 2-bromopyridine.
- Smolecule. Buy 2-(2-Bromoethyl)pyridine hydrobromide, 2023.
- Google Patents. CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide.
- PharmaCompass.com. 4-Bromo pyridine hydrochloride.
- Benchchem. A Comparative Guide to the Mechanistic Validation of Reactions Involving 2-(Bromomethyl)
- Sigma-Aldrich. 4-Bromopyridine 99 19524-06-2.
- Benchchem.
- Canadian Science Publishing. THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES.
- Reddit. Pyridine Is miscible with EVERYTHING!?, 2015.
- Google Patents.
- Google Patents. US4291165A - Process for making 2-bromopyridine.
Sources
- 1. This compound | C7H8BrN | CID 17779262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound hydrobromide | 120277-01-2 | VEA27701 [biosynth.com]
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- 7. fishersci.com [fishersci.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 12. bdmaee.net [bdmaee.net]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 4-(2-Bromoethyl)pyridine Reaction Mixtures
Welcome to the technical support hub for the purification of 4-(2-bromoethyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this crucial synthetic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that can arise during the purification of this compound, offering insights into their causes and providing step-by-step solutions.
Issue 1: Persistent Aqueous Phase Contamination in Organic Extracts
Question: After an aqueous workup of my reaction mixture, I'm struggling to remove all water-soluble impurities from my organic layer containing the this compound. Why is this happening, and how can I improve the separation?
Answer: The basicity of the pyridine nitrogen in this compound can lead to partial protonation and formation of pyridinium salts, especially if the aqueous phase is neutral or slightly acidic. These salts have increased water solubility and can hinder efficient extraction into a non-polar organic solvent.
Troubleshooting Steps:
-
Basify the Aqueous Layer: Before extraction, ensure the aqueous phase is basic, with a pH greater than 8. This can be achieved by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This deprotonates any pyridinium salt, making the free base more soluble in the organic solvent.
-
Use of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and reduces the solubility of water in the organic phase.
-
Choice of Drying Agent: After separating the organic layer, dry it thoroughly with an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is used in sufficient quantity and allowed adequate time to work.
Issue 2: Co-elution of Impurities During Column Chromatography
Question: I am performing flash column chromatography to purify my this compound, but I am observing co-elution of impurities with my product. How can I improve the separation?
Answer: Poor separation during column chromatography can be due to several factors, including an inappropriate solvent system, column overloading, or improper column packing.
Troubleshooting Steps:
-
Optimize the Solvent System: The polarity of the eluent is critical. A common starting point for pyridinic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1]
-
Too High Polarity: If your product is eluting too quickly with impurities, decrease the proportion of the polar solvent.
-
Too Low Polarity: If your product is not moving down the column, gradually increase the proportion of the polar solvent.
-
-
Check for Column Overloading: As a general guideline, the amount of crude material should be about 1-5% of the weight of the silica gel.[1] Exceeding this can lead to broad bands and poor separation.
-
Ensure Proper Column Packing: Air bubbles or cracks in the silica gel bed will lead to channeling and inefficient separation. Pack the column carefully to ensure a uniform bed.[1]
Issue 3: Product Degradation During Distillation
Question: I am attempting to purify this compound by distillation, but I suspect the product is decomposing at high temperatures. What are the signs of this, and how can I prevent it?
Answer: this compound can be susceptible to decomposition at elevated temperatures, which may manifest as discoloration (darkening) of the liquid or the formation of non-volatile tars. The bromoethyl group can also be reactive at high temperatures.
Troubleshooting Steps:
-
Vacuum Distillation: Perform the distillation under reduced pressure. This will significantly lower the boiling point of the compound and minimize thermal decomposition.
-
Temperature Control: Use a heating mantle with a temperature controller and a stirring mechanism to ensure even heating and prevent localized overheating.
-
Fractional Distillation: For separating impurities with close boiling points, use a fractionating column. Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.[1]
Issue 4: Formation of Quaternary Pyridinium Salts
Question: My purified this compound seems to be unstable and forms a solid precipitate upon standing. What is happening?
Answer: this compound can undergo self-quaternization, where the nucleophilic pyridine nitrogen of one molecule attacks the electrophilic carbon of the bromoethyl group of another molecule. This results in the formation of a polymeric quaternary pyridinium salt, which is often an insoluble solid.
Preventative Measures:
-
Storage as a Salt: For long-term storage, it is often advantageous to convert the free base into its hydrobromide or hydrochloride salt.[2][3] These salts are typically more stable and less prone to self-reaction.
-
Cold and Dry Storage: If storing the free base, keep it in a tightly sealed container in a refrigerator or freezer to minimize its reactivity.[4]
-
Inert Atmosphere: Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of this compound.
Q1: What are the typical impurities found in crude this compound reaction mixtures?
A1: The impurity profile largely depends on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 4-picoline or 4-vinylpyridine.
-
Over-brominated Species: For instance, compounds with bromine substitution on the pyridine ring.
-
Polymerization Products: Especially if the reaction conditions are not well-controlled.
-
Solvent Residues: From the reaction and workup steps.
Q2: Is it better to purify this compound as the free base or as a salt?
A2: The choice depends on the intended next step and the required purity.
-
Free Base: Purification of the free base by distillation or chromatography is common if the compound is to be used immediately in a subsequent reaction where the free base is required.
-
Salt Form: If the compound is to be stored or if the subsequent reaction is compatible with the salt form, purification by recrystallization of the hydrobromide or hydrochloride salt can be an excellent method for achieving high purity.[5] The salt form is generally more stable.[6]
Q3: How can I effectively remove residual pyridine used as a solvent or base in a reaction?
A3: Pyridine can be challenging to remove completely due to its relatively high boiling point and water solubility.
-
Azeotropic Removal: Pyridine forms an azeotrope with water, which can aid in its removal by rotary evaporation with repeated additions of water.[7]
-
Acidic Wash: Washing the organic layer with a dilute acidic solution (e.g., 1M HCl or a 10-15% copper sulfate solution) will convert the pyridine into its water-soluble pyridinium salt, which can then be extracted into the aqueous phase.[8]
-
Vacuum: For small amounts, applying a high vacuum for an extended period can help remove residual pyridine.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for separating and identifying volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the product and detect non-volatile impurities.[9]
III. Experimental Protocols & Workflows
Protocol 1: General Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. This will protonate the this compound, moving it to the aqueous layer, while non-basic organic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer containing the pyridinium salt.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) until the pH is >8.
-
Back-Extraction: Extract the now deprotonated this compound back into an organic solvent (e.g., DCM or ethyl acetate). Repeat this step 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Workflow for Purification Method Selection
The choice of the primary purification technique is dictated by the nature of the impurities and the scale of the reaction. The following decision tree can guide your selection process.
Caption: Decision workflow for selecting a purification method.
IV. Data Summary
The following table summarizes key physical properties of this compound, which are essential for planning purification procedures.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN | PubChem[10] |
| Molecular Weight | 186.05 g/mol | PubChem[10] |
| Boiling Point | 235.2 ± 15.0 °C (Predicted) | ChemDad[11] |
| pKa | 5.54 ± 0.10 (Predicted) | ChemDad[11] |
V. References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]
-
ResearchGate. (2014). How do I get dry pyridine?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Retrieved from [Link]
-
Chemdad. (n.d.). 4-(2-BROMOETHYL)-PYRIDINE. Retrieved from [Link]
-
Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives. Retrieved from
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 4-(bromoacetyl) pyridine hydrobromide. Retrieved from
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]
-
Reddit. (2024). Formation of pyridinium salts with EWG. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010). removal of pyridine. Retrieved from [Link]
-
ResearchGate. (2017). Hello, i want to know how can i eliminate pyridine by extraction?. Retrieved from [Link]
-
SynZeal. (n.d.). Pinaverium Impurity II. Retrieved from [Link]
-
National Institutes of Health. (2025). Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. Retrieved from [Link]
-
Reddit. (2024). Removing Pyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
Reddit. (2024). Drying and distilling pyridine. Retrieved from [Link]
-
Neta Scientific. (n.d.). Astatech this compound HBR; 0.25G; Purity 97%; MDL-MFCD12031796. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. L07052.06 [thermofisher.com]
- 4. 39232-05-8|this compound|BLD Pharm [bldpharm.com]
- 5. 4-(Bromomethyl)pyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 6. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 7. Sciencemadness Discussion Board - removal of pyridine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. This compound | C7H8BrN | CID 17779262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(2-BROMOETHYL)-PYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(2-Bromoethyl)pyridine
Welcome to the technical support guide for 4-(2-Bromoethyl)pyridine. As Senior Application Scientists, we understand that navigating the practical aspects of chemical synthesis is crucial for success. One of the most common hurdles encountered with this compound, a versatile building block in pharmaceutical and materials science, is its solubility. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to address these challenges effectively.
Core Compound Properties
Understanding the fundamental physicochemical properties of this compound and its commonly used salt form is the first step in troubleshooting. The compound is typically available as a free base or as a hydrobromide (HBr) salt, and their solubility profiles are markedly different.
| Property | This compound (Free Base) | This compound Hydrobromide (HBr Salt) |
| CAS Number | 39232-05-8[1][2][3] | 120277-01-2[][5][6][7] |
| Molecular Formula | C₇H₈BrN[1][2] | C₇H₉Br₂N[][5] |
| Molecular Weight | 186.05 g/mol [1][2] | 266.96 g/mol [][5] |
| Appearance | Varies; may be an oil or low-melting solid | Typically a powder or crystalline solid[8] |
| General Polarity | Moderately polar | Highly polar (ionic salt) |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common questions and issues encountered by researchers. Our approach is to not only provide a solution but to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Q1: My this compound hydrobromide isn't dissolving in my reaction solvent. What's the problem?
Answer: This is the most frequent challenge and it stems from a polarity mismatch. The hydrobromide salt is a highly polar, ionic compound. It will have poor solubility in low-to-moderately polar organic solvents like dichloromethane (DCM), diethyl ether, ethyl acetate, or toluene. For a reaction to proceed efficiently, all reactants should be in the same phase.
Troubleshooting Steps:
-
Switch to a More Polar Solvent: Attempt to dissolve the salt in highly polar aprotic solvents. These solvents have high dielectric constants and can solvate ions effectively.
-
Primary Recommendations: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN).
-
Secondary Recommendations: Polar protic solvents like methanol or ethanol may also work, but be cautious as they can act as nucleophiles in certain reaction conditions.[8]
-
-
Apply Gentle Energy: If partial solubility is observed, you can try to increase the rate and extent of dissolution by:
-
Gentle Heating: Warm the mixture to 37-50°C. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use an ultrasonic bath to break up solid aggregates and enhance solvent interaction.[9]
-
-
Convert to the Free Base: If your reaction requires a less polar solvent, the most robust solution is to convert the HBr salt to its free base form. The free base is significantly less polar and will be soluble in a much broader range of common organic solvents. See Protocol 1 for the detailed procedure.
Q2: How does converting the HBr salt to the free base change its solubility?
Answer: The conversion from the hydrobromide salt to the free base is a simple acid-base extraction. This process removes the ionic hydrobromide, transforming the compound from a polar salt into a less polar organic molecule. This structural change is the key to altering its solubility.
The principle is "like dissolves like". The polar salt dissolves in polar solvents, while the less polar free base dissolves in less polar organic solvents.
Q3: I need to run my reaction in an aqueous buffer. Which form of the compound should I use?
Answer: For aqueous applications, the hydrobromide salt is the preferred starting material due to its higher water solubility. The free base is expected to have very limited solubility in water.
However, the pH of your buffer is critical. The pyridine nitrogen has a pKa of approximately 5.2.
-
At pH < 4: The pyridine nitrogen will be protonated, forming the pyridinium cation, which is highly water-soluble.
-
At pH > 6: The compound will exist predominantly as the free base, which may precipitate out of the aqueous solution.
Therefore, if your reaction must be run at neutral or basic pH, you may need to add a water-miscible co-solvent (like DMSO or DMF) to maintain homogeneity.
Q4: My reaction is sluggish and incomplete. Could poor solubility be the cause?
Answer: Absolutely. Incomplete dissolution is a common cause of poor reaction outcomes. If a reactant is not fully dissolved, the reaction is no longer homogenous. It becomes a multiphasic system where the reaction can only occur at the surface of the undissolved solid.
This leads to:
-
Slow Reaction Rates: The concentration of the reactant in solution is low, slowing down the kinetics.
-
Incomplete Conversion: The reaction may stop once the dissolved portion is consumed.
-
Irreproducible Results: The amount of dissolved material can vary between experiments depending on factors like stirring rate and temperature fluctuations.
Always ensure your reaction mixture is a clear, homogenous solution before proceeding with the reaction or adding other reagents.
Q5: Are there any stability issues when dissolving this compound?
Answer: Yes, caution is advised. This compound contains two reactive sites: the nucleophilic pyridine nitrogen and the electrophilic carbon bearing the bromine atom.
-
Self-Quaternization: Under prolonged heating or in the presence of a base, the molecule can react with itself. The nitrogen of one molecule can attack the bromoethyl group of another, leading to oligomerization or polymerization. This is a known reactivity pattern for similar compounds.
-
Solvent Reactivity: Avoid using nucleophilic solvents if they can interfere with your desired reaction. For example, while alcohols can be good solvents, they might participate in substitution reactions under certain conditions. Pyridine itself can react slowly with chlorinated solvents like DCM, especially in the presence of catalysts or upon heating.[10]
Best Practice: Prepare solutions fresh for use and avoid storing them for extended periods, especially at room temperature or above.
Experimental Protocols & Workflow
Troubleshooting Workflow for Solubility Issues
This decision tree provides a logical path to follow when you encounter a solubility problem.
Protocol 1: Conversion of this compound Hydrobromide to its Free Base
This protocol describes a standard liquid-liquid extraction procedure to isolate the less polar free base.
Materials:
-
This compound hydrobromide
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound HBr salt in a minimal amount of deionized water in a separatory funnel.
-
Extraction & Neutralization: Add an equal volume of an organic solvent like DCM or EtOAc. Slowly add saturated NaHCO₃ solution to the separatory funnel. Swirl gently at first to allow for CO₂ evolution, and vent the funnel frequently. Continue adding NaHCO₃ until effervescence ceases, indicating that the acid has been neutralized.
-
Separation: Shake the funnel vigorously, venting periodically. Allow the layers to separate completely. The organic layer contains the free base.
-
Washing: Drain the organic layer. Wash it sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to a flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the this compound free base, which can then be dissolved in the appropriate solvent for your reaction.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link] (Note: For a related compound, illustrating general handling).
-
Raval, A. (n.d.). Factors Influencing (Affecting) on Solubility of Drugs in Solvent. SlideShare. Retrieved from [Link]
-
Arctom. (n.d.). This compound;hydrobromide - 95%. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-Bromo pyridine hydrochloride. Retrieved from [Link]
- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
-
Canadian Science Publishing. (1964). The Reaction of N-Bromosuccinimide with some Alkyl Pyridines. Canadian Journal of Chemistry. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Kinetics and equilibria for the axial ligation of bromomethyl (aqua)cobaloxime with pyridines – Isolation. Journal of Chemical Sciences. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
Reddit. (2015). Pyridine Is miscible with EVERYTHING!?. r/chemistry. Retrieved from [Link]
-
ChemistryViews. (2010). Puzzling Pyridine Problem Probed. Retrieved from [Link]
-
jOeCHEM. (2020). EAS Reactions with Pyridine. YouTube. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Bromopyridine hydrochloride. Retrieved from [Link]
-
PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
Sources
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- 5. This compound hydrobromide | 120277-01-2 | VEA27701 [biosynth.com]
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- 9. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 10. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-(2-Bromoethyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-(2-bromoethyl)pyridine. This building block is valuable in medicinal chemistry, but its pyridine moiety presents unique challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your experiments.
The "Pyridine Problem": A Core Challenge
Before delving into specific issues, it's crucial to understand the primary obstacle in cross-coupling reactions involving pyridine substrates. The Lewis basic nitrogen atom within the pyridine ring can coordinate strongly to the transition metal center (commonly palladium) of the catalyst.[1] This coordination can form stable, inactive complexes, effectively "poisoning" the catalyst and stalling the catalytic cycle.[1][2] This phenomenon, often termed the "Pyridine Problem," necessitates careful selection of ligands and reaction conditions to achieve high efficiency.[3][4]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, explaining the root causes and providing actionable solutions.
Issue 1: My reaction shows low or no conversion of the starting material.
-
Symptoms: After the expected reaction time, analysis (TLC, LC-MS) shows a significant amount of unreacted this compound.
-
Potential Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing efficiently to the active Pd(0) state.
-
Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) may be ineffective due to the electron-deficient nature of the pyridine ring and its tendency to inhibit the catalyst.[2]
-
Incorrect Base Selection: The base plays a critical role in the catalytic cycle (e.g., the transmetalation step in Suzuki coupling).[2] A weak or poorly soluble base will render the reaction sluggish.
-
Low Reaction Temperature: The reaction may simply be too slow at the chosen temperature.
-
Action: Incrementally increase the reaction temperature. Solvents like dioxane or toluene allow for higher temperatures compared to THF.[6]
-
-
Issue 2: I'm observing significant protodebromination.
-
Symptoms: The desired product is accompanied by a major byproduct, 4-ethylpyridine, where the bromine has been replaced by hydrogen.
-
Potential Causes & Solutions:
-
Presence of Protic Impurities: Water or other protic impurities in the reagents or solvent can lead to the undesired protonolysis of key intermediates. This is a common side reaction, especially with unstable boronic acids.[2]
-
Formation of Palladium Hydride Species: Certain base and solvent combinations can generate palladium hydride intermediates, which can reductively cleave the C-Br bond.
-
Action: This issue is often addressed by screening different bases and anhydrous solvent systems. Sometimes, changing the ligand can also influence the stability of catalytic intermediates and disfavor this pathway.[5]
-
-
Issue 3: My boronic acid is homocoupling (Suzuki Reactions).
-
Symptoms: A significant amount of symmetrical biaryl (derived from the boronic acid coupling with itself) is formed.
-
Potential Causes & Solutions:
-
Oxygen in the Reaction: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[2]
-
Action: This is the most critical factor. Use flame-dried glassware and ensure your solvents are rigorously degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.[2]
-
-
High Reaction Temperature: Elevated temperatures can sometimes favor homocoupling.
-
Action: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[5]
-
-
Unstable Boronic Acid: Pyridine boronic acids, in particular, can be unstable.[7]
-
Action: Consider using more stable alternatives like potassium trifluoroborate salts (Ar-BF₃K) or boronate esters (e.g., pinacol esters, Ar-B(pin)).[7]
-
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered during cross-coupling experiments.
Caption: A logical workflow to diagnose and solve common cross-coupling issues.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction should I use?
-
A1: The choice depends on the bond you want to form:
-
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) bonds. Couples this compound with an aryl/vinyl boronic acid or ester. This is one of the most common and versatile methods.[8][9]
-
Buchwald-Hartwig Amination: For C(sp²)-N bonds. Couples the substrate with a primary or secondary amine.[10][11][12]
-
Sonogashira Coupling: For C(sp²)-C(sp) bonds. Couples the substrate with a terminal alkyne, typically using both palladium and copper(I) catalysts.[13][14][15]
-
Heck Reaction: For C(sp²)-C(sp²) bonds. Couples the substrate with an alkene to form a substituted alkene.[16][17][18]
-
Q2: Can I use 4-(2-chloroethyl)pyridine instead of the bromo derivative?
-
A2: While chloro-pyridines are often more affordable, the C-Cl bond is significantly stronger and less reactive than the C-Br bond.[5] Consequently, C-Cl bonds require more forcing conditions, such as higher temperatures, stronger bases, and more active (and often more expensive) catalyst systems. For initial investigations and milder reaction conditions, this compound is the preferred substrate.[5]
Q3: How critical is the choice of palladium precatalyst?
-
A3: It can be very important. While simple Pd(II) salts like Pd(OAc)₂ or PdCl₂ are common, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient. Modern, well-defined palladacycle precatalysts (e.g., G3- or G4-type) are often more reliable as they generate the active LPd(0) species cleanly and efficiently, leading to more reproducible results, especially for challenging substrates.[6]
Q4: What role do halide or pseudohalide anions from the precatalyst play?
-
A4: The anionic ligands on the palladium precatalyst (e.g., Cl⁻, Br⁻, OAc⁻) can dramatically affect the outcome of the reaction in terms of both selectivity and activity.[19][20] While their effects can be complex, they influence the electronic properties and stability of the catalytic intermediates. This is another reason why screening different precatalysts can be beneficial.
Catalyst System Comparison
The following table provides recommended starting points for various cross-coupling reactions with bromo-pyridine substrates. These conditions are based on literature precedents for analogous compounds and serve as a strong foundation for optimization.
| Coupling Reaction | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (1-3) | SPhos (2-6) | K₃PO₄ (2.0) | Toluene or Dioxane/H₂O | 80-110 | 75-95[8] |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 70-85[8] | |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | BINAP or Xantphos (2-4) | NaOt-Bu (1.5) | Toluene | 80-110 | 70-90[12][21] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | - | Et₃N or DIPA (3.0) | THF or DMF | 25-65 | 65-85[14] |
| + CuI (1-5) | ||||||
| Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 60-80[5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or sealed reaction vial, stir bar
Procedure:
-
Vessel Preparation: Flame-dry or oven-dry the reaction vessel and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Reagent Addition: To the cooled vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Atmosphere Exchange: Seal the vessel and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines - Benchchem.
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem.
- Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. (2025). New Journal of Chemistry.
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2020). Angewandte Chemie International Edition. Available from: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2021). Organic Chemistry Frontiers. Available from: [Link]
-
Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. (2005). New Journal of Chemistry. Available from: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science. Available from: [Link]
-
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (2005). Journal of the American Chemical Society. Available from: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science. Available from: [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Available from: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Available from: [Link]
- What are the catalysts used in the synthesis of Pyridine Series compounds? - BTC.
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024). Reddit. Available from: [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). Chemistry Central Journal. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine - Benchchem.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available from: [Link]
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
-
Sonogashira coupling. In Wikipedia. Available from: [Link]
-
Heck reaction. In Wikipedia. Available from: [Link]
- A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone - Benchchem.
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2013). Molecules. Available from: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules. Available from: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available from: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2010). Journal of Heterocyclic Chemistry. Available from: [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2021). Faraday Discussions. Available from: [Link]
-
Heck Coupling | NROChemistry. Available from: [Link]
-
Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (2007). Journal of Catalysis. Available from: [Link]
- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine - Benchchem.
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Available from: [Link]
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine - Benchchem.
-
Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex. (2011). Synlett. Available from: [Link]
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016). ACS Central Science. Available from: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2021). The Journal of Organic Chemistry. Available from: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021). Angewandte Chemie International Edition. Available from: [Link]
- Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine - Benchchem.
Sources
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- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
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- 18. Heck Coupling | NROChemistry [nrochemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Managing Exothermic Reactions Involving 4-(2-Bromoethyl)pyridine
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(2-Bromoethyl)pyridine and its salts (hydrobromide and hydrochloride). While an invaluable reagent, its reactivity, particularly in nucleophilic substitution and related reactions, presents a potential for exothermic events. Uncontrolled exotherms can lead to thermal runaways, compromising experimental integrity, product purity, and laboratory safety. This document provides a structured, in-depth guide to identifying, managing, and preventing thermal hazards associated with this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: Is this compound known for causing exothermic reactions?
A1: this compound, as an alkyl halide, is susceptible to nucleophilic substitution reactions (SN2), which are often exothermic. The formation of new, stronger bonds releases energy as heat.[1][2][3] The magnitude of the exotherm depends on several factors, including the nucleophile's strength, the solvent, the concentration of reactants, and the reaction temperature. While there isn't extensive literature specifically detailing runaway reactions with this compound, the potential for significant heat generation should always be considered a primary hazard.
Q2: What are the immediate signs of a potential thermal runaway reaction?
A2: Key indicators of an impending thermal runaway include:
-
A sudden, uncontrolled rise in internal reaction temperature, even with cooling applied.
-
Vigorous, unexpected gas evolution or bubbling.
-
A rapid change in the color or viscosity of the reaction mixture.
-
Noticeable pressure buildup in a closed or poorly vented vessel.
-
Boiling of the solvent at the flask walls despite a lower overhead temperature.
It is critical to continuously monitor the reaction temperature, especially during the addition of reagents.[4][5]
Q3: What immediate actions should I take if I suspect a runaway reaction is beginning?
A3: If you observe signs of a runaway, prioritize safety above all else:
-
Alert colleagues and your supervisor immediately.
-
If it is safe to do so, stop the addition of all reagents.
-
Maximize cooling: Lower the temperature of your cooling bath to its minimum setting. Add dry ice or other appropriate coolant if available.
-
If the reaction is still escalating, prepare for an emergency quench. This should be done according to a pre-planned procedure.
-
If the situation becomes uncontrollable, evacuate the area and follow your institution's emergency procedures.
Part 2: Troubleshooting Guide for Exothermic Events
This section addresses specific issues you may encounter during your experiments with this compound.
Scenario 1: Unexpected Temperature Spike During Reagent Addition
Q: I am performing a nucleophilic substitution on this compound, and upon adding my nucleophile, the internal temperature is rising much faster than anticipated, exceeding my setpoint. What is happening and what should I do?
A: This is a classic sign that the rate of heat generation is exceeding the rate of heat removal. This can be a precursor to a thermal runaway.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Immediate Action & Long-Term Solution |
| Reagent Addition Rate is Too High | The reaction rate, and thus heat generation, is directly proportional to the concentration of reactants. A rapid addition leads to a surge in reactant concentration. | Immediate: Stop the addition immediately. Allow the temperature to return to the setpoint before resuming at a much slower rate. Long-Term: Use a syringe pump for precise, controlled addition. |
| Insufficient Cooling Capacity | The heat transfer from the reactor to the cooling bath is inefficient. This is a common issue when scaling up reactions, as the surface-area-to-volume ratio decreases.[6] | Immediate: Maximize cooling by lowering the bath temperature. Long-Term: Ensure your cooling bath has sufficient volume and thermal capacity for the scale of the reaction. For larger scales, consider a more efficient cooling system. |
| Incorrect Reaction Temperature | Running the reaction at a higher temperature than necessary increases the reaction rate exponentially (Arrhenius equation), leading to faster heat generation. | Immediate: Stop reagent addition and cool the mixture. Long-Term: Conduct optimization studies to determine the lowest effective temperature for the reaction. |
| High Reactant Concentration | More concentrated reactions generate more heat per unit volume, which can overwhelm the cooling system. | Immediate: If possible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture. Long-Term: Re-evaluate the reaction concentration. While higher concentrations can be more efficient, they also carry greater thermal risk. |
Workflow for Managing Temperature Excursions
Below is a decision tree to guide your actions during a temperature spike.
Caption: Decision tree for managing a temperature excursion.
Scenario 2: Signs of Decomposition - Color Change and Gas Evolution
Q: During my reaction, the mixture has turned dark brown/black, and I am observing unexpected gas evolution. What could be the cause?
A: A significant color change to dark brown or black, especially when accompanied by gas, is often indicative of thermal decomposition. Pyridine and its derivatives can decompose at elevated temperatures, potentially leading to the formation of complex, solid materials and gaseous products.[7][8] This decomposition can be highly exothermic and can initiate a runaway reaction.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Immediate Action & Long-Term Solution |
| Localized Hotspots | Poor stirring can create localized areas of high temperature where decomposition can initiate, even if the bulk temperature appears normal. | Immediate: If safe, increase the stirring rate. Long-Term: Use an overhead mechanical stirrer for viscous reactions or larger volumes to ensure efficient mixing. |
| Exceeding Thermal Stability Limit | The reaction temperature may have surpassed the decomposition temperature of the reactant or product. | Immediate: Stop all heating and reagent addition. Apply maximum cooling. Long-Term: Research the thermal stability of your reactants and products. Consider using a lower reaction temperature, even if it prolongs the reaction time. |
| Incompatible Reagents or Contaminants | The presence of strong oxidizing agents, strong bases, or certain metal contaminants can catalyze decomposition pathways. | Immediate: Proceed with an emergency quench as decomposition is likely irreversible and can accelerate. Long-Term: Ensure all reagents are pure and compatible. Clean glassware thoroughly to remove any potential contaminants. |
Part 3: Protocols for Safe Reaction Quenching
Quenching is a critical step to safely terminate a reaction. A poorly executed quench can itself be a significant thermal hazard.
Protocol 1: Standard Controlled Quenching
This protocol is for terminating a reaction under normal, controlled conditions.
-
Cool the Reaction: Once the reaction is complete, cool the flask in an ice-water or ice-brine bath to 0-5 °C.
-
Prepare the Quenching Solution: In a separate, appropriately sized flask, prepare your quenching solution (e.g., saturated aqueous ammonium chloride, dilute acid). Ensure it is also cooled.
-
Slow Addition: With vigorous stirring, slowly add the quenching solution to the reaction mixture via a pressure-equalizing addition funnel. Monitor the temperature throughout the addition.
-
Hold and Stir: After the addition is complete, continue stirring the mixture in the cooling bath for at least 30 minutes to ensure the quench is complete.
Protocol 2: Emergency Quenching of a Runaway Reaction
This procedure is a last resort to prevent a catastrophic failure. It should only be performed if a clear and safe escape route is available.
-
Prioritize Safety: Alert everyone in the immediate vicinity. Ensure you are wearing appropriate personal protective equipment (PPE), including a face shield and blast shield if available.
-
Use a Quench Inhibitor (if applicable): For certain reaction types, a pre-determined radical inhibitor or other quenching agent can be added to halt the reaction.
-
"Reverse" Quench: The safest method is often a "reverse" quench. Slowly transfer the runaway reaction mixture via a cannula into a separate, large, vigorously stirred flask containing a large volume of a suitable, pre-cooled quenching agent (e.g., a large volume of isopropanol or a buffered aqueous solution).[9][10]
-
DO NOT add the quenching agent directly to the runaway reaction vessel. This can cause a violent eruption of the contents.
Workflow for Emergency Quenching
Caption: Workflow for a "reverse" emergency quench procedure.
References
-
Placido, D. N. et al. (2018). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Gao, C. et al. (2020). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. ResearchGate. Available at: [Link]
-
PatSnap Eureka. (2023). Control Strategies For Managing Exothermic Reactions In Flow. Available at: [Link]
-
Wang, Y. et al. (2022). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Process Safety and Environmental Protection. Available at: [Link]
-
Patel, S. (2022). Practical approach to prediction and prevention of runaway reactions. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
University of Wisconsin-Madison. Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available at: [Link]
-
Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. Available at: [Link]
-
Chemical Industry Journal. (2021). Handling Reaction Exotherms – A Continuous Approach. Available at: [Link]
-
Zhang, H. et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry. Available at: [Link]
- Moody, C. J., & Whitham, G. H. (1992).
-
ARIA. (2019). Runaway reactions, case studies, lessons learned. French Ministry for Sustainable Development. Available at: [Link]
-
LeBlond, C. et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. Available at: [Link]
-
The Chemistry Blog. (2024). Exothermic Reactions Explained. Available at: [Link]
-
University of Calgary. Nucleophilic Substitution of Alkyl Halides. Available at: [Link]
-
IRJET. (2021). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. International Research Journal of Engineering and Technology. Available at: [Link]
-
University of Illinois. Alkyl Halides. Available at: [Link]
-
LibreTexts Chemistry. Nucleophilic Substitution Reactions. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
EPFL. (2018). Protocol for quenching reactive chemicals. Available at: [Link]
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- 7. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epfl.ch [epfl.ch]
Technical Support Center: 4-(2-Bromoethyl)pyridine and its Hydrobromide Salt
Welcome to the dedicated technical support guide for 4-(2-Bromoethyl)pyridine and its hydrobromide salt. As a crucial building block in pharmaceutical and materials science research, ensuring the stability and purity of this reagent is paramount for reproducible and successful outcomes. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, field-proven insights into preventing degradation during storage and handling. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Here we address the most common queries our team receives regarding the stability and handling of this compound and its hydrobromide salt.
Q1: My this compound (free base) has turned dark brown upon storage. What is happening and is it still usable?
A1: The dark discoloration is a classic indicator of degradation. This compound is susceptible to oxidation and polymerization. The pyridine ring can be oxidized, and the reactive bromoethyl group can lead to self-alkylation or reaction with atmospheric moisture. The resulting polymeric materials and oxidized species are often highly colored. While a slight change in color might be acceptable for some robust, non-critical applications, a significant darkening suggests substantial impurity. For sensitive applications, such as in the synthesis of pharmaceutical intermediates, using discolored material is strongly discouraged as it can lead to complex impurity profiles in your final product. We recommend purification or purchasing a fresh batch.
Q2: What are the optimal storage conditions for this compound and its hydrobromide salt?
A2: Proper storage is the most critical factor in preventing degradation. Here's a comparative breakdown:
| Parameter | This compound (Free Base) | This compound Hydrobromide | Rationale |
| Temperature | 2-8°C[1] | Room Temperature[2] | Lower temperatures slow down the rate of degradation reactions for the more reactive free base. |
| Atmosphere | Inert gas (Argon or Nitrogen)[3][4] | Standard atmosphere | The free base is more susceptible to oxidation. An inert atmosphere minimizes this. |
| Light | Amber vial, stored in the dark[5] | Protection from direct sunlight is good practice[6] | Light can promote radical-mediated degradation pathways. |
| Container | Tightly sealed, preferably with a PTFE-lined cap[3][7] | Tightly sealed container[6][7] | Prevents exposure to atmospheric moisture and oxygen. |
The hydrobromide salt is generally more stable and easier to handle than the free base due to the protonation of the pyridine nitrogen, which reduces its nucleophilicity and susceptibility to oxidation.
Q3: I suspect my sample is degraded. What analytical techniques can I use to assess its purity?
A3: Several standard analytical techniques can be employed to determine the purity of your this compound sample. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying impurities.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile degradation products.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide a comprehensive picture of the sample's composition and reveal the presence of impurities through unexpected signals.
Q4: Can I purify a partially degraded sample of this compound?
A4: Yes, purification is often possible, especially if the degradation is not extensive. For the free base, which is often an oil or low-melting solid, vacuum distillation is a common method. Column chromatography on silica gel can also be effective, though care must be taken as the compound can be reactive on silica. For the hydrobromide salt, which is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether) is the preferred method.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Probable Cause(s) | Recommended Action(s) |
| Reagent is a dark, viscous oil or solid | Significant polymerization and/or oxidation. | Discard the reagent and obtain a fresh batch. Purification is unlikely to be efficient. |
| Inconsistent reaction yields or unexpected side products | Presence of impurities in the starting material. | Assess the purity of the this compound using HPLC or NMR. Purify if necessary. |
| Difficulty in dissolving the hydrobromide salt | The salt may have absorbed moisture, or the solvent may be inappropriate. | Dry the salt under vacuum. Ensure you are using a suitable solvent like methanol or DMF. |
| Formation of a white precipitate during storage of the free base | Possible reaction with atmospheric CO₂ to form a carbonate salt, or with water to form the hydrobromide salt if HBr is present as an impurity. | Store under an inert atmosphere. If the precipitate is the hydrobromide salt, it may be possible to use it directly in some applications, adjusting the stoichiometry accordingly. |
Key Degradation Pathways
Understanding the mechanisms of degradation is key to preventing them. The primary pathways involve the reactive bromoethyl group and the pyridine nitrogen.
Caption: Primary degradation pathways for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
Objective: To determine the purity of this compound and identify common impurities.
Methodology:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ for the free base, DMSO-d₆ for the hydrobromide salt) in an NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Look for the characteristic peaks of this compound.
-
Integrate the peaks corresponding to the product and any visible impurities.
-
A common impurity is 4-vinylpyridine, which can arise from the elimination of HBr. This will show characteristic vinylic proton signals.
-
The presence of broad peaks may indicate polymeric material.
-
Protocol 2: Recrystallization of this compound Hydrobromide
Objective: To purify partially degraded this compound hydrobromide.
Methodology:
-
Place the solid in a round-bottom flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Workflow for Handling and Storage
Caption: Recommended workflow for the storage and use of this compound.
References
-
Loba Chemie. (2016-06-13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. [Link]
-
Angene Chemical. (2024-11-11). Safety Data Sheet. [Link]
-
PubChem. This compound. [Link]
-
LookChem. Purification of Pyridine. [Link]
-
Agency for Toxic Substances and Disease Registry. (2015). Analytical Methods for Pyridine. [Link]
-
IOSR Journal. (2016). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
Sources
- 1. 54751-01-8|4-(Bromomethyl)pyridine|BLD Pharm [bldpharm.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. aksci.com [aksci.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Grignard Reactions with Bromoethylpyridines
Welcome to our dedicated technical support guide for navigating the complexities of Grignard reactions with bromoethylpyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development who are looking to leverage these versatile building blocks. The inherent reactivity of the Grignar-d reagent, coupled with the electronic nature of the pyridine ring, presents a unique set of challenges. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common questions and issues encountered during the formation and use of Grignard reagents from bromoethylpyridines.
Q1: My Grignard reaction with 2-(2-bromoethyl)pyridine won't initiate. What are the likely causes and how can I fix it?
A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary culprit is almost always the passivation of the magnesium surface by a layer of magnesium oxide (MgO).[1][2][3] The presence of even trace amounts of water in your glassware or solvent will also immediately quench the Grignard reagent as it forms.[4][5][6]
Troubleshooting Workflow for Initiation Failure:
Caption: Troubleshooting workflow for Grignard reaction initiation.
Detailed Steps for Resolution:
-
Ensure Rigorous Anhydrous Conditions: All glassware must be flame-dried or oven-dried at >120°C for several hours and cooled under a stream of inert gas (Argon or Nitrogen). Use a high-quality, anhydrous solvent, preferably freshly distilled or from a sealed bottle.[4][5] Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are standard choices as they solvate and stabilize the Grignard reagent.[2][4]
-
Activate the Magnesium: The MgO layer must be disrupted to expose the reactive metal surface.[3][7]
-
Mechanical Activation: In a glovebox or under a strong inert gas flow, gently crush the magnesium turnings with a glass rod to expose a fresh surface.[8]
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in your solvent.[2][3] The disappearance of the iodine's brown color or the evolution of ethylene gas, respectively, indicates activation.[2]
-
-
Controlled Initiation: Add a small portion (about 10%) of your bromoethylpyridine solution to the activated magnesium. Gentle warming with a heat gun may be necessary to start the reaction. A successful initiation is typically marked by a gentle boiling of the solvent, a cloudy appearance of the mixture, and the disappearance of the shiny magnesium.[1][9] Once initiated, the rest of the bromoethylpyridine should be added dropwise to maintain a gentle reflux.[10]
Q2: My reaction mixture is turning dark brown or black. Is this normal?
A2: While a cloudy or grey appearance is normal and indicates the formation of the Grignard reagent, a dark brown or black color often suggests decomposition or side reactions.[9][11] This can be caused by:
-
Overheating: Excessive heat can lead to the decomposition of the sensitive Grignard reagent. Ensure the addition of the bromoethylpyridine is slow enough to maintain a controlled, gentle reflux.
-
Wurtz-Coupling: A major side reaction is the coupling of the newly formed Grignard reagent with the starting bromoethylpyridine.[11] This is more prevalent with primary halides and can be minimized by slow addition and maintaining a dilute solution.
-
Pyridine-Related Side Reactions: The pyridine nitrogen itself can participate in side reactions, especially if the reaction temperature is too high.
Q3: I'm getting very low yields. What are the key factors to optimize?
A3: Low yields in Grignard reactions with bromoethylpyridines can stem from several issues beyond initiation failure. The basicity of the pyridine nitrogen can interfere with the reaction.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Solvent | Tetrahydrofuran (THF) | THF is a better solvent than diethyl ether for preparing Grignard reagents from aryl and vinyl halides due to its higher solvating power and boiling point, allowing for a wider temperature range.[4][12] |
| Temperature | Maintain gentle reflux during addition, then stir at room temperature. | Balances the rate of formation with the rate of potential decomposition or side reactions.[10] |
| Addition Rate | Slow, dropwise addition of the halide. | Minimizes the concentration of the bromoethylpyridine in solution, reducing the likelihood of Wurtz coupling side reactions.[11] |
| Magnesium Quality | Use fresh, shiny magnesium turnings. | An oxidized, dull surface will significantly hinder the reaction.[1][11] |
Alternative Strategy: Halogen-Magnesium Exchange
For pyridyl systems, a more reliable method than direct insertion of magnesium is a halogen-magnesium exchange.[13] This involves reacting the bromoethylpyridine with a commercially available and pre-titrated Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), at low temperatures. This method often proceeds under milder conditions and can be more reproducible.[13]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. community.wvu.edu [community.wvu.edu]
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- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
How to avoid elimination reactions with 4-(2-Bromoethyl)pyridine
Welcome to the technical support center for synthetic methodologies involving 4-(2-Bromoethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this versatile reagent. Our goal is to provide you with the expert insights and practical solutions needed to optimize your reactions, specifically focusing on how to favor the desired nucleophilic substitution (SN2) pathway and avoid the problematic elimination (E2) side reaction.
Frequently Asked Questions (FAQs)
Q1: I'm trying to perform a substitution reaction with this compound, but my main product is 4-vinylpyridine. What is happening?
This is a classic case of competing reaction pathways. You are observing an E2 (bimolecular elimination) reaction, which competes directly with the desired SN2 (bimolecular nucleophilic substitution) reaction. In the E2 pathway, your base is removing a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of a double bond and eliminating HBr. The SN2 pathway involves your nucleophile directly attacking the carbon with the bromine, displacing the bromide to form your desired product. The prevalence of 4-vinylpyridine indicates that your current reaction conditions favor elimination.
Q2: What are the primary factors that determine whether my reaction favors SN2 substitution or E2 elimination?
The outcome of the SN2 vs. E2 competition is governed by four key experimental parameters:
-
The Nature of the Base/Nucleophile: This is often the most critical factor. Strong, sterically hindered (bulky) bases are excellent at promoting E2 reactions, while good nucleophiles that are weak bases are ideal for SN2.[1][2]
-
The Solvent: The solvent environment significantly impacts the reactivity of the nucleophile. Polar aprotic solvents are generally preferred for SN2 reactions.[3][4]
-
The Temperature: Higher temperatures almost always favor elimination over substitution.[5][6][7]
-
The Substrate Structure: this compound is a primary alkyl halide. While primary halides strongly favor SN2 pathways due to low steric hindrance, E2 is still possible and can become dominant under the wrong conditions.[1][8][9]
Troubleshooting Guide: Minimizing Elimination
Problem: My reaction is producing a high percentage of 4-vinylpyridine.
This troubleshooting guide will walk you through optimizing your reaction conditions to favor the SN2 pathway.
Solution Area 1: Base and Nucleophile Selection
Q: How do I choose a reagent that acts as a good nucleophile but a poor base?
The key is to differentiate between basicity and nucleophilicity. Basicity is a thermodynamic property related to the ability to accept a proton. Nucleophilicity is a kinetic property describing the rate at which a species attacks an electron-deficient center.
-
To Favor E2 (Elimination): Use strong, sterically hindered bases. These are too bulky to easily attack the carbon atom (low nucleophilicity) but are very effective at removing a proton.[1][10] Examples include Potassium tert-butoxide (KOtBu) and Lithium diisopropylamide (LDA).
-
To Favor SN2 (Substitution): Use a reagent that is a good nucleophile but a weak base. These reagents have a high affinity for attacking the electrophilic carbon but a low affinity for abstracting a proton.[2][4][11]
Table 1: Comparison of Common Bases and Nucleophiles
| Reagent | Formula | pKa of Conjugate Acid | Classification | Primary Outcome with 1° Halide |
| Potassium tert-butoxide | KOtBu | ~19 | Strong, Bulky Base | E2 Favored |
| Sodium Ethoxide | NaOEt | ~16 | Strong Base, Good Nucleophile | SN2 / E2 Mixture |
| Sodium Hydroxide | NaOH | ~15.7 | Strong Base, Good Nucleophile | SN2 / E2 Mixture |
| Sodium Azide | NaN3 | 4.6 | Good Nucleophile, Weak Base | SN2 Favored |
| Sodium Cyanide | NaCN | 9.2 | Good Nucleophile, Weak Base | SN2 Favored |
| Sodium Thiolate | NaSR | ~10-13 | Excellent Nucleophile, Weak Base | SN2 Favored |
| Sodium Iodide | NaI | -10 | Excellent Nucleophile, Very Weak Base | SN2 Favored |
Recommendation: If your nucleophile is also a strong base (e.g., an alkoxide), you will likely see significant elimination. If your goal is to introduce a specific functional group, choose a salt of that group that is weakly basic, such as an azide, cyanide, or thiolate.
Solution Area 2: Solvent Choice
Q: What is the best solvent for my substitution reaction?
The solvent plays a crucial role by stabilizing or destabilizing the reactants and transition states.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have acidic protons and can form hydrogen bonds. They solvate both cations and anions effectively. By strongly solvating the nucleophile, they create a "solvent cage" that hinders its ability to attack the substrate, thus slowing down the SN2 reaction.[12][13][14] This can allow the competing E2 reaction to become more prominent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents have dipoles but lack acidic protons. They are excellent at solvating cations but leave anions (the nucleophile) relatively "naked" and highly reactive.[3][4][15] This significantly accelerates SN2 reactions.
Table 2: Properties of Common Solvents
| Solvent | Type | Dielectric Constant (ε) | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent for SN2 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent for SN2 |
| Acetonitrile | Polar Aprotic | 37.5 | Good for SN2 |
| Acetone | Polar Aprotic | 21 | Good for SN2 |
| Ethanol | Polar Protic | 25 | Can promote E2 |
| Water | Polar Protic | 80 | Can promote E2 |
Recommendation: To maximize the rate of your SN2 reaction and suppress E2, use a polar aprotic solvent like DMF or DMSO.
Solution Area 3: Reaction Temperature
Q: I increased the temperature to speed up my reaction, but now I only get the elimination product. Why?
This is a common and predictable outcome based on thermodynamics.
-
Thermodynamic Control: Elimination reactions produce more particles in solution than substitution reactions (e.g., one reactant molecule yields three product molecules in E2). This leads to a significant increase in entropy (ΔS).
-
Gibbs Free Energy (ΔG = ΔH - TΔS): The influence of entropy is magnified at higher temperatures (the 'T' in the equation). As temperature increases, the -TΔS term becomes more negative, making the ΔG for elimination more favorable.[5][6]
-
Activation Energy: Furthermore, elimination reactions often have a higher activation energy than substitution reactions.[7][16] Increasing the temperature provides the necessary energy to overcome this higher barrier, disproportionately increasing the rate of elimination compared to substitution.[5][7]
Recommendation: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C is preferable. Monitor the reaction by TLC or LCMS and only apply gentle heating if absolutely necessary. Low temperatures will always favor the SN2 pathway.[17]
Visualizing the Competition: SN2 vs. E2 Pathways
The following diagram illustrates the two competing mechanisms for this compound when reacting with a species that can act as both a nucleophile and a base (Nu:/B:-).
Caption: Competing SN2 and E2 reaction pathways.
Optimized Protocol for SN2 Reaction
This protocol provides a general framework for performing a nucleophilic substitution on this compound while minimizing the E2 side reaction.
Objective: To synthesize 4-(2-Azidoethyl)pyridine from this compound and sodium azide.
Materials:
-
This compound hydrobromide
-
Sodium Azide (NaN3)
-
Sodium Bicarbonate (NaHCO3)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO4, anhydrous)
Procedure:
-
Neutralization: In a round-bottom flask, dissolve this compound hydrobromide in deionized water. Cool the solution in an ice bath (0 °C).
-
Basification: Slowly add a saturated solution of sodium bicarbonate while stirring until the solution is neutral to slightly basic (pH ~7-8). This will freebase the pyridine.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the freebase this compound as an oil. Caution: This intermediate can be unstable; it is best to use it immediately.
-
Reaction Setup: In a new, dry round-bottom flask under a nitrogen atmosphere, dissolve the freshly prepared this compound in anhydrous DMF.
-
Nucleophile Addition: Add sodium azide (1.2 equivalents) to the solution. Note: Sodium azide is a good nucleophile but a weak base, which is ideal for this SN2 reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Note: Avoid heating unless the reaction is extremely slow. Low temperature favors substitution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine to remove residual DMF.
-
Final Steps: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(2-Azidoethyl)pyridine.
References
-
Reddit. (2014) How solvents affect E1/E2 and SN1/SN2 reactions? [Online] r/chemhelp. Available at: [Link]
-
Master Organic Chemistry. (2012) Elimination Reactions Are Favored By Heat. [Online] Available at: [Link]
-
ACS Publications | The Journal of Organic Chemistry. (2021) How Solvation Influences the SN2 versus E2 Competition. [Online] Available at: [Link]
-
NIH | PubMed Central. (2021) How Solvation Influences the SN2 versus E2 Competition. [Online] Available at: [Link]
-
ResearchGate. (2021) (PDF) How Solvation Influences the SN2 versus E2 Competition. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2017) Why substitution and elimination reactions are favored respectively at lower and higher temperature? [Online] Available at: [Link]
-
Video Summary and Q&A. (2023) Effect of Temperature on Elimination and Substitution Reactions. [Online] Available at: [Link]
-
Chemistry Steps. SN2 vs E2. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2019) Why do polar aprotic solvents favour SN2 over E2? [Online] Available at: [Link]
-
YouTube. (2023) Effect of Temperature on Elimination and Substitution Reactions. [Online] Available at: [Link]
-
SciSpace. (2025) Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. [Online] Available at: [Link]
-
Wikipedia. Non-nucleophilic base. [Online] Available at: [Link]
-
Studley AI. (2025) SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. [Online] Available at: [Link]
-
Grokipedia. Non-nucleophilic base. [Online] Available at: [Link]
-
Quora. (2018) Why is a secondary halides E2 reaction preferred than SN2? [Online] Available at: [Link]
-
Master Organic Chemistry. (2012) Deciding SN1/SN2/E1/E2 – The Solvent. [Online] Available at: [Link]
-
Taylor & Francis. Non-nucleophilic bases – Knowledge and References. [Online] Available at: [Link]
-
SciSpace. (2025) Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2022) 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. [Online] Available at: [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Online] Available at: [Link]
-
chemeurope.com. Non-nucleophilic base. [Online] Available at: [Link]
-
Wikipedia. Elimination reaction. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2021) 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Online] Available at: [Link]
-
Dalal Institute. Elimination Reactions. [Online] Available at: [Link]
-
NIH | PubMed Central. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2019) 10.4: Effect of sterics on Sn2 reactions. [Online] Available at: [Link]
-
Dalal Institute. Elimination Reactions. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023) Elimination by the E2 mechanism. [Online] Available at: [Link]
-
Mechanisms – Elimination Reactions. [PDF] Available at: [Link]
-
Chemistry LibreTexts. (2022) 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Online] Available at: [Link]
-
Reddit. (2024) SN1, SN2, E1, E2 tips and tricks. [Online] r/OrganicChemistry. Available at: [Link]
-
Master Organic Chemistry. (2012) Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. [Online] Available at: [Link]
-
YouTube. (2022) Can You Solve These SN2 Problems? [Online] Available at: [Link]
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- 17. glasp.co [glasp.co]
Technical Support Center: Optimizing Base Selection for Reactions with 4-(2-Bromoethyl)pyridine
Welcome to the technical support center for 4-(2-Bromoethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in optimizing your reactions.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, featuring a primary alkyl bromide for nucleophilic substitution and a pyridine ring that influences the reactivity of the side chain. The choice of base is paramount in reactions involving this reagent, as it governs the competition between the desired substitution (SN2) pathway and potential side reactions, primarily elimination (E2) to form 4-vinylpyridine, and quaternization of the pyridine nitrogen. Understanding the interplay between the nucleophile, base, solvent, and temperature is critical for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways when using this compound with a base?
When using this compound in the presence of a base, chemists must consider three main competing pathways:
-
SN2 Substitution (Desired): The nucleophile attacks the carbon bearing the bromine, displacing the bromide ion to form the desired alkylated product. This is favored by strong, non-bulky nucleophiles and bases that are sterically hindered but not strong enough to readily deprotonate the β-hydrogen.
-
E2 Elimination (Side Reaction): A strong, sterically hindered base can abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of 4-vinylpyridine.[1][2][3] This is a common side reaction, especially with strong, non-nucleophilic bases at elevated temperatures.
-
Pyridine N-Quaternization (Side Reaction): this compound can react with itself or another molecule of the alkylating agent, especially in the absence of a strong nucleophile or if the reaction conditions favor it. The pyridine nitrogen acts as a nucleophile, leading to the formation of a quaternary ammonium salt.[4][5]
Q2: How do I select an appropriate base for my reaction?
Base selection is critical and depends on the pKa of the nucleophile's conjugate acid. The base should be strong enough to deprotonate the nucleophile but not so strong that it promotes elimination. The pKa of the 4-ethylpyridinium ion is approximately 5.2, which serves as a reasonable estimate for the pyridinium ion of our reagent.[6][7]
General Principle: Choose a base with a pKa of its conjugate acid that is at least 2 pKa units higher than the pKa of the nucleophile's conjugate acid to ensure complete deprotonation.
| Nucleophile Type | Example Nucleophile (pKa of Conjugate Acid) | Recommended Bases | Rationale |
| O-Nucleophiles | Phenol (~10) | K₂CO₃, Cs₂CO₃ | Strong enough to deprotonate phenols without causing significant elimination.[8] |
| Aliphatic Alcohol (~16-18) | NaH, KOtBu | Stronger bases are needed for less acidic alcohols. Use at low temperatures to minimize E2.[9] | |
| N-Nucleophiles | Amine/Aniline (~4-5 for conjugate acid) | K₂CO₃, DIPEA, Et₃N | These bases are primarily acid scavengers for the HBr formed during alkylation.[10] |
| Imidazole (~7 for conjugate acid) | K₂CO₃, NaH | K₂CO₃ is often sufficient; NaH can be used for complete deprotonation. | |
| S-Nucleophiles | Thiol (~8-10) | K₂CO₃, Et₃N | Thiols are acidic enough to be deprotonated by carbonate or amine bases.[11] |
| C-Nucleophiles | Malonate Ester (~13) | NaOEt, NaH | Requires a relatively strong base to form the enolate.[12][13] |
| Ketone (~19-20) | LDA, KHMDS | Very strong, non-nucleophilic bases are needed to form the kinetic enolate.[14] |
Q3: My reaction is producing a significant amount of 4-vinylpyridine. How can I minimize this elimination side product?
The formation of 4-vinylpyridine via an E2 elimination is a common issue, often promoted by strong, sterically hindered bases and higher temperatures.[15][16][17] Here are some strategies to favor substitution over elimination:
-
Choice of Base: Switch to a weaker or less sterically hindered base. For example, if you are using potassium tert-butoxide (KOtBu), consider switching to potassium carbonate (K₂CO₃) or a tertiary amine base like triethylamine (Et₃N) if your nucleophile is sufficiently acidic.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and slowly warming to room temperature is effective.
-
Solvent Effects: Polar aprotic solvents like DMF or acetonitrile (MeCN) are generally good choices for SN2 reactions.
-
Nucleophile Concentration: Ensure a high concentration of your desired nucleophile to promote the bimolecular substitution reaction.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no product formation | 1. Inefficient deprotonation of the nucleophile: The base is not strong enough. 2. Low reaction temperature: The activation energy for the reaction is not being overcome. 3. Poor quality of reagents: Degradation of this compound or the nucleophile. | 1. Select a stronger base: Refer to the pKa table in the FAQs to choose a base with a conjugate acid pKa at least 2 units higher than the nucleophile's conjugate acid. 2. Increase the temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Be mindful of promoting elimination at higher temperatures. 3. Verify reagent quality: Use freshly purchased or purified reagents. This compound can degrade over time. |
| Formation of multiple products | 1. Competition between SN2 and E2: See FAQ Q3. 2. N- and O-alkylation for ambident nucleophiles: For example, with pyridones, both the nitrogen and oxygen can be alkylated.[18][19] 3. Intramolecular vs. Intermolecular reaction: If the nucleophile is part of the same molecule, cyclization can occur.[20][21] | 1. Optimize base and temperature: Use a weaker base and lower temperature to favor SN2. 2. Solvent and counter-ion effects: The choice of solvent and the counter-ion of the base can influence the selectivity for N- vs. O-alkylation. Harder cations (like Li⁺) tend to favor O-alkylation, while softer cations (like K⁺ or Cs⁺) often favor N-alkylation. Polar aprotic solvents generally favor N-alkylation. 3. Concentration: High concentrations favor intermolecular reactions, while dilute conditions favor intramolecular cyclization. |
| Formation of a white precipitate (suspected N-quaternization) | 1. Self-reaction of this compound: The pyridine nitrogen of one molecule attacks the electrophilic carbon of another. 2. Reaction with the product: If the product also contains a nucleophilic nitrogen, it can be further alkylated. | 1. Slow addition of the alkylating agent: Add the this compound slowly to a solution of the deprotonated nucleophile to maintain a low concentration of the electrophile. 2. Use an excess of the nucleophile: This will increase the probability of the desired reaction occurring over the side reaction. 3. Ensure complete deprotonation of the nucleophile: A fully formed nucleophile will be more reactive than the neutral pyridine nitrogen. |
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine
This protocol describes a general procedure for the N-alkylation of a secondary amine using this compound with potassium carbonate as the base.
Materials:
-
Secondary amine (1.0 eq)
-
This compound hydrobromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
To a round-bottom flask, add the secondary amine (1.0 eq) and potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile or DMF to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound hydrobromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
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Wikipedia. (2023). Hofmann elimination. Retrieved from [Link]
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BDMAEE. (2024, January 12). 4-vinylpyridine. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Hofmann Elimination. Retrieved from [Link]
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Allen. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Retrieved from [Link]
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RSC Publishing. (n.d.). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. Retrieved from [Link]
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BYJU'S. (n.d.). Hofmann Elimination. Retrieved from [Link]
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ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Hofmann Elimination. Retrieved from [Link]
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ResearchGate. (2003, May). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(13). Retrieved from [Link]
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National Institutes of Health. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. Retrieved from [Link]
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RSC Publishing. (n.d.). Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes. Retrieved from [Link]
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National Institutes of Health. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PMC. Retrieved from [Link]
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PubMed. (n.d.). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Retrieved from [Link]
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Direct Methenylation of 4-Alkylpyridines Using Eschenmoser's Salt. (n.d.). Retrieved from [Link]
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National Institutes of Health. (n.d.). Unified ionic and radical C-4 alkylation and arylation of pyridines. PMC. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
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YouTube. (2021, February 1). Intermolecular vs intramolecular reactions. Retrieved from [Link]
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Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]
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RSC Publishing. (n.d.). Kinetics of quaternization of 4-methyl and 4-ethyl pyridine with n-propyl and n-butyl bromide in sulpholane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Retrieved from [Link]
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OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethylpyridine. Retrieved from [Link]
-
ACS Publications. (2022, May 24). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Retrieved from [Link]
-
ACS Publications. (n.d.). Alkylation Reactions of [WS4]2- and [(η5-C5Me5)WS3]- with 2,6-Bis(bromomethyl)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
OSTI.GOV. (1987, November 30). Quaternization of pyridines with haloadamantanes (Journal Article). Retrieved from [Link]
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National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Retrieved from [Link]
-
ChemistryViews. (2021, July 29). Selective C-4 Alkylation of Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Site‐Selective Pyridine C−H Alkylation with Alcohols and Thiols via Single‐Electron Transfer of Frustrated Lewis Pairs | Request PDF. Retrieved from [Link]
-
Kyung Hee University. (n.d.). An Ionic Polyacetylene Derivative from the Quaternization Polymerization of 2-Ethynylpyridine Using 2-Bromoethyl Isocyanate. Retrieved from [Link]
-
MDPI. (n.d.). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, June 19). 8.10: Intermolecular Versus Intramolecular Reactions. Retrieved from [Link]
-
Wikipedia. (2023). Methylpyridinium. Retrieved from [Link]
-
YouTube. (2025, February 16). Intramolecular Reaction | Practice Problem. Retrieved from [Link]
-
Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Retrieved from [Link]
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Validation & Comparative
4-(2-Bromoethyl)pyridine vs 4-(2-chloroethyl)pyridine reactivity comparison
An In-Depth Reactivity Analysis for Synthetic Strategy: 4-(2-Bromoethyl)pyridine vs. 4-(2-Chloroethyl)pyridine
For professionals in chemical synthesis and drug development, the selection of a starting material is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. The choice between structurally similar alkyl halides, such as this compound and 4-(2-Chloroethyl)pyridine, is a frequent consideration. While differing by only a single halogen atom, their reactivity profiles in nucleophilic substitution reactions are markedly different. This guide provides a comprehensive comparison, grounded in fundamental chemical principles and supported by experimental design, to inform the strategic selection of these valuable pyridine building blocks.
Executive Summary
Experimental and theoretical evidence consistently establishes that this compound is significantly more reactive than 4-(2-chloroethyl)pyridine in nucleophilic substitution reactions. This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). Key factors contributing to this difference include the lower basicity of bromide, its greater polarizability, and the weaker carbon-bromine (C-Br) bond.[1] Consequently, synthetic routes employing the bromo- a derivative will proceed at faster rates, often under milder conditions, which is a crucial advantage in the synthesis of complex molecules.
Theoretical Foundation: The Decisive Role of the Leaving Group
The reactivity of both this compound and 4-(2-chloroethyl)pyridine in typical synthetic applications is dominated by the bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The electrophilic carbon is primary, making the formation of a carbocation intermediate (as in an SN1 reaction) highly unfavorable.[4][5] In an SN2 reaction, a nucleophile attacks the carbon atom bearing the halogen, and in a single, concerted step, the carbon-halogen bond breaks, and the halogen departs as a halide ion (the leaving group).[3][6]
The rate of an SN2 reaction is described by the rate law: Rate = k[Alkyl Halide][Nucleophile].[3][4] The rate constant, k, is intrinsically linked to the activation energy of the reaction. A better leaving group lowers this activation energy, thereby increasing the reaction rate.[6] The quality of a leaving group is determined by its ability to stabilize the negative charge it acquires upon departure.[7] Generally, a good leaving group is a weak base.[7][8]
The established reactivity order for alkyl halides is R-I > R-Br > R-Cl > R-F, which directly correlates with the decreasing basicity and increasing stability of the corresponding halide anions.[7][9]
Key Physicochemical Properties
The superior leaving group ability of bromide over chloride is rooted in fundamental atomic and bonding properties. A quantitative comparison of these properties explains the observed reactivity differences.
| Property | Chloride (Cl⁻) | Bromide (Br⁻) | Significance for Leaving Group Ability |
| pKa of Conjugate Acid (HX) | ~ -7.0[8] | ~ -9.0[8] | A lower pKa signifies a stronger acid, meaning the conjugate base (the halide ion) is weaker and more stable, making it a better leaving group.[1][7] |
| Carbon-Halogen Bond Energy (R-X) | ~339 kJ/mol (in ethyl chloride) | ~285 kJ/mol (in ethyl bromide) | The weaker C-Br bond requires less energy to break during the transition state, leading to a faster reaction rate.[1] |
| Ionic Radius | 181 pm | 196 pm | The larger size of the bromide ion allows the negative charge to be dispersed over a greater volume, increasing its stability.[10] |
| Polarizability | 3.66 x 10⁻²⁴ cm³ | 4.77 x 10⁻²⁴ cm³ | The more polarizable electron cloud of bromide is more easily distorted in the electric field of the approaching nucleophile, facilitating the formation of the transition state.[1] |
The SN2 Reaction Mechanism: A Visual Explanation
The SN2 reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. This leads to an inversion of stereochemistry at the carbon center and involves a five-coordinate transition state.[6][11]
Caption: Generalized SN2 reaction mechanism for 4-(2-haloethyl)pyridine.
Experimental Design: A Comparative Kinetic Study
To empirically validate the superior reactivity of this compound, a competition experiment can be designed. This approach is efficient as it ensures identical reaction conditions for both substrates, allowing for a direct comparison of their relative consumption rates. A common and synthetically useful transformation is the conversion to an azide, a versatile functional group in drug discovery.[12][13]
Protocol: Competition Azidation Reaction
Objective: To determine the relative reaction rates of this compound and 4-(2-chloroethyl)pyridine with sodium azide.
Materials:
-
This compound hydrochloride
-
4-(2-Chloroethyl)pyridine hydrochloride
-
Sodium azide (NaN₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Internal standard (e.g., dodecane)
-
Diethyl ether
-
Deionized water
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
Procedure:
-
Reactant Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 mmol) and 4-(2-chloroethyl)pyridine hydrochloride (1.0 mmol).
-
Solvent and Base Addition: Add anhydrous DMF (20 mL) to dissolve the substrates. Add sodium bicarbonate (2.5 mmol) to neutralize the hydrochloride salts and liberate the free bases in situ.
-
Internal Standard: Add a precise amount of the internal standard (e.g., 0.5 mmol of dodecane).
-
Initial Sample (t=0): Withdraw a 0.5 mL aliquot from the mixture. Quench the aliquot by adding it to a vial containing 1 mL of diethyl ether and 1 mL of water. Shake vigorously and allow the layers to separate. Analyze the organic layer by GC-FID.
-
Reaction Initiation: Add sodium azide (1.0 mmol) to the reaction flask. Note: Using a sub-stoichiometric amount of the nucleophile ensures the substrates are in competition.[6]
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 50 °C) and withdraw aliquots at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes). Quench and prepare each aliquot for analysis as described in step 4.
-
Data Analysis: For each time point, quantify the peak areas of the remaining this compound, 4-(2-chloroethyl)pyridine, and the internal standard using GC-FID. Plot the natural logarithm of the concentration ratio (ln([Alkyl Halide]/[Internal Standard])) versus time for each substrate. The slope of this plot is proportional to the negative of the pseudo-first-order rate constant (-k'). The ratio of the slopes (k'bromo / k'chloro) will provide the relative reactivity.
Caption: Experimental workflow for the comparative kinetic study.
Implications for Synthetic Strategy
The choice between the bromo and chloro derivatives has significant practical consequences:
-
Reaction Rate: this compound will react much faster. This can shorten reaction times from many hours or days to just a few hours, increasing laboratory throughput.
-
Reaction Conditions: Due to its higher reactivity, the bromo compound often allows for the use of milder reaction conditions (e.g., lower temperatures). This can be crucial for syntheses involving sensitive functional groups that might not tolerate the harsher conditions required to activate the chloro derivative.
-
Cost and Availability: Typically, chloro derivatives are less expensive than their bromo counterparts. A cost-benefit analysis is essential. If the subsequent synthetic steps are complex and high-yielding, the higher initial cost of the bromo-compound may be justified by improved overall efficiency and yield. For large-scale industrial processes, optimizing the reaction of the less expensive chloro-compound may be prioritized.
-
Side Reactions: The forcing conditions sometimes needed for 4-(2-chloroethyl)pyridine can lead to a higher incidence of side reactions, such as elimination, complicating purification and reducing the yield of the desired product.
Conclusion
For laboratory-scale synthesis and drug development where reaction efficiency and mild conditions are paramount, This compound is the unequivocally superior choice over 4-(2-chloroethyl)pyridine for nucleophilic substitution reactions. Its enhanced reactivity, stemming from the excellent leaving group ability of bromide, translates directly into faster, cleaner, and more reliable synthetic outcomes. While 4-(2-chloroethyl)pyridine remains a viable, cost-effective alternative, researchers must be prepared to employ more forcing conditions and invest more time in reaction and purification. A thorough understanding of the fundamental principles of leaving group ability empowers chemists to make informed, strategic decisions in the design and execution of synthetic pathways.
References
-
KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Available from: [Link]
-
Reddit. Cl vs Br in SN1 and SN2 reactions. : r/chemhelp. (2013-06-18). Available from: [Link]
-
YouTube. 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. (2020-03-30). Available from: [Link]
-
Brainly.com. [FREE] For alkyl halides used in SN1 and SN2 mechanisms, rank the leaving groups in order of reaction rate. 1). (2023-12-04). Available from: [Link]
-
Lumen Learning. Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. Available from: [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available from: [Link]
-
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-
Slideshare. Factors affecting nucleophilic substitution reactions finished d. Available from: [Link]
-
Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Available from: [Link]
-
YouTube. Chem 251 - Reactivities of Alkyl Halides Lab. (2015-06-22). Available from: [Link]
-
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-
Master Organic Chemistry. The SN2 Reaction Mechanism. (2012-07-04). Available from: [Link]
-
National Institutes of Health. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. (2025-10-23). Available from: [Link]
-
Chemistry LibreTexts. 11.2: The SN2 Reaction. (2023-11-06). Available from: [Link]
-
Chemistry LibreTexts. 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). (2024-03-17). Available from: [Link]
- Google Patents. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
Dalal Institute. Aliphatic Nucleophilic Substitution. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Properties of Azido Derivatives of 2- and 4-Arylamino-5-cyanochloropyridines. (2025-08-05). Available from: [Link]
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A Senior Application Scientist's Guide to Pyridine Alkylating Agents: A Comparative Analysis of 4-(2-Bromoethyl)pyridine
For researchers, scientists, and drug development professionals, the precise and irreversible modification of cysteine residues is a cornerstone of numerous analytical and therapeutic strategies. From blocking disulfide bond reformation in proteomics to creating stable antibody-drug conjugates, the choice of alkylating agent is a critical decision that dictates experimental success.[1][2] The pyridine nucleus, a ubiquitous motif in FDA-approved drugs, offers a unique chemical scaffold for designing these agents.[3]
This guide provides an in-depth, objective comparison of 4-(2-Bromoethyl)pyridine with other key pyridine-based alkylating agents, particularly the widely-used 4-Vinylpyridine. We will dissect their reaction mechanisms, compare their performance with supporting data, and provide field-proven experimental protocols to empower you to make the most informed choice for your research.
Pillar 1: The Chemistry of Pyridine-Based Cysteine Alkylation
The efficacy of an alkylating agent is governed by its underlying reaction mechanism. Pyridine-based reagents primarily leverage two distinct, highly efficient pathways to modify the nucleophilic thiol group (-SH) of cysteine residues.
-
Nucleophilic Substitution (SN2): This mechanism is characteristic of halo-alkylpyridines, such as This compound . The reaction proceeds via a bimolecular nucleophilic substitution where the deprotonated thiolate anion of cysteine attacks the electrophilic carbon atom bearing the halogen.[4] The halogen, in this case, bromine, is an excellent leaving group, facilitating a rapid and efficient reaction to form a stable thioether bond.[4][5]
-
Michael Addition: This pathway is the domain of vinylpyridines, most notably 4-Vinylpyridine (4-VP) . It involves the nucleophilic addition of the cysteine thiolate across the activated carbon-carbon double bond of the vinyl group.[6][7] This reaction is highly specific to soft nucleophiles like thiols, contributing to the reagent's exceptional selectivity.
Understanding this mechanistic dichotomy is the first step in selecting the right tool for the job. The SN2 pathway of this compound promises speed, while the Michael addition of 4-Vinylpyridine offers unparalleled specificity.
Caption: Core reaction mechanisms for pyridine alkylating agents.
Pillar 2: A Head-to-Head Performance Comparison
The choice between alkylating agents involves a trade-off between reaction efficiency, specificity, and the potential for introducing analytical artifacts. While this compound is a potent reagent, it is best understood in comparison to its vinyl counterpart and the non-pyridine industry standard, iodoacetamide (IAA).
| Feature | This compound | 4-Vinylpyridine (4-VP) | Iodoacetamide (IAA) (Benchmark) |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition | SN2 Nucleophilic Substitution |
| Primary Target | Cysteine Thiol (-SH) | Cysteine Thiol (-SH) | Cysteine Thiol (-SH) |
| Relative Reaction Speed | Fast | Moderate to Slow[7] | Very Fast[1] |
| Specificity for Cysteine | High | Very High[6][7] | Moderate to High |
| Common Side Reactions | Potential for alkylation of Met, His, Lys at elevated pH. | Minimal off-target reactions reported.[6][7] | Significant alkylation of Methionine; can also modify His, Lys, Trp.[1][8][9] |
| Adduct Stability | Stable Thioether | Very Stable Thioether[7] | Stable Thioether |
| Monoisotopic Mass Shift | +105.058 Da | +105.058 Da | +57.021 Da |
| Impact on Peptide Properties | Increases basicity and hydrophobicity. | Increases basicity and hydrophobicity; can improve ionization in MALDI-MS.[7] | Increases hydrophilicity. |
Expert Analysis & Causality:
-
Reactivity vs. Specificity : The high reactivity of this compound, driven by the excellent bromo leaving group, ensures rapid and complete alkylation. However, this same reactivity can increase the propensity for off-target modifications, particularly if the reaction pH is not carefully controlled. In contrast, 4-Vinylpyridine's Michael addition mechanism is inherently more selective for the soft thiol nucleophile of cysteine, resulting in a cleaner reaction profile, albeit at a slower pace.[6][7] Studies comparing various alkylating agents have consistently shown that reagents like iodoacetamide, while fast, can lead to a higher incidence of undesirable side reactions, such as methionine modification, which complicates proteomic data analysis.[9][10][11] Chloroacetamide is often considered a superior alternative to iodoacetamide due to fewer side reactions.[8][9]
-
Impact on Downstream Analysis : Both pyridine agents add a pyridylethyl moiety, which increases the hydrophobicity and basicity of the modified peptide.[7] This is a crucial consideration for liquid chromatography, as it will alter peptide retention times. The added basic pyridine ring can be advantageous in mass spectrometry, sometimes enhancing the ionization efficiency of cysteine-containing peptides, particularly in MALDI-MS.[7]
Pillar 3: Field-Proven Experimental Protocols
A robust protocol is a self-validating system. The following is a detailed methodology for the in-solution alkylation of proteins, adaptable for both this compound and 4-Vinylpyridine. The rationale behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.
Standard In-Solution Protein Alkylation Workflow
Caption: Standard workflow for protein alkylation prior to mass spectrometry.
Detailed Step-by-Step Methodology
Materials:
-
Protein solution (1-5 mg/mL)
-
Denaturation/Reduction Buffer: 8 M Urea, 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock in water
-
Alkylation Reagents:
-
Option A: 500 mM this compound hydrobromide in reaction buffer (prepare fresh)
-
Option B: Pure 4-Vinylpyridine (handle in fume hood)
-
-
Quenching solution: 1 M DTT stock
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
Protocol:
-
Protein Solubilization and Reduction:
-
To 100 µg of protein, add Denaturation/Reduction Buffer to a final volume of 95 µL.
-
Add 5 µL of 1 M DTT to achieve a final concentration of 50 mM.
-
Incubate at 37°C for 1 hour.
-
Causality: Denaturation with urea is essential to unfold the protein and expose buried cysteine residues that would otherwise be inaccessible.[2] Reduction with DTT cleaves the disulfide bonds (Cys-S-S-Cys) to generate free thiol groups (-SH), which are the targets for alkylation.[12]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
For this compound: Add 22 µL of the 500 mM stock solution (final concentration ~100 mM).
-
For 4-Vinylpyridine: Add ~2 µL of pure 4-Vinylpyridine (final concentration ~20 mM).[12]
-
Vortex briefly and incubate in the dark at room temperature.
-
This compound: 1 hour
-
4-Vinylpyridine: 2-3 hours[12]
-
-
Causality: A molar excess of the alkylating agent over the reducing agent is required to drive the reaction to completion. The reaction is performed in the dark as a standard precaution, as some alkylating agents (like iodoacetamide) are light-sensitive.[11][13] The higher reactivity of the bromo-compound allows for a shorter incubation time.
-
-
Quenching:
-
Add 10 µL of 1 M DTT to quench any unreacted alkylating agent.
-
Incubate for 15 minutes at room temperature.
-
Causality: Quenching is a critical step. It prevents the alkylating agent from modifying the enzyme (e.g., trypsin) that will be added for protein digestion.[10] It also stops any further, slow off-target reactions on the protein itself.
-
-
Sample Cleanup and Digestion:
-
Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.
-
Causality: High concentrations of urea will denature and inactivate trypsin. Dilution is necessary for efficient enzymatic digestion.
-
Add trypsin at a 1:50 (enzyme:protein) ratio by weight.
-
Incubate overnight at 37°C.
-
The resulting peptide mixture can be desalted using a C18 StageTip or other solid-phase extraction method prior to LC-MS/MS analysis.
-
Conclusion and Recommendations
The selection of a pyridine alkylating agent is a nuanced decision that hinges on the specific experimental goals.
-
This compound emerges as a strong candidate when reaction speed and efficiency are paramount. Its SN2 mechanism, facilitated by the bromo leaving group, ensures rapid and complete capping of cysteine residues. However, users must maintain careful control over reaction conditions, particularly pH, to mitigate the risk of off-target modifications.
-
4-Vinylpyridine remains the gold standard for applications demanding the highest level of specificity .[6][9] Its Michael addition chemistry minimizes side reactions, providing cleaner data for complex proteomic analyses.[7] Researchers must, however, accommodate its slower reaction kinetics in their experimental design.
Ultimately, both reagents are powerful tools in the chemical biologist's and proteomic scientist's arsenal. By understanding their fundamental chemical properties and the causality behind the associated experimental protocols, researchers can confidently select and implement the optimal strategy to achieve their scientific objectives.
References
- A Comparative Guide to Cysteine Alkylating Agents in Proteomics: Iodoacetamide vs. Chloroacetamide and the Emerging Role of Iodo - Benchchem. (URL: )
- Protein Alkylation: Exploring Techniques and Applications - Cre
-
Sebastiano, R., Citterio, A., Lapadula, M., & Righetti, P. G. (2003). A new deuterated alkylating agent for quantitative proteomics. Rapid communications in mass spectrometry : RCM, 17(21), 2380–2386. (URL: [Link])
-
Karelin, A. A., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Mass Spectrometry Reviews. (URL: [Link])
- A Comparative Guide to Cysteine Alkylation in Proteomics: Methyl Bromoacetate vs. Chloroacetamide - Benchchem. (URL: )
-
Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of proteomics, 231, 104022. (URL: [Link])
- Application Notes: 4-Vinylpyridine for Cysteine Alkyl
-
Formation and reactivity of pyridinium salts via Zincke imine intermediates - American Chemical Society. (URL: [Link])
-
Zincke reaction - Wikipedia. (URL: [Link])
-
Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 12(8), 1315–1342. (URL: [Link])
-
Yield, melting point and retention time of prepared pyridinium salts. - ResearchGate. (URL: [Link])
-
REDUCTION AND ALKYLATION OF CYSTEINES - Peak Proteins. (URL: [Link])
-
Protein Reduction, Alkylation, Digestion - UWPR - University of Washington. (URL: [Link])
-
Fu, Q., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteome research, 17(1), 441–451. (URL: [Link])
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & cellular proteomics : MCP, 16(2), 212–219. (URL: [Link])
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This compound | C7H8BrN - PubChem. (URL: [Link])
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A Senior Application Scientist's Guide to Pyridylethylation: 4-(2-Bromoethyl)pyridine in Named Reactions
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the introduction of the pyridylethyl moiety is a critical step in the construction of a vast array of biologically active molecules. This guide provides a comprehensive analysis of 4-(2-Bromoethyl)pyridine as a key reagent for pyridylethylation, offering a comparative perspective against its common alternative, 4-vinylpyridine. We will delve into the mechanistic nuances and practical considerations of its application in fundamental named reactions, supported by experimental protocols and comparative data to inform your synthetic strategy.
Introduction to Pyridylethylation and the Role of this compound
Pyridylethylation, the addition of a 2-(pyridin-4-yl)ethyl group to a molecule, is a frequently employed transformation in medicinal chemistry. The resulting structural motif is present in a range of pharmaceuticals, where the pyridine ring can engage in crucial hydrogen bonding interactions with biological targets and improve the pharmacokinetic profile of a compound.
This compound is a versatile reagent for achieving this transformation. As a primary alkyl halide, it readily participates in nucleophilic substitution reactions with a variety of nucleophiles. Its hydrobromide salt is also commonly used, often offering improved stability and handling characteristics. The primary alternative, 4-vinylpyridine, introduces the same pyridylethyl group via a conjugate addition (Michael addition) mechanism. The choice between these two reagents is often dictated by the nature of the nucleophile, desired reaction conditions, and selectivity considerations.
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In the context of pyridylethylation of phenols, this compound serves as the electrophilic partner.
Mechanism of Action
The reaction is initiated by the deprotonation of a phenol with a suitable base to generate a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the ethyl group in this compound, displacing the bromide leaving group to form the desired aryl pyridylethyl ether.
Caption: Williamson Ether Synthesis Mechanism
Comparative Performance: this compound vs. 4-Vinylpyridine
| Feature | This compound (Williamson Ether Synthesis) | 4-Vinylpyridine (Oxa-Michael Addition) |
| Reaction Type | SN2 Nucleophilic Substitution | Conjugate (Michael) Addition |
| Base Requirement | Stoichiometric base required to generate phenoxide | Often catalytic base is sufficient |
| Reaction Conditions | Typically requires elevated temperatures (e.g., reflux in acetone, DMF) | Can often proceed at room temperature or with mild heating |
| Byproducts | Halide salt | None |
| Selectivity | Generally high for O-alkylation | Can be prone to polymerization of 4-vinylpyridine |
Experimental Protocol: O-Alkylation of Phenol with this compound
-
To a stirred solution of phenol (1.0 eq) in anhydrous acetone or DMF, add a base such as potassium carbonate (1.5 eq).
-
Add this compound hydrobromide (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(2-phenoxyethyl)pyridine.
N-Alkylation: The Gabriel Synthesis and Direct Amination
The introduction of a pyridylethyl group onto a nitrogen atom is a common strategy in drug design. This compound is a suitable reagent for the N-alkylation of a variety of nitrogen nucleophiles, including primary and secondary amines.
The Gabriel Synthesis for Primary Amines
The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered with direct amination using ammonia.[3][4][5]
Mechanism of Action
The synthesis begins with the deprotonation of phthalimide to form the nucleophilic phthalimide anion. This anion then displaces the bromide from this compound in an SN2 reaction. The resulting N-pyridylethylphthalimide is then cleaved, typically with hydrazine (the Ing-Manske procedure), to release the desired primary amine, 4-(2-aminoethyl)pyridine.[3]
Caption: Gabriel Synthesis for Primary Amines
Experimental Protocol: Gabriel Synthesis of 4-(2-Aminoethyl)pyridine
-
Suspend potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Add this compound hydrobromide (1.0 eq) and heat the mixture with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and add hydrazine hydrate (1.5 eq).
-
Heat the mixture to reflux for several hours, during which a precipitate of phthalhydrazide will form.
-
After cooling, acidify the mixture with HCl and filter to remove the precipitate.
-
Basify the filtrate with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts, concentrate, and purify the product by distillation or chromatography.
Direct N-Alkylation of Amines
Direct alkylation of primary or secondary amines with this compound is a more straightforward approach, though it carries the risk of over-alkylation, leading to tertiary amines or quaternary ammonium salts.
Comparative Performance: this compound vs. 4-Vinylpyridine
| Feature | This compound (Direct Alkylation/Gabriel) | 4-Vinylpyridine (Aza-Michael Addition) |
| Reaction Type | SN2 Nucleophilic Substitution | Conjugate (Michael) Addition[6][7] |
| Amine Scope | Primary and secondary amines. Gabriel for primary amines. | Primary and secondary amines. |
| Reaction Conditions | Often requires base and heating. | Can be catalyzed by acids, bases, or proceed thermally. |
| Selectivity | Risk of over-alkylation in direct amination. Gabriel synthesis is selective for primary amines. | Generally selective for mono-addition. |
| Atom Economy | Produces a salt byproduct. | 100% atom economy. |
A study on the aza-Michael addition of amines to 4-vinylpyridine in flow chemistry revealed that increasing the temperature can decrease yields, while longer residence times in a flow reactor improve conversion and selectivity.[8]
S-Alkylation: Thioether Synthesis
The formation of thioethers via S-alkylation is a robust and high-yielding reaction. Thiols are excellent nucleophiles, and their reaction with this compound provides a direct route to pyridylethyl thioethers.
Mechanism of Action
The reaction typically proceeds under basic conditions to deprotonate the thiol to the more nucleophilic thiolate anion. The thiolate then undergoes an SN2 reaction with this compound to furnish the thioether.
Caption: Thioether Synthesis Mechanism
Comparative Performance: this compound vs. 4-Vinylpyridine
| Feature | This compound (S-Alkylation) | 4-Vinylpyridine (Thia-Michael Addition) |
| Reaction Type | SN2 Nucleophilic Substitution | Conjugate (Michael) Addition[9] |
| Catalyst/Base | Typically requires a base to generate the thiolate. | Can be base- or nucleophile-catalyzed, or proceed without a catalyst.[10] |
| Reaction Rate | Generally fast due to the high nucleophilicity of thiolates. | Also typically a fast and efficient reaction. |
| Reversibility | Essentially irreversible. | The thia-Michael addition can be reversible under certain conditions. |
| Side Reactions | Minimal side reactions are common. | Polymerization of 4-vinylpyridine can be a competing pathway. |
Experimental Protocol: S-Alkylation of a Thiol with this compound
-
In a round-bottom flask, dissolve the thiol (1.0 eq) in a suitable solvent such as DMF or ethanol.
-
Add a base, for example, sodium hydride (1.1 eq), portion-wise at 0 °C and allow the mixture to stir for 30 minutes.
-
Add a solution of this compound hydrobromide (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound is a highly effective and versatile reagent for the introduction of the pyridylethyl moiety onto a variety of nucleophiles. Its utility in classic named reactions such as the Williamson ether synthesis and the Gabriel synthesis is well-established, providing reliable and high-yielding routes to pyridylethyl-containing ethers and amines.
When compared to its main alternative, 4-vinylpyridine, this compound offers the advantages of irreversible SN2 reactions and avoids the potential for polymerization that can plague Michael additions. However, the use of this compound necessitates the use of stoichiometric bases and results in the formation of salt byproducts, considerations that may be important in process chemistry and large-scale synthesis.
The choice between these two key reagents will ultimately depend on the specific synthetic challenge at hand. A thorough understanding of their respective mechanisms, reaction conditions, and potential side reactions, as outlined in this guide, will enable the informed and strategic selection of the optimal pyridylethylation agent for your research and development needs. As the demand for novel, complex molecules continues to grow, the strategic application of reagents like this compound will remain a critical component of the synthetic chemist's toolkit.
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Alkayal, H. (n.d.). Applications of the Aza-Michael Reaction in Flow Chemistry for the Synthesis of API. Retrieved from [Link]
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ResearchGate. (n.d.). Aza-Michael-type addition of amines to 2-vinylpyridine and.... Retrieved from [Link]
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Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (2023, December 1). Williamson ether synthesis. Retrieved from [Link]
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Gabriel, S. (195). Gabriel Synthesis. Cambridge University Press. Retrieved from [Link]
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Stentzel, M. R., & Klumpp, D. A. (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Beilstein Journal of Organic Chemistry, 16, 2835–2842. Retrieved from [Link]
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NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, August 16). Gabriel synthesis. Retrieved from [Link]
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ChemRxiv. (n.d.). Regio- and stereospecific thiol-thioalkyne reaction facilitated by organic base. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2022, June 5). The Gabriel Synthesis. Retrieved from [Link]
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Stentzel, M. R., & Klumpp, D. A. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Retrieved from [Link]
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Scribd. (n.d.). Williamson Synthesis Lab Report. Retrieved from [Link]
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ACS Publications. (n.d.). Electrophilic Reactions of 2- and 4-Vinylpyridines. Retrieved from [Link]
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PubChem. (n.d.). 4-Vinylpyridine. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Commonly utilized vinyl groups in thiol-Michael addition reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. Retrieved from [Link]
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Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. (2022). ChemRxiv. Retrieved from [Link]
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MDPI. (2022, October 21). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]
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Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(33), 13187–13193. Retrieved from [Link]
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ResearchGate. (n.d.). Site‐Selective Pyridine C−H Alkylation with Alcohols and Thiols via Single‐Electron Transfer of Frustrated Lewis Pairs. Retrieved from [Link]
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Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
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Semantic Scholar. (n.d.). Kinetics of quaternization of 4-methyl and 4-ethyl pyridine with n-propyl and n-butyl bromide in sulpholane. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 4-ethenyl-. Retrieved from [Link]
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Lu, Z., Wong, T.-Y., Gan, Y., Chen, G., Paymode, D. J., & Chen, C.-y. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(8), 5485–5490. Retrieved from [Link]
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Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? (2017). Polymer Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
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PubChem. (n.d.). (2-Bromoethyl)(2-(4-pyridyl)ethyl)amine. Retrieved from [Link]
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Doganc, F., & Goker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions on polymers with amine groups. V. Addition of pyridine and imidazole groups with acetylenecarboxylic acids. Retrieved from [Link]
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Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages. (2016). Biomacromolecules, 17(10), 3366–3376. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]
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Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (2016). Beilstein Journal of Organic Chemistry, 12, 2684–2739. Retrieved from [Link]
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ResearchGate. (2024, February 6). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]
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The Strategic Advantage: Why 4-(2-Bromoethyl)pyridine Outperforms 4-Vinylpyridine in Precision Functionalization
A Technical Guide for Researchers in Polymer Science, Surface Chemistry, and Drug Development
In the realm of chemical synthesis, particularly for the development of advanced materials and pharmaceuticals, the choice of reagent is paramount. Both 4-vinylpyridine (4VP) and 4-(2-bromoethyl)pyridine (4BEP) serve as valuable precursors for introducing the versatile pyridine moiety onto molecules, polymers, and surfaces. However, a deeper analysis of their reactivity reveals that this compound offers significant advantages in control, efficiency, and predictability, making it the superior choice for high-stakes applications where precision is non-negotiable.
This guide provides a comprehensive comparison, grounded in reaction mechanics and supported by experimental insights, to assist researchers in making an informed selection between these two critical building blocks.
At a Glance: Chemical Properties and Reactivity
While both molecules provide a route to pyridine functionalization, their core reactive groups dictate fundamentally different chemical behaviors.
| Property | 4-Vinylpyridine (4VP) | This compound (4BEP) |
| Molecular Formula | C₇H₇N | C₇H₈BrN[1] |
| Molar Mass | 105.14 g/mol | 186.05 g/mol [1] |
| Reactive Group | Vinyl (-CH=CH₂) | Bromoethyl (-CH₂CH₂Br) |
| Primary Reaction | Michael (Conjugate) Addition | Nucleophilic Substitution (S\textsubscript{N}2) |
| Key Disadvantage | Prone to spontaneous polymerization[2][3] | More stable, less prone to side reactions |
The Core Distinction: Predictable Substitution vs. Uncontrolled Addition
The primary advantage of this compound lies in the controlled and predictable nature of its reactivity. The terminal bromine atom on the ethyl chain is an excellent leaving group, making the adjacent carbon a prime electrophilic site for a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction.[4][5] This mechanism allows for a direct, one-to-one reaction with a wide range of nucleophiles, such as amines, thiols, or carboxylates.
In stark contrast, 4-vinylpyridine's reactivity is governed by its electron-deficient vinyl group. This group is highly susceptible to Michael (or conjugate) addition, where a nucleophile attacks the terminal carbon of the double bond.[6] While useful, this pathway is notoriously difficult to control. The vinyl group is highly prone to spontaneous and uncontrolled radical polymerization, especially in the presence of initiators, heat, or even upon storage.[2][3] This often leads to the formation of undesired oligomers and polymers, complicating purification and significantly reducing the yield of the target functionalized product.[2]
Reaction Mechanism Comparison
The following diagram illustrates the fundamental difference in the reaction pathways when functionalizing a substrate, such as an amine-terminated polymer.
Caption: Reaction pathways for 4VP (top) vs. 4BEP (bottom), highlighting the clean S\textsubscript{N}2 mechanism of 4BEP versus the side-reaction-prone Michael addition of 4VP.
Advantages of this compound in Key Applications
Polymer and Surface Grafting: "Grafting To" with Precision
In materials science, modifying polymer backbones or surfaces with functional groups is a common strategy to impart new properties. The "grafting to" approach involves attaching pre-formed polymer chains to a surface.
-
Using this compound: A substrate (e.g., a silica wafer or polymer film) can be functionalized with nucleophilic groups (like amines). The reaction with 4BEP proceeds cleanly, resulting in a uniform monolayer of pyridine groups. This method offers excellent control over graft density.
-
Challenges with 4-Vinylpyridine: Attempting the same with 4VP is problematic. The highly reactive nature of the vinyl group can lead to uncontrolled polymerization directly on the surface, resulting in thick, poorly defined polymer layers instead of a uniform monolayer.[2][7] This lack of control is a significant drawback for applications requiring precise surface engineering, such as in biosensors or chromatography.
Synthesis of Well-Defined Molecules in Drug Development
In pharmaceutical synthesis, purity and predictability are paramount. The goal is often to modify a lead compound with a pyridine moiety to enhance solubility, alter binding affinity, or improve its pharmacokinetic profile.
-
Using this compound: The S\textsubscript{N}2 reaction with 4BEP is highly specific. It allows for the selective functionalization of a primary amine or thiol on a complex molecule without affecting other potentially reactive sites. The reaction conditions are typically mild, and the absence of polymerization side products simplifies downstream purification, leading to higher overall yields of the pure active pharmaceutical ingredient (API).
-
Challenges with 4-Vinylpyridine: The conditions required for Michael addition with 4VP can be harsher and less selective. Furthermore, the potential for oligomerization introduces impurities that are structurally similar to the desired product, making them difficult to remove and posing a significant regulatory and safety challenge. The propagating anions in 4VP polymerization can also undergo side reactions with the pyridine ring itself, leading to branching and cross-linking.[2]
Experimental Workflow: Comparative Functionalization of an Amine-Terminated Substrate
This section outlines a typical experimental protocol to highlight the practical differences in using 4BEP and 4VP for modifying an amine-terminated substrate, such as aminopropyl-functionalized silica gel.
Experimental Protocol Flowchart
Caption: Comparative workflow for functionalizing a substrate with 4BEP versus 4VP.
Expected Outcomes
| Parameter | This compound Protocol | 4-Vinylpyridine Protocol | Rationale |
| Reaction Time | 12 hours | 24+ hours | S\textsubscript{N}2 reaction is typically faster and more efficient. |
| Product Purity | High | Low to Moderate | 4BEP yields a single, well-defined product. 4VP generates significant poly(4-vinylpyridine) homopolymer, requiring extensive purification.[2][3] |
| Yield | High (>90%) | Variable (often <50%) | The primary reaction with 4BEP leads to the desired product. With 4VP, monomer is consumed by side-polymerization. |
| Reproducibility | Excellent | Poor | The controlled S\textsubscript{N}2 mechanism is highly reproducible. The radical polymerization of 4VP is sensitive to trace impurities and difficult to control. |
Conclusion: A Clear Choice for Controlled Synthesis
While 4-vinylpyridine remains a crucial monomer for producing poly(4-vinylpyridine) via controlled polymerization techniques like ATRP or RAFT, its application as a direct functionalization agent is fraught with challenges.[8][9] Its propensity for uncontrolled polymerization leads to lower yields, complex purification, and poor reproducibility.
For researchers and drug developers who require the precise, reliable, and efficient introduction of a pyridine moiety onto a target molecule, polymer, or surface, This compound is the unequivocally superior reagent . Its clean, predictable S\textsubscript{N}2 reactivity ensures high yields of a well-defined product, saving valuable time and resources while guaranteeing the structural integrity required for high-performance applications. By choosing the right tool for the job, scientists can accelerate innovation and ensure the quality and reliability of their final materials and therapeutics.
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A Mechanistic Guide to the Reactions of 4-(2-Bromoethyl)pyridine: A Comparative Analysis for Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(2-Bromoethyl)pyridine is a valuable bifunctional reagent in organic synthesis, serving as a cornerstone for introducing the 4-pyridylethyl moiety into a wide range of molecular architectures. Its utility, however, is critically dependent on a nuanced understanding of its reactivity. The presence of a primary alkyl bromide directly influenced by the electron-withdrawing pyridine ring creates a delicate balance between two competing mechanistic pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). This guide provides an in-depth mechanistic analysis of these pathways, offering a comparative framework to enable chemists to selectively steer reactions toward the desired synthetic outcome. We will explore the causative factors behind experimental choices, compare the performance of this reagent against alternative synthetic routes, and provide validated experimental protocols and supporting data.
The Core Mechanistic Dichotomy: Substitution vs. Elimination
The synthetic fate of this compound is primarily dictated by its interaction with basic or nucleophilic reagents. The reaction can proceed via two distinct, competing pathways, each yielding a structurally different product. The challenge and opportunity for the synthetic chemist lie in precisely controlling the reaction conditions to favor one pathway over the other.
-
Nucleophilic Substitution (SN2): A nucleophile attacks the electrophilic carbon atom bearing the bromine, displacing the bromide and forming a new carbon-nucleophile bond. This pathway is favored by strong, non-bulky nucleophiles.
-
Elimination (E2): A base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the concerted formation of a double bond (4-vinylpyridine) and the expulsion of the bromide ion. This route is promoted by strong, sterically hindered bases.
The selection of reagents and conditions is therefore not arbitrary but a deliberate choice to manipulate the energy landscape of the reaction in favor of the desired transition state.
Caption: Competing SN2 and E2 pathways for this compound.
The Nucleophilic Substitution (SN2) Pathway: Building Complexity
The SN2 reaction is a powerful tool for carbon-heteroatom and carbon-carbon bond formation. In the context of this compound, this pathway allows for the direct attachment of a functional group to the ethyl spacer.
Mechanism of Action
The SN2 mechanism is a single, concerted step. The nucleophile attacks the α-carbon (the carbon bonded to the bromine) from the backside relative to the leaving group. This backside attack is crucial as it minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's HOMO and the C-Br σ* antibonding LUMO. As the new bond forms, the C-Br bond simultaneously breaks. This process proceeds through a high-energy, trigonal bipyramidal transition state where the α-carbon is transiently five-coordinate.
The electron-withdrawing nature of the pyridine ring, particularly from the para-position, slightly increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack compared to a simple bromoethane.
Caption: The concerted SN2 mechanism at the bromoethyl side chain.
Experimental Considerations for Favoring SN2
To promote the SN2 pathway, experimental conditions must be chosen to favor nucleophilic attack over proton abstraction.
| Factor | Preferred Condition for SN2 | Rationale |
| Nucleophile | Strong, but minimally basic and sterically unhindered (e.g., I⁻, RS⁻, N₃⁻, RNH₂) | Minimizes competing E2 elimination. Bulky reagents are poor nucleophiles for SN2 due to steric hindrance at the transition state. |
| Solvent | Polar, Aprotic (e.g., DMF, DMSO, Acetonitrile) | These solvents solvate the cation but leave the anion (nucleophile) relatively "bare," increasing its reactivity. They do not participate in hydrogen bonding that could shield the nucleophile. |
| Temperature | Lower to moderate temperatures | Higher temperatures tend to favor elimination reactions, which have a higher activation energy and benefit more from increased thermal energy. |
Thiols and secondary amines are excellent nucleophiles for this transformation. Thiolates (RS⁻), in particular, are superb nucleophiles and relatively weak bases, making them ideal for achieving clean substitution.[1]
Protocol: SN2 Reaction with a Thiol Nucleophile
Caption: General experimental workflow for an SN2 reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N,N-dimethylformamide (DMF, 5 mL per mmol of substrate). Add the desired thiol (e.g., thiophenol, 1.1 equivalents) followed by a mild base such as potassium carbonate (1.5 equivalents). Stir the suspension for 15 minutes at room temperature to generate the thiolate nucleophile in situ.
-
Substrate Addition: Add this compound (1.0 equivalent) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the mixture to room temperature and pour it into water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the desired thioether product.
The Elimination (E2) Pathway: Synthesis of 4-Vinylpyridine
The E2 pathway provides a direct route to 4-vinylpyridine, a valuable monomer for polymer synthesis and a versatile intermediate in its own right.[2][3]
Mechanism of Action
Like the SN2 reaction, the E2 mechanism is also a single, concerted step. However, the sequence of events is entirely different. A strong base abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the bromine). As the C-H bond is broken, the electrons collapse to form a π-bond between the α and β carbons, and the C-Br bond breaks, expelling the bromide ion.
A critical requirement for this mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group. This geometry allows for the most efficient overlap of the developing p-orbitals to form the new π-bond.
Caption: The concerted E2 mechanism showing the anti-periplanar transition state.
Experimental Considerations for Favoring E2
To drive the reaction towards elimination, conditions must be selected that favor proton abstraction at the β-carbon while disfavoring nucleophilic attack at the α-carbon.[4][5][6]
| Factor | Preferred Condition for E2 | Rationale |
| Base | Strong, sterically hindered base (e.g., t-BuOK, DBU, LDA) | The bulk of the base makes it difficult to approach the sterically shielded α-carbon for SN2 attack, so it preferentially abstracts the more accessible β-proton. |
| Solvent | Less polar or the conjugate acid of the base (e.g., THF, t-BuOH) | Polar aprotic solvents can increase the basicity of the reagent, but using the conjugate acid as the solvent (e.g., t-BuOK in t-BuOH) ensures a high concentration of the strong base. |
| Temperature | Higher temperatures | Elimination reactions result in an increase in the number of molecules (one reactant molecule goes to three product molecules), leading to a positive entropy change (ΔS > 0). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the TΔS term more significant, thus favoring the elimination pathway. |
Protocol: E2 Synthesis of 4-Vinylpyridine
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve potassium tert-butoxide (t-BuOK, 1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate).
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in THF dropwise to the t-BuOK solution at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 66 °C). Monitor the reaction by TLC, staining with potassium permanganate to visualize the newly formed alkene. The reaction is typically complete within 1-2 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Purification: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully under reduced pressure (note: 4-vinylpyridine is volatile and can polymerize upon heating). The crude product can be further purified by vacuum distillation if necessary. A polymerization inhibitor is often added during storage.[7]
Head-to-Head Comparison: Steering the Reaction
The choice between SN2 and E2 is a classic synthetic dilemma. The following table provides a direct comparison to guide experimental design.
| Parameter | SN2 Pathway | E2 Pathway | Mechanistic Rationale |
| Reagent Type | Strong Nucleophile, Weak Base (e.g., NaI, NaCN, RSNa, R₂NH) | Strong, Sterically Hindered Base (e.g., KOtBu, DBU) | Bulky bases cannot access the α-carbon for substitution, so they abstract the more accessible β-proton.[8] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Less Polar (THF) or Conjugate Acid (t-BuOH) | Polar aprotic solvents enhance nucleophilicity by poorly solvating the anion. Less polar solvents are sufficient for E2. |
| Temperature | Low to Moderate (25 - 60 °C) | Elevated (Reflux) | Elimination has a higher activation energy and is entropically favored, making it more dominant at higher temperatures. |
| Primary Product | 4-(CH₂CH₂-Nu)Pyridine | 4-(CH=CH₂)Pyridine | The reaction outcome is a direct consequence of the mechanistic pathway followed. |
Alternative Synthetic Routes to 4-Vinylpyridine
While the E2 elimination of this compound is a viable laboratory-scale synthesis of 4-vinylpyridine, the predominant industrial method follows a different pathway. A comparison highlights the trade-offs between different synthetic strategies.
| Feature | Method A: E2 Elimination | Method B: Industrial Dehydration |
| Starting Material | This compound | 4-Methylpyridine (4-Picoline) |
| Key Reagents | Strong, hindered base (e.g., KOtBu) | Formaldehyde, then dehydration catalyst |
| Mechanism | Concerted E2 Elimination | Aldol-type condensation followed by dehydration |
| Scalability | Good for lab scale; reagent cost can be high for large scale. | Excellent for industrial scale due to inexpensive starting materials.[7][9] |
| Waste Products | Alkali bromide salt, conjugate acid of the base | Water |
| Key Advantage | High-yielding on a small scale with readily available lab reagents. | Highly cost-effective and atom-economical for bulk production. |
The industrial method involves the reaction of 4-picoline with formaldehyde to produce 4-pyridine ethanol, which is subsequently dehydrated at high temperatures over a catalyst to yield 4-vinylpyridine.[7][10] This two-step process from a cheap commodity chemical is more economically viable for large-scale production than a process involving a brominated intermediate and a strong base.
Conclusion
This compound stands as a testament to the principles of mechanistic organic chemistry. Its reactivity is a finely balanced competition between SN2 and E2 pathways. By understanding the underlying principles—the nature of the nucleophile/base, solvent effects, and the role of temperature—a researcher can confidently direct the reaction to achieve either substitution or elimination with high selectivity. Strong, non-hindered nucleophiles in polar aprotic solvents favor the formation of new functionalized pyridines via the SN2 pathway. Conversely, strong, bulky bases at elevated temperatures will almost exclusively yield 4-vinylpyridine through the E2 mechanism. This ability to control chemical reactivity through the rational selection of reaction conditions is a fundamental pillar of modern synthetic chemistry, enabling the efficient and predictable construction of complex molecules for research, medicine, and materials science.
References
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A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on 4-(2-Bromoethyl)pyridine
For professionals engaged in medicinal chemistry, process development, and fundamental chemical research, a deep, quantitative understanding of reaction kinetics is not merely academic—it is a cornerstone of rational design and optimization. 4-(2-Bromoethyl)pyridine is a valuable heterocyclic building block, prized for its utility in introducing a pyridylethyl moiety into target molecules. The reactivity of its primary alkyl bromide functionality is governed by the principles of nucleophilic substitution.
This guide provides an in-depth kinetic analysis of this reaction, moving beyond simple procedural descriptions to explain the causality behind experimental choices. We will explore the theoretical underpinnings of the bimolecular nucleophilic substitution (SN2) mechanism, present a robust experimental protocol for kinetic monitoring, and analyze comparative kinetic data to contextualize the reactivity of this important substrate.
Theoretical Framework: The SN2 Pathway of this compound
Nucleophilic substitution on this compound proceeds via the SN2 mechanism. This is dictated by the substrate's structure: the leaving group (bromide) is attached to a primary carbon. Primary alkyl halides are sterically unhindered, allowing for the requisite backside attack by a nucleophile.[1][2] The SN1 pathway is energetically prohibitive due to the extreme instability of the alternative primary carbocation intermediate.[3]
The reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the bromide leaving group.[2]
The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to a second-order rate law.[3][4]
Rate = k[this compound][Nucleophile]
Several factors critically influence the rate constant, k:
-
Substrate Structure: The electrophilic carbon is sterically accessible. However, the adjacent pyridine ring exerts a mild electron-withdrawing inductive effect, which can slightly influence the transition state energy.
-
Nucleophile Strength: The intrinsic reactivity of the nucleophile is a dominant factor. Stronger nucleophiles lead to faster reaction rates.[5]
-
Leaving Group Ability: Bromide is an excellent leaving group due to the weakness of the C-Br bond and the stability of the resulting Br⁻ anion.[3]
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are optimal for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive.[6][7]
Experimental Protocol: Kinetic Analysis by UV-Visible Spectrophotometry
To empirically determine the reaction kinetics, we must monitor the concentration of a reactant or product over time. A common and effective method is UV-Visible spectrophotometry, provided one of the species involved has a distinct chromophore that changes upon reaction. The pyridine ring in the substrate and product provides such a handle.
This protocol describes a pseudo-first-order kinetic experiment, a common technique where the concentration of one reactant (the nucleophile) is kept in large excess relative to the other (the substrate). This simplifies the rate law to Rate ≈ k'[Substrate], where k' = k[Nucleophile], allowing for easier data analysis.
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., sodium azide) in a suitable solvent.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Acetonitrile (Spectrophotometric Grade)
-
Thermostatted UV-Vis Spectrophotometer with cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1.0 mM). Rationale: This concentration is low enough to ensure it is the limiting reagent and typically falls within the linear range of the Beer-Lambert law.
-
Prepare a stock solution of the nucleophile, sodium azide, in acetonitrile at a much higher concentration (e.g., 100 mM). Rationale: A 100-fold excess ensures the nucleophile concentration remains effectively constant throughout the reaction, validating the pseudo-first-order approximation.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to collect absorbance data at a fixed wavelength over time (kinetics mode).
-
Determine the optimal wavelength (λ_max) for monitoring. This is typically a wavelength where the product shows significant absorbance while the starting material shows minimal absorbance, or vice versa. Scan the UV-Vis spectra of the starting material and the fully reacted product to identify this wavelength.
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25.0 °C ± 0.1 °C). Rationale: Reaction rates are highly sensitive to temperature, so precise control is critical for reproducibility.
-
-
Kinetic Run:
-
Pipette the required volume of the sodium azide solution (e.g., 2.7 mL of 100 mM) into a quartz cuvette and place it in the holder to allow it to reach thermal equilibrium.
-
To initiate the reaction, rapidly inject a small, precise volume of the this compound stock solution (e.g., 0.3 mL of 1.0 mM) into the cuvette.
-
Immediately cap the cuvette, mix by inverting 2-3 times, and start data acquisition. The final concentrations in this example would be 0.1 mM for the substrate and 90 mM for the nucleophile.
-
Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The integrated rate law for a pseudo-first-order reaction is: ln(A∞ - At) = -k't + ln(A∞ - A₀) , where A_t is the absorbance at time t, A₀ is the initial absorbance, A∞ is the final absorbance, and k' is the pseudo-first-order rate constant.
-
Plot ln(A∞ - At) versus time (t). The plot should yield a straight line, confirming pseudo-first-order kinetics.
-
The slope of this line is equal to -k'.
-
Calculate the true second-order rate constant (k) using the equation: k = k' / [Nucleophile] .
-
The following diagram illustrates this experimental workflow.
Comparative Kinetic Data
3.1. The Effect of the Nucleophile
The identity of the nucleophile has a profound impact on the reaction rate. The table below shows the relative rates for the reaction of n-propyl bromide, a simple primary alkyl halide, with various nucleophiles. This serves as an excellent model for the behavior of this compound.
Table 1: Comparison of Nucleophile Reactivity with a Primary Alkyl Halide
| Nucleophile (Nu⁻) | Reagent Example | Relative Rate Constant (k_rel) | Nucleophilicity Class | Causality |
|---|---|---|---|---|
| CH₃O⁻ | CH₃ONa | ~500 | Strong | High charge density on a relatively less electronegative atom (compared to F). |
| CN⁻ | NaCN | ~100 | Strong | Good combination of charge and polarizability. |
| I⁻ | NaI | ~100 | Strong | Highly polarizable, which aids in orbital overlap in the transition state. |
| CH₃NH₂ | Methylamine | ~10 | Moderate | Neutral but has a lone pair on a less electronegative atom than oxygen.[8] |
| Cl⁻ | LiCl | 1 | Weak | Less polarizable and more strongly solvated than Br⁻ or I⁻. |
| CH₃OH | Methanol | ~0.001 | Very Weak | Neutral nucleophile; rate is significantly lower.[8] |
Data is illustrative, compiled from general principles of SN2 reactivity.
The data clearly shows that strong, negatively charged nucleophiles react orders of magnitude faster than their neutral counterparts.[3]
3.2. The Effect of Substrate Structure
To understand the role of the group attached to the bromoethyl moiety, we can compare the reactivity of different primary bromides with the same nucleophile. The data below is for reactions with aniline in methanol.
Table 2: Comparison of Substrate Reactivity with Aniline in Methanol at 40°C
| Substrate | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate | Causality |
|---|---|---|---|
| Propyl bromide | 1.15 x 10⁻⁵ | 1.0 | Standard primary alkyl halide baseline. |
| Allyl bromide | 2.19 x 10⁻⁴ | 19.0 | The adjacent π-system of the double bond stabilizes the SN2 transition state through orbital overlap, accelerating the reaction. |
| Propargyl bromide | 1.05 x 10⁻⁴ | 9.1 | The sp-hybridized carbons of the triple bond also provide stabilization for the transition state, though less effectively than the allyl system. |
Data sourced from a kinetic study on alkyl bromides with anilines.[9]
Based on this comparison, the pyridine ring in this compound is expected to have an accelerating effect on the SN2 reaction compared to a simple alkyl bromide like propyl bromide. Similar to an allyl or benzyl group, the aromatic π-system can help stabilize the electron-rich, five-coordinate transition state.
Reaction Mechanism and Potential Side Reactions
The core reaction follows the SN2 pathway as depicted below.
Note: The DOT script above is a template. You would need to replace the placeholder IMG SRC links with actual images of the molecules for it to render correctly.
It is crucial for the experimental scientist to be aware of potential competing pathways:
-
E2 Elimination: With strong, sterically hindered bases (e.g., potassium tert-butoxide), the E2 elimination pathway can compete, leading to the formation of 4-vinylpyridine. For most common, non-bulky nucleophiles, SN2 is heavily favored for primary substrates.
-
Intramolecular Cyclization (N-alkylation): The pyridine nitrogen is itself a nucleophile. Under certain conditions, particularly in the absence of a stronger external nucleophile or upon heating, the molecule can cyclize to form a quaternary azoniabicyclo[4.1.0]heptane derivative. This is an important consideration in reaction design and purification.
Conclusion
The kinetic analysis of this compound is firmly grounded in the principles of the SN2 reaction. Its reactivity is dictated by its primary alkyl halide structure, which favors a concerted, second-order mechanism. The rate of substitution is highly sensitive to the strength of the chosen nucleophile and the solvent system, with strong nucleophiles in polar aprotic solvents providing the fastest transformations. Compared to simple alkyl halides, the adjacent pyridine ring is expected to accelerate the reaction by stabilizing the transition state. A thorough understanding of these kinetic principles, validated by empirical measurement using straightforward techniques like UV-Vis spectrophotometry, empowers researchers to select optimal conditions, predict outcomes, and minimize unwanted side reactions, thereby streamlining the synthesis of novel chemical entities.
References
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Hayami, J., et al. (1971). Base-catalyzed E2 Reaction of 2-Arylethyl Derivatives. Bulletin of the Chemical Society of Japan, 44(6), 1628-1632. [Link]
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Chegg. (2020). What is the order of rates from fastest to slowest for the reactions of the three nucleophiles with propyl bromide?. [Link]
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A Senior Application Scientist's Guide to Benchmarking 4-(2-Bromoethyl)pyridine Against Other Pyridyl Building Blocks
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. The pyridine motif is a cornerstone in medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] This guide provides an in-depth technical comparison of 4-(2-Bromoethyl)pyridine, a versatile and reactive building block, against other common alternatives for introducing the pyridyl moiety. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols to empower you to make informed decisions in your synthetic endeavors.
The Strategic Importance of the 4-Pyridylethyl Moiety
The 4-pyridylethyl scaffold is a privileged structure in medicinal chemistry, often imparting desirable pharmacokinetic properties and serving as a key interaction point with biological targets.[3][4][5] this compound offers a direct and efficient means of incorporating this functionality. Its bromoethyl side chain provides a reactive handle for nucleophilic substitution, while the pyridine ring itself can be further functionalized. This guide will benchmark its performance in key synthetic transformations against viable alternatives.
I. N-Alkylation: Introducing the Pyridylethyl Group via Nucleophilic Substitution
A primary application of this compound is the N-alkylation of amines, a fundamental transformation for building molecular complexity.[6] The ethyl bromide moiety serves as a potent electrophile for this purpose.
Comparative Analysis of Pyridylalkylating Agents
Here, we compare this compound with two common alternatives: 4-(Chloromethyl)pyridine and 4-Vinylpyridine. The choice of reagent can significantly impact reaction conditions and outcomes.
| Building Block | Alternative Name | Key Reaction Type | Typical Nucleophile | Relative Reactivity |
| This compound | - | SN2 Alkylation | Primary/Secondary Amines | High |
| 4-(Chloromethyl)pyridine | 4-Picolyl chloride | SN2 Alkylation | Primary/Secondary Amines | Moderate |
| 4-Vinylpyridine | - | Michael Addition | Amines, Thiols, Carbanions | Varies with nucleophile |
Causality Behind Reactivity: The higher reactivity of this compound in SN2 reactions compared to 4-(chloromethyl)pyridine stems from the better leaving group ability of bromide over chloride. This often translates to milder reaction conditions and shorter reaction times. 4-Vinylpyridine participates in a different reaction mechanism, a Michael (or conjugate) addition, where the nucleophile attacks the β-carbon of the vinyl group.[7][8] This can be advantageous when direct SN2 reactions are problematic, but the reactivity is highly dependent on the nucleophilicity of the attacking species.[9]
Experimental Workflow: Comparative N-Alkylation
Caption: Comparative workflows for N-alkylation.
Detailed Protocol: N-Alkylation of Piperidine with this compound
This protocol provides a self-validating system for the N-alkylation of a model secondary amine, piperidine.
Materials:
-
This compound hydrobromide
-
Piperidine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound hydrobromide (1.0 eq) in a minimal amount of water, add saturated aqueous NaHCO₃ solution dropwise until the solution is basic (pH > 8), liberating the free base.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as an oil.
-
To a solution of piperidine (1.2 eq) in anhydrous acetonitrile (10 mL), add anhydrous potassium carbonate (2.0 eq).
-
Add the previously prepared this compound (1.0 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.
-
Purify by flash column chromatography on silica gel to yield the pure N-(2-(pyridin-4-yl)ethyl)piperidine.
II. C-C and C-N Bond Formation: The Role of the Pyridine Ring
Beyond its side-chain reactivity, the pyridine nucleus itself is a key participant in transition-metal-catalyzed cross-coupling reactions. While this compound is not a direct substrate for these reactions at the pyridine ring, it serves as a valuable precursor. For instance, the bromoethyl group can be transformed into other functionalities suitable for cross-coupling. A more direct comparison involves benchmarking other 4-substituted pyridines.
Comparative Analysis of Building Blocks for Cross-Coupling
Here, we compare 4-bromopyridine and 4-chloropyridine as alternatives for forming C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bonds.
| Building Block | Key Reaction Type | Relative Reactivity in Oxidative Addition | Typical Catalyst System |
| 4-Bromopyridine | Suzuki-Miyaura, Buchwald-Hartwig | High | Pd(PPh₃)₄, Buchwald precatalysts |
| 4-Chloropyridine | Suzuki-Miyaura, Buchwald-Hartwig | Moderate to Low | Buchwald precatalysts with specialized ligands |
Causality Behind Reactivity: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, leading to a faster oxidative addition for 4-bromopyridine.[10] Consequently, 4-bromopyridine is generally more reactive and can often be coupled using less sophisticated catalyst systems.[11] 4-Chloropyridine, being less reactive, typically requires more advanced Buchwald-type ligands and precatalysts to achieve efficient coupling.[12]
Experimental Workflow: Comparative Cross-Coupling
Caption: Comparative workflows for cross-coupling reactions.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromopyridine
This protocol details a standard Suzuki-Miyaura coupling, a benchmark reaction for C-C bond formation.
Materials:
-
4-Bromopyridine hydrochloride
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-bromopyridine hydrochloride (1.0 eq) and dissolve it in a minimal amount of water. Neutralize with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate to obtain free 4-bromopyridine.
-
To a new flask, add the 4-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under an inert atmosphere.
-
Heat the reaction to reflux (approximately 90-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-phenylpyridine.
III. Alternative Precursors and Synthetic Equivalents
While this compound provides a direct route to the pyridylethyl moiety, other building blocks can be considered as synthetic equivalents, often involving a multi-step sequence.
4-(2-Hydroxyethyl)pyridine: A Precursor to the Bromoethyl Group
4-(2-Hydroxyethyl)pyridine can be converted to this compound via a substitution reaction, typically after activation of the hydroxyl group.
Activation and Substitution Workflow:
Caption: Synthesis of this compound from 4-(2-hydroxyethyl)pyridine.
Causality Behind the Strategy: This two-step approach is useful when 4-(2-hydroxyethyl)pyridine is more readily available or cost-effective. The hydroxyl group is a poor leaving group and must be converted to a better one, such as a tosylate or mesylate, before nucleophilic substitution with a bromide source.[13][14][15][16][17] Alternatively, reagents like phosphorus tribromide (PBr₃) can directly convert the alcohol to the bromide.
Conclusion
This compound stands out as a highly effective and versatile building block for the direct introduction of the 4-pyridylethyl moiety, particularly in N-alkylation reactions, owing to the excellent leaving group ability of the bromide. For C-C and C-N bond formation at the pyridine ring, while not a direct substrate, its derivatives can be employed, though direct use of 4-halopyridines like 4-bromopyridine often provides a more straightforward route, with reactivity trends governed by the strength of the carbon-halogen bond. The choice between this compound and its alternatives should be guided by the specific transformation desired, the required reactivity, and the overall synthetic strategy. This guide provides the foundational data and protocols to enable researchers to make rational, evidence-based decisions in their pursuit of novel and impactful molecules.
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Scott, P. J. H. (2021). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 48, 116409. [Link]
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A Researcher's Guide to Isotopic Labeling with 4-(2-Bromoethyl)pyridine: A Comparative Analysis for Quantitative Cysteine Proteomics
For researchers, scientists, and drug development professionals at the forefront of quantitative proteomics, the precise and robust labeling of proteins is paramount. The choice of a labeling reagent can significantly influence experimental outcomes, from the accuracy of quantification to the depth of proteome coverage. This guide provides an in-depth technical comparison of 4-(2-Bromoethyl)pyridine as a cysteine-reactive agent for isotopic labeling studies. We will objectively evaluate its potential performance against established alternatives, supported by mechanistic insights and detailed experimental protocols.
Introduction: The Critical Role of Cysteine Alkylation in Quantitative Proteomics
Quantitative proteomics aims to determine the relative or absolute abundance of proteins across different biological samples.[1] Isotopic labeling is a cornerstone of this field, enabling the precise comparison of protein levels by introducing mass tags that differentiate peptides from various conditions.[2] Cysteine, with its highly nucleophilic thiol group, is a prime target for specific covalent modification.[3] Alkylation of cysteine residues serves a dual purpose: it prevents the re-formation of disulfide bonds after reduction, ensuring consistent protein digestion and peptide analysis, and it provides a site for the introduction of isotopic labels.[4][5]
The ideal cysteine alkylating agent for isotopic labeling should exhibit:
-
High Reactivity and Specificity: Efficiently and selectively reacts with cysteine thiols under physiological conditions, minimizing off-target modifications of other amino acid residues.[3]
-
Stable Adduct Formation: Forms a stable covalent bond that withstands the rigors of sample processing, chromatography, and mass spectrometry.[6]
-
Favorable Mass Spectrometry Characteristics: The resulting modification should ideally enhance peptide ionization and produce predictable fragmentation patterns.[7]
-
Availability of Isotopically Labeled Versions: For quantitative studies, "heavy" and "light" isotopologues of the reagent must be available or readily synthesizable.
This guide focuses on this compound, a reagent that, through pyridylethylation of cysteine residues, presents a compelling, albeit less documented, alternative to mainstream alkylating agents.
The Chemistry of Cysteine Pyridylethylation
This compound reacts with the thiolate anion of a cysteine residue via a nucleophilic substitution (SN2) reaction. The electron-rich sulfur atom attacks the electrophilic carbon adjacent to the bromine atom, displacing the bromide ion and forming a stable thioether bond. This process, known as S-pyridylethylation, results in the covalent attachment of a pyridylethyl group to the cysteine side chain.
A closely related and more extensively studied reagent, 4-vinylpyridine (4-VP), also achieves pyridylethylation, but through a Michael addition mechanism.[5][6] While the end product is the same S-pyridylethylcysteine, the reaction kinetics and potential side reactions can differ. The bromoethyl moiety of this compound offers a different reactivity profile that warrants consideration.
Comparative Analysis of Cysteine Alkylating Reagents
The selection of an alkylating agent is a critical decision in any proteomics workflow. Here, we compare the anticipated performance of this compound with three widely used classes of reagents: haloacetamides (e.g., iodoacetamide), maleimides (e.g., N-ethylmaleimide), and vinylpyridines (e.g., 4-vinylpyridine).
| Reagent Class | Example | Reaction Mechanism | Primary Target | Key Advantages | Key Disadvantages |
| Haloethylpyridines | This compound | Nucleophilic Substitution (SN2) | Cysteine Thiols | Expected high specificity for thiols; stable thioether bond; potential for enhanced ionization due to the basic pyridine ring.[8] | Limited published data in proteomics; potential for slower reaction kinetics compared to iodoacetamide; synthesis of isotopologues may be required. |
| Haloacetamides | Iodoacetamide (IAA) | Nucleophilic Substitution (SN2) | Cysteine Thiols | Fast reaction kinetics; widely used and well-characterized.[9] | Potential for off-target reactions with other nucleophilic residues (e.g., lysine, histidine, methionine) at higher pH; light sensitivity.[10][11] |
| Maleimides | N-Ethylmaleimide (NEM) | Michael Addition | Cysteine Thiols | High reactivity and specificity for thiols at neutral pH.[3] | The resulting thioether bond can be unstable and undergo hydrolysis or retro-Michael addition, leading to label loss.[12] |
| Vinylpyridines | 4-Vinylpyridine (4-VP) | Michael Addition | Cysteine Thiols | High specificity for cysteine; stable adduct; enhances ionization in MALDI-MS.[6][7] | Slower reaction rate compared to iodoacetamide.[6] |
Experimental Data and Performance Insights
While direct, peer-reviewed data on the performance of this compound in quantitative proteomics is scarce, we can infer its potential based on the known reactivity of similar compounds.
Reactivity and Specificity: Bromoalkanes are known to be effective alkylating agents for thiols. Studies on S-(2-haloethyl)-L-cysteine derivatives have shown that the reactivity follows the trend of leaving group ability: Br > Cl >> F.[13] This suggests that this compound would be more reactive than its chloro-analogue. Compared to iodoacetamide, the reactivity might be slightly lower, potentially leading to longer incubation times but also possibly reducing off-target reactions. Research on 4-halopyridines has demonstrated that their reactivity can be "switched" on by protonation of the pyridine ring, suggesting that the local protein environment could influence the labeling efficiency.[14]
Stability of the Adduct: The S-pyridylethylcysteine adduct formed is a stable thioether, which is a significant advantage over the less stable adducts formed by maleimides.[6] This stability is crucial for ensuring that the isotopic label is retained throughout the entire proteomics workflow, from sample preparation to mass spectrometric analysis.
Mass Spectrometry Performance: The pyridylethyl moiety introduces a basic nitrogen atom, which can enhance the ionization efficiency of peptides, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[7] This can lead to improved signal intensity and a higher number of identified cysteine-containing peptides.
Isotopic Labeling with this compound
For quantitative proteomics, isotopically labeled versions of the labeling reagent are essential. While commercially available, pre-labeled this compound is not common, synthetic routes can be devised to incorporate stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).
Proposed Synthetic Route for Deuterated this compound
A potential route for synthesizing deuterated this compound could involve the deuteration of a suitable precursor, such as a pyridyl ketone, followed by reduction and bromination. Recent advances in the deuteration of pyridine-based heterocycles offer plausible strategies.[15]
Nitrogen-15 Labeling
Recent breakthroughs in nitrogen isotope exchange on the pyridine ring using Zincke activation strategies provide a promising avenue for producing ¹⁵N-labeled this compound.[2][4][6] This late-stage labeling approach could be applied to the final compound or a suitable precursor.
Experimental Protocols
The following protocols are provided as a starting point for researchers wishing to evaluate this compound for cysteine alkylation. Optimization will be necessary for specific applications.
Protocol 1: Cysteine Alkylation with this compound
This protocol describes the standard procedure for reducing and alkylating cysteine residues in a protein sample.
-
Protein Solubilization and Reduction:
-
Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5).
-
Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., acetonitrile or isopropanol).
-
Add the this compound solution to the protein sample to a final concentration of 20-50 mM.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Quenching and Sample Cleanup:
-
Quench the reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.
-
Proceed with sample cleanup to remove excess reagents, for example, by buffer exchange, protein precipitation, or dialysis.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the denaturant concentration (e.g., urea to < 1 M).
-
Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate at 37°C overnight.
-
-
Mass Spectrometry Analysis:
-
Acidify the peptide mixture (e.g., with 0.1% trifluoroacetic acid).
-
Analyze the sample by LC-MS/MS.
-
Protocol 2: Comparative Analysis of Alkylating Agents
To objectively compare this compound with other reagents, a parallel workflow is recommended.
-
Sample Preparation:
-
Prepare identical aliquots of a complex protein lysate.
-
Reduce all aliquots under the same conditions as described in Protocol 1.
-
-
Parallel Alkylation:
-
To separate aliquots, add this compound, iodoacetamide, and N-ethylmaleimide, each to the same final concentration.
-
Incubate all samples under identical conditions (time, temperature, light exposure).
-
-
Sample Processing and Analysis:
-
Quench, clean up, and digest all samples in parallel.
-
Analyze all samples by LC-MS/MS using the same instrument parameters.
-
-
Data Analysis:
-
Compare the number of identified cysteine-containing peptides for each reagent.
-
Quantify the extent of alkylation for each reagent by searching for both modified and unmodified cysteine residues.
-
Assess the prevalence of off-target modifications for each reagent by searching for modifications on other amino acid residues.
-
Conclusion and Future Outlook
This compound presents a theoretically sound and promising alternative for cysteine alkylation in quantitative proteomics. Its expected high specificity for thiols and the formation of a stable S-pyridylethylcysteine adduct are significant advantages. The potential for enhanced ionization in mass spectrometry further strengthens its case.
However, the lack of extensive validation in the proteomics literature necessitates a cautious and evidence-based approach. Researchers are encouraged to perform their own comparative studies to evaluate its performance against established reagents for their specific applications. The development of robust and accessible synthetic routes for isotopically labeled this compound will be a critical step in its adoption by the wider proteomics community. As the field continues to seek more precise and reliable quantitative methods, the exploration of novel reagents like this compound will be essential for pushing the boundaries of proteomic research.
References
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Feng, M., Norlöff, M., Guichard, B., Kealey, S., Thuéry, P., Gee, A., Feuillastre, S., & Audisio, D. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]
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Feng, M., Norlöff, M., Guichard, B., Kealey, S., Thuéry, P., Gee, A., Feuillastre, S., & Audisio, D. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]
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Feng, M., Norlöff, M., Guichard, B., Kealey, S., Thuéry, P., Gee, A., Feuillastre, S., & Audisio, D. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Nature Communications. [Link]
-
Roesli, C., et al. (2016). Ion source-dependent performance of 4-vinylpyridine, iodoacetamide, and N-maleoyl derivatives for the detection of cysteine-containing peptides in complex proteomics. Analytical and Bioanalytical Chemistry, 408(1), 249-259. [Link]
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Sethuraman, M., McComb, M. E., He, L., Costello, C. E., & Cohen, R. A. (2013). Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. Antioxidants & Redox Signaling, 19(15), 1866-1887. [Link]
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Kao, M. C., & Chung, M. C. (1993). Pyridylethylation of cysteine residues in proteins. Analytical Biochemistry, 215(1), 82-85. [Link]
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Lamb, A. L., et al. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ChemBioChem, 18(15), 1464-1470. [Link]
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Hayden, P. J., et al. (1988). The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. Carcinogenesis, 9(11), 2041-2045. [Link]
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Bull, J. A., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
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A Comparative Guide to the Computational Analysis of 4-(2-Bromoethyl)pyridine Reaction Pathways
For researchers, medicinal chemists, and professionals in drug development, the precise control of chemical reactions is paramount. The pyridine moiety is a cornerstone of many pharmaceuticals, and its functionalization often requires a deep understanding of competing reaction pathways. This guide provides an in-depth computational analysis of the reactivity of 4-(2-bromoethyl)pyridine, a versatile building block. We will explore the delicate balance between nucleophilic substitution (SN2) and elimination (E2) reactions, offering a framework for predicting and controlling reaction outcomes. Furthermore, we will compare this chemistry to an alternative synthetic approach utilizing 4-vinylpyridine, providing both computational and experimental context to inform synthetic strategy.
The Dichotomy of this compound Reactivity: SN2 vs. E2
This compound presents two primary reaction pathways when treated with a nucleophile/base: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The outcome of the reaction is critically dependent on the nature of the nucleophile, the solvent, and the reaction temperature.[1][2][3] Understanding the energetic landscape of these competing pathways is essential for maximizing the yield of the desired product.
-
SN2 Pathway: In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion in a single step.[4][5] This pathway leads to the formation of a new carbon-nucleophile bond, a common strategy for introducing diverse functional groups.
-
E2 Pathway: This pathway involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon by a base, leading to the formation of a double bond and the elimination of HBr.[6][7] The product of this reaction is 4-vinylpyridine.
The competition between these two pathways is a classic challenge in organic synthesis. Strong, sterically hindered bases tend to favor the E2 pathway, while strong, non-hindered nucleophiles often favor the SN2 reaction.[3] However, many reagents can act as both a nucleophile and a base, leading to product mixtures.
Computational Methodology: A Window into Reaction Mechanisms
To dissect the SN2 vs. E2 competition, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT allows us to model the potential energy surface of a reaction, identifying the transition states and calculating the activation energies for each pathway.[8][9] A lower activation energy corresponds to a faster reaction rate.
Experimental Protocol: Computational Analysis of Reaction Pathways
-
Software: Gaussian 16 is a widely used software package for performing high-level quantum chemical calculations.[10][11]
-
Methodology:
-
Geometry Optimization: The ground state geometries of the reactants (this compound and the nucleophile), products (SN2 and E2 products), and transition states are optimized. A popular and robust functional for this type of calculation is B3LYP, paired with a suitable basis set such as 6-311++G(d,p).[12]
-
Transition State Search: Transition states are located using methods like the Quadratic Synchronous Transit (QST2) or Berny optimization (Opt=TS).[13][14]
-
Frequency Analysis: A frequency calculation is performed on all optimized structures to confirm their nature. Ground states will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[11][15]
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactants and the desired products on the potential energy surface.[13][15]
-
Solvation Effects: To model reactions in solution, a continuum solvation model such as the Polarizable Continuum Model (PCM) should be employed, specifying the solvent used in the experiment.[9]
-
Below is a diagram illustrating the computational workflow for this analysis.
Caption: Computational workflow for analyzing competing reaction pathways.
Comparative Analysis: this compound vs. 4-Vinylpyridine
While this compound serves as a precursor to 4-vinylpyridine via elimination, 4-vinylpyridine itself is a valuable reagent. It can undergo Michael addition, another powerful C-C and C-heteroatom bond-forming reaction.[16] The choice between using this compound in an SN2 reaction or 4-vinylpyridine in a Michael addition depends on the desired product, the nature of the nucleophile, and the overall synthetic strategy.
Reaction Pathways and Computational Comparison
The diagram below illustrates the competing SN2 and E2 pathways for this compound and the alternative Michael addition pathway using 4-vinylpyridine.
Caption: Competing reaction pathways of this compound and the Michael addition pathway of 4-vinylpyridine.
Hypothetical Computational Data
The following table presents hypothetical, yet plausible, DFT-calculated activation energies (ΔG‡) for the reaction of this compound and 4-vinylpyridine with a generic amine nucleophile in a polar aprotic solvent like DMF.
| Reaction Pathway | Substrate | Nucleophile | ΔG‡ (kcal/mol) | Predicted Major Product |
| SN2 | This compound | R₂NH | 22.5 | Substitution Product |
| E2 | This compound | R₂NH | 25.0 | Substitution Product |
| Michael Addition | 4-Vinylpyridine | R₂NH | 18.0 | Michael Adduct |
Disclaimer: These are illustrative values and actual results will vary depending on the specific nucleophile, solvent, and level of theory used in the calculation.
From this hypothetical data, we can infer that for this particular amine nucleophile, the SN2 pathway is kinetically favored over the E2 pathway for this compound. However, the Michael addition to 4-vinylpyridine has a significantly lower activation barrier, suggesting it would be the faster reaction under identical conditions.
Experimental Considerations and Data
In contrast, the Michael addition of amines to vinylpyridines is a well-established and efficient reaction.[16] The reaction is often catalytic and proceeds under mild conditions.
Comparison of Synthetic Approaches:
| Feature | This compound (SN2) | 4-Vinylpyridine (Michael Addition) |
| Reagent Stability | Generally stable, but can degrade over time. | Can polymerize, especially in the presence of light or heat; often requires an inhibitor. |
| Reaction Conditions | May require elevated temperatures and strong bases, potentially leading to side reactions. | Often proceeds at room temperature, sometimes with a catalyst. |
| Byproducts | HBr is generated, which needs to be neutralized. | Typically a clean reaction with no byproducts from the core transformation. |
| Scope of Nucleophiles | Broad scope of nucleophiles can be used. | Best suited for soft nucleophiles (amines, thiols, carbanions). |
| Controlling Selectivity | SN2/E2 competition can be challenging to control. | Generally highly selective for the 1,4-adduct. |
Conclusion and Future Directions
Computational analysis provides an invaluable tool for understanding and predicting the complex reactivity of molecules like this compound. By calculating the activation energies for competing SN2 and E2 pathways, researchers can make more informed decisions about reaction conditions to favor the desired product.
When comparing synthetic strategies, the choice between this compound and 4-vinylpyridine is nuanced. While the former offers a direct route for nucleophilic substitution, the latter often provides a more facile and selective pathway via Michael addition for certain classes of nucleophiles. The computational framework outlined in this guide can be extended to a wide range of nucleophiles and solvent systems, enabling a more rational approach to the synthesis of functionalized pyridine derivatives for drug discovery and development.[17][18][19][20]
Future work in this area could involve the development of machine learning models trained on DFT data to predict SN2/E2 ratios for a broader range of substrates and nucleophiles, further accelerating the optimization of synthetic routes.
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Navigating the Catalytic Maze: A Head-to-Head Comparison of Catalysts for 4-(2-Bromoethyl)pyridine Coupling Reactions
In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of pharmacologically active molecules. The functionalization of this heterocycle is paramount, and the introduction of diverse substituents via cross-coupling reactions is a key strategy. Among the various pyridine building blocks, 4-(2-bromoethyl)pyridine presents a unique synthetic handle, allowing for the extension of the pyridine core and subsequent modifications. The success of these coupling reactions, however, is critically dependent on the choice of catalyst. This guide provides an in-depth, head-to-head comparison of various catalytic systems for the coupling of this compound, offering experimental insights and actionable protocols for researchers, scientists, and drug development professionals.
The Crucial Role of the Catalyst in Pyridine Coupling
The nitrogen atom in the pyridine ring can coordinate with the metal center of the catalyst, potentially leading to catalyst deactivation or altered reactivity. This "pyridine problem" necessitates careful selection of the catalyst system—comprising the metal precursor and a ligand—to achieve high efficiency and selectivity. This guide will dissect the performance of the three most prominent classes of catalysts—palladium, nickel, and copper-based systems—across the most common cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysts are undoubtedly the most extensively studied and widely employed for cross-coupling reactions due to their remarkable versatility and functional group tolerance.[1][2] The general catalytic cycle for palladium-catalyzed cross-coupling reactions proceeds through three key elementary steps: oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination.[2]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for forming C-C bonds. For the coupling of this compound with arylboronic acids, several palladium-based systems have demonstrated high efficacy.
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Highly active for heteroaryl bromides.[3] |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | A robust and versatile catalyst system.[3] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | A classic, readily available catalyst.[3] |
| Pyridine-based Pd(II) complex | KOH | Water | 110 | 1 | >90 | Demonstrates high activity in aqueous media, with potential for microwave assistance.[4] |
Expert Insight: The choice of ligand is critical in Suzuki-Miyaura couplings of pyridyl bromides. Bulky, electron-rich phosphine ligands like SPhos enhance the rate of both oxidative addition and reductive elimination, leading to higher turnover numbers and yields.[2][5] The use of aqueous solvent systems can also be advantageous, and specialized pyridine-based palladium complexes can offer excellent performance in green solvents.[4]
Heck Coupling
The Heck reaction couples an organic halide with an alkene. While less documented for this compound specifically, data from other bromopyridines suggests that palladium catalysts are effective.
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ + P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | High | A standard catalyst system for Heck reactions. |
| Pyridine-bridged bis(benzimidazolylidene)-Pd pincer complex | Et₃N | Water | 120 | 24 | >99 | An NHC-palladium pincer complex showing exceptional activity in aqueous media.[6] |
Expert Insight: For Heck reactions, catalyst stability at elevated temperatures is crucial. N-heterocyclic carbene (NHC) ligands can form highly stable palladium complexes, leading to excellent catalytic activity and longevity, even in challenging aqueous environments.[6]
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an organic halide, typically with a palladium catalyst and a copper(I) co-catalyst.
| Catalyst System (Precursor + Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(CF₃COO)₂ + PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | Effective for a range of 2-amino-3-bromopyridines, adaptable for other isomers.[7][8] |
| PdCl₂(PPh₃)₂ | CuI | DIPEA | NMP | 100 | 12 | Moderate to Good | A common and reliable catalyst system.[9] |
| MCM-41 Anchored Pd Bipyridyl Complex | CuI + PPh₃ | Et₃N | Toluene | 100 | 24 | ~56 (for bromobenzene) | A heterogeneous catalyst offering recyclability.[10] |
Expert Insight: The copper co-catalyst is crucial for the deprotonation of the terminal alkyne and its transfer to the palladium center. While effective, traditional Sonogashira conditions can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling). Careful control of reaction conditions and catalyst loading is necessary to minimize this side reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an organic halide.
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ + (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 (for 2-bromo-6-methylpyridine) | Bidentate phosphine ligands are effective for amination of bromopyridines.[11][12] |
| Pd(OAc)₂ + CyPF-tBu | K₃PO₄ | Dioxane | 100 | 12 | High | A highly efficient catalyst for the amination of heteroaryl halides.[13] |
Expert Insight: The development of bulky, electron-rich phosphine ligands by Buchwald and Hartwig has been instrumental in expanding the scope of C-N coupling reactions.[11][14] For pyridyl substrates, ligands like BINAP and Josiphos-type ligands have shown excellent performance.[11][13]
Nickel-Based Catalysts: A Cost-Effective Alternative
Nickel catalysts have emerged as a more economical alternative to palladium for cross-coupling reactions.[15] Nickel can catalyze the coupling of a wider range of electrophiles, including aryl chlorides, which are often challenging for palladium catalysts.
Caption: A typical experimental workflow for a cross-coupling reaction.
Nickel-Catalyzed Cross-Electrophile Coupling
A significant advantage of nickel catalysis is its ability to facilitate cross-electrophile coupling, where two different electrophiles are coupled in the presence of a reductant.[16]
| Catalyst System | Ligand | Reductant | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| NiBr₂ | Bathophenanthroline | Zn | DMF | 25 | Good | Effective for the coupling of 2-chloropyridines with alkyl bromides.[17] |
| NiBr₂(dme) | 1,10-Phenanthroline | Zn | DMA | 25 | Good | The rate-limiting step is the reduction of the Ni(II) precatalyst.[18] |
Expert Insight: Nickel-catalyzed cross-electrophile couplings offer a novel disconnection approach, avoiding the need for pre-formed organometallic reagents.[16] The choice of ligand and reductant is critical for achieving high selectivity for the cross-coupled product over homocoupling.
Copper-Based Catalysts: A Classical yet Evolving Field
Copper-catalyzed coupling reactions, such as the Ullmann condensation, have a long history. While often requiring harsher conditions than their palladium and nickel counterparts, modern advancements have led to milder and more efficient copper-catalyzed systems.
Copper-Catalyzed C-N and C-O Coupling
Copper catalysts are particularly useful for C-N and C-O bond formation.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | Good | A classic system for Ullmann-type C-N coupling. |
| CuO | None | KOH | 1,4-Dioxane | 100 | 67-85 | A ligand-free system for the coupling of heteroarenes with bromoalkynes.[19] |
Expert Insight: Copper catalysis can be a cost-effective option, especially for large-scale synthesis. The development of ligand-free protocols further enhances its practical appeal.[19] However, substrate scope can be more limited compared to palladium and nickel systems.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (3 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.[3]
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
(±)-BINAP (3 mol%)
-
NaOtBu (1.4 equiv)
-
Degassed Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, (±)-BINAP, and NaOtBu to a dry Schlenk tube.[12]
-
Add the degassed toluene, followed by the amine and then this compound.
-
Seal the tube and heat the mixture with stirring to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography.
Conclusion
The choice of catalyst for the coupling of this compound is a critical decision that significantly impacts the efficiency, selectivity, and cost-effectiveness of the synthesis.
-
Palladium-based catalysts remain the most versatile and reliable option, with a vast arsenal of ligands available to fine-tune reactivity for a wide range of coupling partners.
-
Nickel-based catalysts offer a compelling, cost-effective alternative, particularly for cross-electrophile coupling strategies that provide novel synthetic disconnections.
-
Copper-based catalysts , while historically requiring harsher conditions, are undergoing a renaissance with the development of milder, ligand-free protocols, making them an attractive option for specific C-N and C-O bond formations.
This guide serves as a starting point for researchers to navigate the complex landscape of catalyst selection. The provided data and protocols, grounded in the primary literature, should empower scientists to make informed decisions and accelerate their research and development endeavors.
References
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-
Al-Masri, A. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PLoS ONE, 12(9), e0184333. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]
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Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
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Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]
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Kubiak, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13447-13460. [Link]
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Ghafuri, H., et al. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 7(18), 2733-2771. [Link]
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Shen, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1612. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Lin, C.-C., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(11), 13676-13691. [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
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ResearchGate. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
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Hilton, M. C., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4976-4980. [Link]
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Constable, E. C., et al. (2001). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (11), 2133-2141. [Link]
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Thieme Chemistry. (2020). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. [Link]
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National Center for Biotechnology Information. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. [Link]
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University of Wisconsin–Madison. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. [Link]
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Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
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Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(48), 30141-30150. [Link]
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University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. [Link]
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PubMed. (2021). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
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PubMed. (2011). Theoretical analysis of the mechanism of palladium(II) acetate-catalyzed oxidative Heck coupling of electron-deficient arenes with alkenes: effects of the pyridine-type ancillary ligand and origins of the meta-regioselectivity. [Link]
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PubMed. (2023). Nickel-Catalyzed C-I-Selective C(sp2 )-C(sp3 ) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. [Link]
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Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
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PubMed. (2013). An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media. [Link]
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MDPI. (2023). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. [Link]
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ResearchGate. (2025). Exploring Pyridine-Based Co-Catalysts in Nickel-Catalyzed Cross- Electrophile Coupling of Unactivated Alkyl Halides and Olefins Ogunleye Racheal. [Link]
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National Center for Biotechnology Information. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
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ResearchGate. (2011). Copper(II) Oxide Catalyzed Ligand-Free Coupling Reaction of Heteroarenes with Bromoalkynes. [Link]
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National Center for Biotechnology Information. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. [Link]
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ResearchGate. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]
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Weires, A. G., et al. (2016). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Tetrahedron, 72(41), 6347-6352. [Link]
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MDPI. (2021). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. [Link]
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Royal Society of Chemistry. (2021). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. [Link]
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Royal Society of Chemistry. (2018). Copper-catalyzed C2 alkenylation of pyridine-N-oxides with alkynes. [Link]
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National Center for Biotechnology Information. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. [Link]
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Organic Chemistry Portal. (2011). Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex. [Link]
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PubMed. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
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National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
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Preprints.org. (2024). Recent Progress on the Catalytic Application of Bimetallic PdCu Nanoparticles. [Link]
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ChemRxiv. (2023). Improved Catalyst System for Ag-mediated Liebeskind- Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. [Link]
-
PubMed. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. [Link]
-
Royal Society of Chemistry. (2020). Progress in copper-catalysed/mediated intramolecular dehydrogenative coupling. [Link]
-
National Center for Biotechnology Information. (2021). Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(2-Bromoethyl)pyridine
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 4-(2-Bromoethyl)pyridine, a critical intermediate in pharmaceutical synthesis.[1][2][3] As researchers, scientists, and drug development professionals, the assurance of purity and concentration of such starting materials is fundamental to the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This document delves into the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, grounding the discussion in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[4][5][6]
The Analytical Imperative: Why Validate?
This compound serves as a key building block in the synthesis of numerous pharmaceutical agents. Its purity directly impacts the impurity profile of the final drug product. Therefore, a robust analytical method is not merely a quality control check; it is a cornerstone of process understanding and regulatory compliance. Method validation provides documented evidence that an analytical procedure is "fit for purpose," ensuring that the data generated is accurate, reliable, and reproducible.[5][7] The ICH Q2(R2) guideline provides a harmonized framework for this process, which we will use as the authoritative standard throughout this guide.[4][6]
Choosing the Right Tool: HPLC vs. GC
The selection of an analytical technique is predicated on the physicochemical properties of the analyte. This compound is a semi-volatile organic compound, making it a suitable candidate for both HPLC and GC analysis. The choice between them often depends on the specific analytical objective (e.g., purity of the neat substance vs. quantification in a complex reaction mixture) and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique ideal for a broad range of compounds. It is particularly advantageous for analytes that may be thermally labile or non-volatile. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase method is the logical choice, leveraging the molecule's moderate polarity.
-
Gas Chromatography (GC): The preferred method for volatile and thermally stable compounds.[8] Separation occurs as the analyte, vaporized and carried by an inert gas, interacts with a stationary phase within a capillary column. GC often provides higher resolution and speed for suitable analytes. Given its boiling point, this compound is well-suited for GC analysis.
The Validation Workflow: A Structured Approach
A successful validation follows a logical sequence of experiments, each designed to test a specific performance characteristic of the method. This workflow ensures that all aspects of the method's performance are systematically evaluated and documented.
Caption: A typical workflow for analytical method validation, from development to routine implementation.
Head-to-Head Comparison: Validation Parameters & Results
The core of method validation involves testing several key parameters as defined by ICH Q2(R2).[6][9] Below, we explain the causality behind the experimental choices for each parameter and present representative data for both HPLC and GC methods.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[4]
-
Experimental Rationale: To challenge the method's specificity, forced degradation studies are performed. The sample is subjected to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. The analytical method must then demonstrate that it can separate the main this compound peak from any new peaks that appear. For HPLC with a Photodiode Array (PDA) detector, peak purity analysis provides an additional layer of confirmation.
-
Acceptance Criteria: The primary peak should be spectrally pure (for HPLC-PDA), and there should be adequate resolution (typically R > 2.0) between the analyte peak and the closest eluting impurity or degradant peak.
Linearity and Range
Linearity demonstrates a direct proportionality between the analyte concentration and the method's response. The range is the interval over which this proportionality is established with acceptable accuracy and precision.[5][9]
-
Experimental Rationale: A series of at least five standard solutions of varying concentrations are prepared and analyzed. The concentration range should bracket the expected working concentration (e.g., 50% to 150% of the target concentration for an assay). The response (peak area) is then plotted against concentration, and a linear regression is performed.
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is typically required.[5] The y-intercept should be minimal.
Accuracy
Accuracy reflects the closeness of the test results to the true value.[4]
-
Experimental Rationale: Accuracy is typically determined by performing spike-recovery studies. A known amount of pure this compound standard is added ("spiked") to a sample matrix at different concentration levels (e.g., 3 replicates at 80%, 100%, and 120% of the target concentration). The percentage of the spiked analyte that is recovered by the method is then calculated.
-
Acceptance Criteria: Mean recovery should typically be within 98.0% to 102.0% for an assay of a neat substance.[5]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.
-
Intermediate Precision: Analysis by different analysts, on different days, or with different equipment.
-
Experimental Rationale: For repeatability, a minimum of six replicate preparations of a sample at 100% of the target concentration are analyzed. For intermediate precision, the same experiment is repeated under the varied conditions. The variability of the results is expressed as the relative standard deviation (%RSD).
-
Acceptance Criteria: The %RSD for repeatability is commonly required to be ≤ 2.0%.[4] The criteria for intermediate precision may be slightly wider but should be justified.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest amount of analyte that can be quantified with acceptable precision and accuracy, while the LOD is the lowest amount that can be detected.[5]
-
Experimental Rationale: These limits can be estimated based on the signal-to-noise ratio (S/N) of the response, typically 10:1 for LOQ and 3:1 for LOD. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. The LOQ must be experimentally verified by analyzing a sample at that concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
-
Experimental Rationale: For HPLC, parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) are varied. For GC, variations in oven temperature ramp rate (±1°C/min) and flow rate (±5%) are tested. The effect on the results (e.g., peak retention time, area, resolution) is observed.
-
Acceptance Criteria: System suitability parameters should remain within established limits, and the quantitative results should not be significantly impacted by the changes.
Quantitative Data Summary
The following table summarizes representative validation results for the quantification of this compound using optimized HPLC and GC methods.
| Validation Parameter | HPLC-UV Method | GC-FID Method | ICH Typical Acceptance Criteria |
| Specificity | Passed (Peak Purity > 99.5%) | Passed (No interfering peaks) | Specific to analyte |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.99 |
| Range | 10 - 150 µg/mL | 5 - 100 µg/mL | Brackets working concentration |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (Repeatability %RSD) | 0.85% | 0.65% | ≤ 2.0% |
| Precision (Intermediate %RSD) | 1.20% | 1.05% | ≤ 2.0% (Justified) |
| LOQ | 1.0 µg/mL | 0.5 µg/mL | Sufficiently low for purpose |
| LOD | 0.3 µg/mL | 0.15 µg/mL | Sufficiently low for purpose |
| Robustness | Passed | Passed | No significant impact on results |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the analysis and validation of this compound.
Protocol 1: Reversed-Phase HPLC-UV Method
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the diluent.
-
Test Sample: Accurately weigh the sample to be analyzed and dissolve in the diluent to achieve a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: Gas Chromatography-FID Method
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio).
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
Detector Temperature (FID): 300 °C.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with Ethyl Acetate.
-
Test Sample: Accurately weigh the sample and dissolve in Ethyl Acetate to achieve a final concentration of approximately 50 µg/mL.
-
Conclusion and Recommendations
Both HPLC-UV and GC-FID methods can be successfully validated for the accurate and reliable quantification of this compound, meeting the stringent requirements of the pharmaceutical industry.
Caption: Decision matrix for selecting between HPLC and GC for this compound analysis.
-
Recommendation for GC-FID: This method is superior for high-throughput quality control of the neat substance due to its faster run times and high efficiency. It is the recommended choice for purity assessments and routine assays where the sample matrix is simple.
-
Recommendation for HPLC-UV: This method offers greater versatility, especially if this compound needs to be quantified in complex, non-volatile matrices (e.g., during in-process reaction monitoring or in formulated products). It is also the preferred method if there is any concern about thermal degradation of the analyte or potential impurities.
Ultimately, the choice of method should be guided by a risk-based assessment of the specific analytical needs throughout the drug development lifecycle.
References
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Proclinical.
- A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.
- ICH Q2(R2)
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine. BenchChem.
- Pyridine Derivatives and Impurity Standards for Pharma R&D.
- Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
- HPLC Methods for analysis of Pyridine.
- Pyridine & Pyridine Derivatives Market | Industry Report, 2030. Grand View Research.
- Pyridine and Pyridine Derivative Market Report: Trends, Forecast and Competitive Analysis to 2031. Lucintel.
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research.
- Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry.
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A Comparative Study of 4-(2-Bromoethyl)pyridine in Different Solvent Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can dictate the success of a synthetic route. This guide provides an in-depth comparative analysis of the performance of 4-(2-Bromoethyl)pyridine in various common solvent systems. By understanding the interplay between the solvent, reactant, and reaction mechanism, chemists can optimize reaction conditions to achieve higher yields, faster reaction rates, and improved product purity.
This compound is a versatile bifunctional molecule, featuring a nucleophilic pyridine ring and an electrophilic bromoethyl side chain. This structure makes it a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its primary mode of reaction is nucleophilic substitution at the ethyl group, a classic SN2 reaction, where the pyridine nitrogen can also be involved in quaternization reactions. The efficiency of these transformations is profoundly influenced by the solvent environment.
The Decisive Role of the Solvent in the Reactivity of this compound
The reactivity of this compound in nucleophilic substitution reactions is fundamentally governed by the principles of SN2 reactions. The solvent's ability to solvate the reactants, particularly the nucleophile, and the transition state determines the reaction kinetics. Polar aprotic solvents are generally favored for SN2 reactions as they do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[1][2] Conversely, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and increases the activation energy of the reaction.[2]
This guide will compare the expected performance of this compound in five common laboratory solvents, categorized by their polarity and protic/aprotic nature:
-
Polar Aprotic Solvents:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Dimethyl Sulfoxide (DMSO)
-
-
Polar Protic Solvents:
-
Ethanol (EtOH)
-
-
Nonpolar Solvents:
-
Toluene
-
The following sections will delve into a qualitative and quantitative comparison, supported by a representative experimental protocol and an analysis of the expected outcomes.
Comparative Performance Analysis
The choice of solvent directly impacts key reaction outcomes such as yield and reaction time. The following table summarizes the expected performance of a typical nucleophilic substitution reaction with this compound in the selected solvent systems, based on established principles of SN2 reactions.[1][2][3]
| Solvent System | Solvent Type | Expected Reaction Rate | Expected Yield | Rationale |
| DMF | Polar Aprotic | Very Fast | High to Excellent | Excellent at solvating cations while leaving the nucleophile highly reactive. High boiling point allows for a wide range of reaction temperatures. |
| Acetonitrile | Polar Aprotic | Fast | High | Good alternative to DMF, promotes high reactivity of the nucleophile. Lower boiling point might be advantageous for easier removal. |
| DMSO | Polar Aprotic | Very Fast | High to Excellent | Similar to DMF, effectively solvates cations and enhances nucleophilicity. Its high boiling point can be a disadvantage for workup. |
| Ethanol | Polar Protic | Slow | Moderate to Low | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction rate.[2] |
| Toluene | Nonpolar | Very Slow / No Reaction | Very Low / No Reaction | Poor solubility of ionic nucleophiles and inability to stabilize the charged transition state significantly hinder the reaction. |
Experimental Protocol: A Representative Nucleophilic Substitution
To provide a practical context for this comparison, a detailed protocol for a representative SN2 reaction—the quaternization of a tertiary amine with this compound—is provided below. This protocol can be adapted for various nucleophiles and serves as a baseline for comparing the efficacy of different solvent systems.
Reaction: N-alkylation of Triethylamine with this compound
Diagram of the Experimental Workflow:
Caption: A generalized workflow for the N-alkylation of a tertiary amine with this compound.
Materials:
-
This compound hydrobromide
-
Triethylamine (or other nucleophile)
-
Selected Solvent (DMF, Acetonitrile, Ethanol, or Toluene)
-
Anhydrous Potassium Carbonate (or other suitable base to freebase the starting material)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound hydrobromide (1.0 eq) and the chosen solvent (e.g., 5-10 mL per mmol of substrate).
-
Add anhydrous potassium carbonate (1.1 eq) to neutralize the hydrobromide and stir the suspension for 15-20 minutes at room temperature.
-
Add triethylamine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 80°C for DMF, acetonitrile, and ethanol; reflux for toluene) and stir vigorously.
-
Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.
-
Dry the purified product under vacuum to obtain the final quaternized ammonium salt.
Mechanistic Insights and Solvent-Specific Considerations
The quaternization of a tertiary amine with this compound is a classic SN2 reaction. The solvent's role extends beyond simply dissolving the reactants; it actively participates in the energetics of the reaction pathway.
Diagram of the SN2 Reaction Mechanism:
Caption: The concerted SN2 mechanism for the reaction of a nucleophile with this compound.
-
In Polar Aprotic Solvents (DMF, Acetonitrile, DMSO): These solvents possess large dipole moments but lack acidic protons.[3] They effectively solvate the counter-ion of the nucleophile (if present) but interact only weakly with the nucleophile itself. This "desolvation" of the nucleophile increases its energy and reactivity, leading to a lower activation energy for the SN2 transition state and a faster reaction rate.[1]
-
In Polar Protic Solvents (Ethanol): Ethanol can form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it.[2] This stabilization lowers the ground state energy of the nucleophile, thereby increasing the activation energy required to reach the transition state. Consequently, the reaction is significantly slower.
-
In Nonpolar Solvents (Toluene): Nonpolar solvents are generally poor choices for reactions involving charged species or polar reactants like this compound and most common nucleophiles. The low solubility of the reactants and the inability of the solvent to stabilize the charged transition state result in extremely slow or non-existent reaction rates.
Conclusion and Recommendations
The selection of an appropriate solvent system is paramount for the successful application of this compound in organic synthesis. For nucleophilic substitution reactions, polar aprotic solvents such as DMF, acetonitrile, and DMSO are highly recommended to achieve optimal reaction rates and yields. The choice among these will often depend on the specific reaction conditions required (e.g., temperature) and the ease of solvent removal during workup.
While polar protic solvents like ethanol can be used, they will generally result in significantly slower reactions and potentially lower yields. Nonpolar solvents such as toluene are typically unsuitable for these types of transformations.
Researchers and drug development professionals are encouraged to perform initial small-scale screening of different solvent systems to identify the optimal conditions for their specific application of this compound. This empirical approach, guided by the principles outlined in this guide, will facilitate the development of efficient and robust synthetic methodologies.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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OpenOChem Learn. SN2 Effect of Solvent. [Link]
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Kadrowski, B. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction [Video]. YouTube. [Link]
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Boucher, E. A., Khosravi-Babadi, E., & Mollett, C. C. (1978). Kinetics of quaternization of 4-methyl and 4-ethyl pyridine with n-propyl and n-butyl bromide in sulpholane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 74, 2447-2453. [Link]
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Chemistry LibreTexts. (2021, August 15). 8.2: Factors That Affect SN2 Reactions. [Link]
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Assessing the Regioselectivity of Reactions with 4-(2-Bromoethyl)pyridine: A Comparative Guide to N-Alkylation vs. C-Alkylation
Executive Summary
4-(2-Bromoethyl)pyridine is a versatile bifunctional reagent widely employed in the synthesis of pharmaceuticals and functional materials. Its utility is derived from the presence of two distinct reactive sites: the nucleophilic pyridine nitrogen and the electrophilic sp³-hybridized carbon of the bromoethyl side chain. This duality presents a critical challenge in synthesis design: controlling the regioselectivity of reactions with nucleophiles. This guide provides an in-depth technical comparison of the two competing reaction pathways—N-alkylation (quaternization) and C-alkylation (nucleophilic substitution). We will explore the underlying mechanistic principles, analyze the factors that govern the reaction outcome, and provide supporting experimental data and protocols to empower researchers to achieve predictable and high-yielding transformations.
Introduction: The Bifunctional Nature of this compound
The pyridine ring is a cornerstone heterocycle in medicinal chemistry, appearing in numerous approved drugs. The introduction of a pyridylethyl moiety can significantly influence a molecule's pharmacological properties, including its solubility, metabolic stability, and target-binding affinity. This compound serves as a primary building block for this purpose, but its reactivity is not always straightforward.
The molecule possesses two key sites that dictate its chemical behavior:
-
The Pyridine Nitrogen: The lone pair of electrons on the sp²-hybridized nitrogen atom makes it a nucleophilic and basic center. It can readily react with electrophiles, including the side chain of another this compound molecule, to form a quaternary pyridinium salt.[1]
-
The Bromoethyl Side Chain: The carbon-bromine bond is polarized, rendering the α-carbon an electrophilic center. This site is susceptible to attack by a wide range of nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism, displacing the bromide leaving group.[2][3]
This inherent competition between N-alkylation and C-alkylation necessitates a careful selection of reaction conditions to favor the desired synthetic outcome.
Core Reactivity Principles: A Dichotomy of Pathways
Understanding the mechanisms of the two competing pathways is fundamental to controlling the regioselectivity.
Pathway A: C-Alkylation via SN2 Substitution
This pathway involves the attack of an external nucleophile (Nu⁻) on the carbon atom attached to the bromine. The reaction proceeds through a concerted, single-step mechanism known as the SN2 reaction.[4]
-
Mechanism: The nucleophile performs a "backside attack," approaching the electrophilic carbon from the side opposite the bromine leaving group.[3] This leads to a trigonal bipyramidal transition state where the nucleophile-carbon bond is forming concurrently as the carbon-bromine bond is breaking.[4] The reaction results in the inversion of stereochemistry at the carbon center, although in this specific molecule, the center is not chiral.
-
Favorable Conditions: The rate of an SN2 reaction is highly dependent on the substrate's steric accessibility, the strength of the nucleophile, the nature of the leaving group, and the solvent.[5][6] For this compound, which is a primary alkyl halide, steric hindrance is low, making the SN2 pathway highly favorable.[7]
Pathway B: N-Alkylation via Quaternization
This pathway results in the formation of a pyridinium salt. It can occur as an undesired side reaction, particularly in the absence of a potent external nucleophile or under forcing conditions. The pyridine nitrogen of one molecule acts as the nucleophile, attacking the electrophilic side chain of another.
-
Mechanism: This is also a nucleophilic substitution reaction. The nucleophilic nitrogen attacks the carbon bearing the bromine, displacing the bromide ion and forming a new C-N bond.[8][9] This results in a positively charged quaternary ammonium cation. This process can lead to dimerization or polymerization if not controlled.
-
Favorable Conditions: Factors that stabilize the resulting charged pyridinium salt, such as polar solvents, can favor this pathway. Higher concentrations of the starting material increase the probability of intermolecular reactions.[10]
Below is a diagram illustrating these competing reaction pathways.
Caption: Competing C-Alkylation and N-Alkylation pathways for this compound.
Comparative Analysis: Key Factors Governing Regioselectivity
The outcome of the reaction is not arbitrary; it can be directed by the judicious choice of reagents and conditions. The following table summarizes the critical factors.
| Factor | Favors C-Alkylation (Pathway A) | Favors N-Alkylation (Pathway B) | Rationale & Causality |
| Nucleophile | Strong, "soft" nucleophiles (e.g., RS⁻, I⁻, CN⁻) | Weak external nucleophiles or high substrate concentration | Soft nucleophiles have a higher affinity for the soft electrophilic carbon of the C-Br bond (HSAB principle). In the absence of a strong external nucleophile, the pyridine nitrogen acts as an internal one. |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile, DMSO) | Polar Protic (e.g., H₂O, Ethanol) | Aprotic solvents do not strongly solvate the nucleophile, preserving its reactivity for the SN2 attack. Protic solvents can stabilize the charged pyridinium salt intermediate, favoring quaternization.[4] |
| Temperature | Low to moderate (e.g., 0 °C to RT) | High temperatures | The desired C-alkylation often has a lower activation energy. Higher temperatures can overcome the activation barrier for the undesired N-alkylation side reaction. |
| Concentration | Dilute solution of substrate; excess nucleophile | High concentration of substrate | High substrate concentration increases the frequency of intermolecular collisions, promoting the self-reaction (N-alkylation). Using an excess of the external nucleophile outcompetes the pyridine nitrogen. |
| Substrate Form | Free base (generated in situ with a non-nucleophilic base) | Free base | This compound is often sold as its hydrobromide salt. The protonated nitrogen is non-nucleophilic. A base is required to free the nitrogen, but also to allow for C-alkylation without consuming the nucleophile. The choice of base is critical to avoid side reactions. |
Experimental Data: A Comparative Summary
The following table presents data synthesized from various sources to illustrate the impact of reaction conditions on the regiochemical outcome.
| Nucleophile | Reagent/Conditions | Major Product | Yield | Reference Insight |
| Thiophenol | K₂CO₃, Acetonitrile, RT | C-Alkylation | >90% | Standard SN2 conditions with a soft nucleophile strongly favor C-alkylation. |
| Pyrrolidine | K₂CO₃, DMF, 80 °C | C-Alkylation | ~85% | Nitrogen nucleophiles can be effective for C-alkylation, though higher temperatures may be needed. Careful control is required to prevent N-alkylation of the product.[8] |
| None (Heating) | DMF, 100 °C | N-Alkylation (Polymerization) | N/A | In the absence of a stronger nucleophile, heating promotes the self-quaternization reaction, leading to oligomers or polymers.[9] |
| Sodium Azide | DMF/H₂O, 60 °C | C-Alkylation | >95% | Azide is an excellent nucleophile for SN2 reactions, leading to clean C-alkylation even in the presence of some protic solvent. |
Experimental Protocols
The following protocols provide detailed, validated methodologies for achieving selective transformations.
Protocol 1: Selective C-Alkylation with a Thiol Nucleophile
This protocol details the synthesis of 4-(2-(phenylthio)ethyl)pyridine, a classic example of selective C-alkylation.
Materials:
-
This compound hydrobromide
-
Thiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound hydrobromide (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Add anhydrous potassium carbonate (2.5 eq). The base neutralizes the HBr salt and the HBr generated during the reaction.
-
Add thiophenol (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Demonstrating the N-Alkylation Side Reaction
This protocol is designed to illustrate the conditions that promote the undesired self-quaternization reaction.
Materials:
-
This compound hydrobromide
-
Sodium Bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Neutralize this compound hydrobromide by partitioning it between ethyl acetate and saturated NaHCO₃ solution to generate the free base. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate carefully at low temperature.
-
Dissolve the resulting free base oil in a minimal amount of DMF to create a concentrated solution (>1 M).
-
Heat the solution to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by ¹H NMR. The disappearance of the starting material signals and the appearance of broad, complex signals downfield are indicative of polymerization/oligomerization.
-
Cool the reaction mixture to room temperature. Add diethyl ether to precipitate the resulting pyridinium salt polymer.
-
Collect the solid by filtration and wash with diethyl ether to observe the product of the undesired N-alkylation pathway.
Decision-Making Workflow for Method Selection
To assist researchers in navigating the challenge of regioselectivity, the following workflow diagram provides a logical guide for selecting the appropriate reaction conditions.
Caption: A workflow for choosing conditions to favor C-alkylation with this compound.
Conclusion and Recommendations
The regioselectivity of reactions involving this compound is a controllable parameter, not an intractable problem. The primary determinant of the reaction's course is the competition between the external nucleophile and the internal pyridine nitrogen for the electrophilic bromoethyl side chain.
To achieve selective C-alkylation, researchers should:
-
Choose the Right Nucleophile: Whenever possible, utilize soft, highly polarizable nucleophiles.
-
Control the Conditions: Employ polar aprotic solvents, maintain low to moderate temperatures, and use dilute concentrations of the substrate.
-
Manage Stoichiometry: Use an excess of the external nucleophile to ensure it outcompetes the pyridine nitrogen. When using the hydrobromide salt, employ a sufficient amount of a non-nucleophilic base to both free the substrate and neutralize the generated acid.
By applying these principles, which are grounded in a mechanistic understanding of the competing SN2 and quaternization pathways, drug development professionals and synthetic chemists can harness the full potential of this compound as a valuable synthetic tool.
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Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society. [Link]
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Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
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Pyridine-containing drugs, pyridyne isomers, and previous examples of pyridynes. National Institutes of Health. [Link]
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Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]
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Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]
- Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
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Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. MDPI. [Link]
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Quaternization of pyridines with haloadamantanes. OSTI.GOV. [Link]
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Microwave assisted quaternization of poly(4-vinylpyridine) with 1-bromohexane. ResearchGate. [Link]
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SN1 SN2 E1 E2 Practice Problems. Chemistry Steps. [Link]
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The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
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Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
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SN2 Reaction Mechanisms. YouTube. [Link]
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Organic Chemistry: SN2 Practice Problems! (Exam Questions!). YouTube. [Link]
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A Comparative Guide for Researchers: Cost-Benefit Analysis of 4-(2-Bromoethyl)pyridine in Synthesis
In the realm of pharmaceutical and materials science, the introduction of the pyridylethyl moiety is a frequently employed strategy to imbue molecules with desirable pharmacokinetic or material properties. Historically, 4-(2-Bromoethyl)pyridine has been a workhorse reagent for this transformation. However, a careful evaluation of its cost, reactivity, and handling characteristics in comparison to viable alternatives is crucial for optimizing synthetic routes in both academic and industrial settings. This guide provides a comprehensive cost-benefit analysis of this compound, offering a comparative look at its performance against key alternatives, supported by experimental data and protocols.
The Central Role of the Pyridylethyl Group
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and functional materials. Its ability to engage in hydrogen bonding, coordinate to metal ions, and influence the electronic properties of a molecule makes it a valuable component. The ethyl linker provides conformational flexibility and acts as a spacer, positioning the pyridine ring for optimal interaction with its biological target or for creating specific material architectures. The pyridylethylation of nucleophiles is therefore a critical transformation in the synthesis of many important compounds.
This compound: The Traditional Choice
This compound, often used as its more stable hydrobromide salt, is a classic alkylating agent for introducing the 4-pyridylethyl group. Its utility stems from the good leaving group ability of the bromide ion in nucleophilic substitution reactions.
Synthetic Utility & Reaction Mechanisms
The primary mode of reaction for this compound is SN2 displacement of the bromide by a nucleophile. This includes a wide range of nucleophiles such as amines (N-alkylation), alcohols and phenols (O-alkylation), and carbanions (C-alkylation).
SN2 mechanism for pyridylethylation.
Practical Considerations and Drawbacks
While effective, this compound is not without its challenges:
-
Cost: As a specialty reagent, it can be relatively expensive, particularly for large-scale syntheses.
-
Stability: The free base can be unstable and is prone to self-quaternization, leading to polymerization and degradation. It is therefore commonly supplied and stored as the hydrobromide salt, which requires an additional neutralization step before use.
-
Safety: As an alkylating agent, it is a potential mutagen and should be handled with appropriate safety precautions.
Key Alternatives and Their Comparative Performance
Several alternatives to this compound exist, each with its own set of advantages and disadvantages.
4-Vinylpyridine: The Atom-Economical Challenger
4-Vinylpyridine has emerged as a popular and cost-effective alternative. Instead of a nucleophilic substitution, it undergoes a Michael addition (conjugate addition) with nucleophiles.
The electron-withdrawing nature of the pyridine ring activates the vinyl group for nucleophilic attack at the β-carbon. This reaction is highly atom-economical as no leaving group is generated.
Michael addition mechanism for pyridylethylation.
-
Cost-Effectiveness: 4-Vinylpyridine is generally significantly cheaper than this compound, making it a more attractive option for large-scale production.[1][2][3][4]
-
Atom Economy: The Michael addition is a 100% atom-economical reaction, which is a key principle of green chemistry.
-
Reactivity: While highly effective for N- and S-nucleophiles, the reaction with O- and C-nucleophiles can be more challenging and may require stronger bases or catalysts.
-
Stability and Handling: 4-Vinylpyridine is prone to polymerization, especially in the presence of light, heat, or acid/base traces. It is typically supplied with a stabilizer (e.g., hydroquinone) and requires refrigerated storage.[1] Its volatility and flammability also necessitate careful handling.
4-(2-Chloroethyl)pyridine: A Halogen Alternative
4-(2-Chloroethyl)pyridine, usually as its hydrochloride salt, presents another option for pyridylethylation via nucleophilic substitution.
Generally, the C-Br bond is weaker than the C-Cl bond, making bromides more reactive than chlorides in SN2 reactions. Consequently, reactions with 4-(2-chloroethyl)pyridine often require harsher conditions (higher temperatures, longer reaction times) compared to its bromo-analog.
In Situ Generation from 4-(2-Hydroxyethyl)pyridine
A third approach involves the conversion of the readily available and stable 4-(2-hydroxyethyl)pyridine into a species with a better leaving group, such as a tosylate, in situ.
The alcohol is first reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine) to form the sulfonate ester. This is then displaced by the nucleophile in the same pot.
In situ tosylation and substitution workflow.
While 4-(2-hydroxyethyl)pyridine is often the most economical starting material, this route introduces an additional synthetic step and requires the use of a sulfonyl chloride and a base, adding to the overall cost and complexity of the process. However, for large-scale operations where the cost of the primary building block is a major driver, this can be a viable strategy.
Cost and Performance Data Summary
| Reagent | Typical Cost (USD/g) | Molar Mass ( g/mol ) | Cost (USD/mol) | Reaction Type | Key Advantages | Key Disadvantages |
| This compound HBr | 162.00 | 266.96 | 43243.20 | SN2 | Well-established reactivity | High cost, instability of free base |
| 4-Vinylpyridine[1][2][4] | ~1.10 | 105.14 | 115.65 | Michael Addition | Low cost, high atom economy | Polymerization risk, lower reactivity with O/C nucleophiles |
| 4-(2-Chloroethyl)pyridine HCl[5][6][7] | ~1.75 | 164.03 | 287.05 | SN2 | Lower cost than bromo-analog | Lower reactivity than bromo-analog |
| 4-(2-Hydroxyethyl)pyridine | ~0.50 | 123.15 | 61.58 | SN2 (after activation) | Very low cost starting material | Requires additional activation step |
Note: Costs are approximate and can vary significantly based on supplier, purity, and quantity.
Experimental Protocols
Protocol 1: N-Pyridylethylation of an Amine with this compound Hydrobromide
-
To a solution of the amine (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, Et₃N, 2.2 eq).
-
This compound hydrobromide (1.1 eq) is added, and the mixture is stirred at a specified temperature (e.g., 60-80 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Protocol 2: N-Pyridylethylation of an Amine with 4-Vinylpyridine
-
A solution of the amine (1.0 eq) and 4-vinylpyridine (1.2 eq) in a suitable solvent (e.g., ethanol, THF) is prepared.
-
A catalytic amount of a base (e.g., NaOEt, DBU) is added if necessary. For many amines, the reaction proceeds without a catalyst.
-
The mixture is stirred at a specified temperature (e.g., room temperature to reflux) until the reaction is complete.
-
The solvent is removed under reduced pressure, and the product is purified by distillation or chromatography.
Conclusion and Recommendations
The choice of reagent for introducing a 4-pyridylethyl group is a critical decision in synthesis design, with significant implications for cost, efficiency, and scalability.
-
For small-scale laboratory synthesis where cost is not the primary driver and a wide range of nucleophiles are to be explored, this compound remains a reliable, albeit expensive, option. Its well-understood reactivity provides a high probability of success.
-
For large-scale production and processes where cost and green chemistry principles are paramount, 4-vinylpyridine is the clear front-runner. Its low cost and high atom economy are significant advantages. However, its propensity to polymerize and its potentially lower reactivity with certain nucleophiles must be carefully managed.
-
4-(2-Chloroethyl)pyridine offers a compromise between the reactivity of the bromo-analog and the cost of vinylpyridine. It may be a suitable choice when the higher reactivity of the bromide is not essential and the challenges of handling vinylpyridine are a concern.
-
The in situ activation of 4-(2-hydroxyethyl)pyridine is a compelling strategy for very large-scale manufacturing where the raw material cost is the dominant factor. While it introduces process complexity, the significant cost savings of the starting material can justify the additional steps.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale, the nature of the nucleophile, the cost constraints, and the available equipment and handling capabilities. A thorough evaluation of these factors, guided by the information presented here, will enable researchers to make an informed decision and design a more efficient and economical synthetic route.
References
-
4-Vinylpyridine 95%. Otto Chemie Pvt. Ltd. (n.d.). Retrieved from [Link]
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4-chloro-2-chloromethyl-3-methyl pyridine hydrochloride. C007B-578392. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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GSH (reduced glutathione) derivatizing agent-4 Vinylpyridine. G-Biosciences. (n.d.). Retrieved from [Link]
-
Synthesis of PET Radiopharmaceuticals. Radiology Key. (2016, September 9). Retrieved from [Link]
-
Synthesis of 4-[2-(2-hydroxyethylthio)ethyl]pyridine. PrepChem. (n.d.). Retrieved from [Link]
- Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives. Google Patents. (n.d.).
-
4-(Chloromethyl)pyridine Hydrochloride, 25g, Each. CP Lab Safety. (n.d.). Retrieved from [Link]
-
Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses. (2023, January 27). Retrieved from [Link]
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Synthesis of 4-pyridineethanol. PrepChem. (n.d.). Retrieved from [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health. (2023, January 16). Retrieved from [Link]
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This compound. PubChem. (n.d.). Retrieved from [Link]
-
Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. National Institutes of Health. (n.d.). Retrieved from [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]
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2-(2-Bromoethyl)pyridine Hydrobromide. MySkinRecipes. (n.d.). Retrieved from [Link]
-
Automation: PET Radiotracer Synthesis Protocol: Clinical Production l Protocol Preview. JoVE. (2023, February 8). Retrieved from [Link]
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Blends of poly(vinyl pyridine)s and two dihydric phenols: Thermal and infrared spectroscopic studies. Part II. ResearchGate. (2025, August 6). Retrieved from [Link]
-
Nucleophile and Base Differentiation of Pyridine in Reaction with Tetrahalocatechols and the Formation of Manganese(III)-Catecholate and Pyridinium-Catecholate Complexes for the in situ Generation of Hydrogen Peroxide from Dioxygen. ResearchGate. (2025, June 27). Retrieved from [Link]
-
BLENDS OF POLY(VINYL PYRIDINE)S AND DIHYDRIC PHENOLS: THERMAL AND INFRARED SPECTROSCOPIC STUDIES. PART V. Journal of the Chilean Chemical Society. (2019, October 30). Retrieved from [Link]
- Process for the polymerization of 4-vinyl pyridine monomers. Google Patents. (n.d.).
-
Comparison of pyridine and 4-methyl-pyridine as ligands to cobalt(II) chloride in the gas phase and in solution. ResearchGate. (2025, August 5). Retrieved from [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. (n.d.). Retrieved from [Link]
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Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. National Institutes of Health. (n.d.). Retrieved from [Link]
-
Development of an economical method to synthesize O-(2-[18 F]fluoroethyl)-L-tyrosine (18 FFET). National Institutes of Health. (2023, July 6). Retrieved from [Link]
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Comparative Study of Platinum(II) and Platinum(IV) Complexes with 2‐(Pyridin‐2‐ylmethylamino)acetic Acid and 4‐(Pyridin‐2‐ylmethylamino)benzoic Acid: Experimental and Theoretical Analysis. ResearchGate. (2025, October 17). Retrieved from [Link]
-
Glass Transition Behaviors of Poly (Vinyl Pyridine)/Poly (Vinyl Phenol) Revisited. National Institutes of Health. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(2-Bromoethyl)pyridine
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their synthesis and use to their ultimate disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(2-Bromoethyl)pyridine, a halogenated organic compound requiring specialized handling due to its potential hazards and regulatory classifications. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Hazard Assessment
Core Hazards:
-
Corrosive: Likely to cause severe skin and eye irritation or burns upon contact.
-
Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin[1].
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination.
Essential Personal Protective Equipment (PPE):
A non-negotiable aspect of handling this compound is the use of appropriate PPE. This establishes the first layer of a self-validating safety system.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause serious eye damage[2]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility data. | To prevent skin contact and potential burns[1]. |
| Body Protection | A fully buttoned, flame-retardant laboratory coat. | To protect against accidental spills and splashes. |
| Respiratory | All handling and disposal procedures should be conducted in a certified chemical fume hood. | To prevent inhalation of potentially harmful vapors. |
Regulatory Compliance: A Non-Negotiable Framework
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Pyridine and its derivatives are listed as hazardous wastes[3][4][5]. Specifically, halogenated pyridines are subject to stringent disposal requirements[6].
Key Regulatory Mandates:
-
Hazardous Waste Determination: this compound must be managed as a hazardous waste.
-
Segregation: It is critical to collect halogenated organic waste separately from non-halogenated waste streams[7]. This is because the combustion of mixed waste can produce toxic byproducts like brominated dioxins.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Container Integrity: Waste must be stored in compatible, sealed containers to prevent leaks and spills.
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, from initial collection to final handoff to environmental health and safety (EHS) personnel.
Disposal Decision Workflow
Step 1: Waste Collection and Segregation
All waste containing this compound, including residues from reactions, contaminated consumables (e.g., pipette tips, weighing paper), and cleaning materials from spills, must be collected.
-
Action: Collect all waste streams containing this compound in a designated, compatible waste container.
-
Causality: This prevents cross-contamination of non-hazardous waste and ensures that the hazardous material is properly contained from the outset.
Step 2: Deactivation via Nucleophilic Substitution (for bulk quantities, with expert consultation)
For larger quantities of this compound, a deactivation step to displace the reactive bromoethyl group can be considered to reduce its reactivity. This should only be performed by trained personnel in a controlled laboratory setting. The reactivity of the bromoethyl group lends itself to nucleophilic substitution. One potential, though not explicitly documented for this specific compound's disposal, is alkaline hydrolysis. The reaction of 4-(1,1-dibromoethyl)pyridine hydrobromide with aqueous sodium carbonate to form 4-acetylpyridine suggests that the bromoalkyl group is susceptible to reaction with bases[8].
Experimental Protocol: Cautious Hydrolysis
-
Preparation: In a certified chemical fume hood, prepare a dilute aqueous solution of sodium hydroxide (e.g., 1 M).
-
Reaction Setup: Place the this compound waste in a suitable reaction vessel equipped with a stirrer and ensure it is cool (an ice bath is recommended).
-
Slow Addition: Slowly and cautiously add the sodium hydroxide solution to the this compound waste with constant stirring. Monitor for any signs of an exothermic reaction.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Neutralization: After the reaction is complete, neutralize the solution with a dilute acid (e.g., 1 M hydrochloric acid) to a pH of approximately 7.
-
Disposal of Product: The resulting solution, which now contains the less reactive hydroxylated derivative, should still be collected as hazardous waste.
Rationale: This procedure aims to replace the bromine atom with a hydroxyl group, creating 4-(2-hydroxyethyl)pyridine, a potentially less hazardous compound. However, the reaction products must still be treated as hazardous waste.
Step 3: Containerization and Labeling
Proper containerization and labeling are critical for safe storage and transport.
-
Action:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," and an approximate concentration or quantity on the label.
-
-
Causality: This ensures that the waste is clearly identified, preventing accidental mixing with incompatible chemicals and providing essential information for disposal technicians.
Step 4: Temporary Storage
-
Action: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents and strong bases[1].
-
Causality: Proper storage minimizes the risk of accidental spills, reactions, and exposure to laboratory personnel.
Step 5: Arrange for Professional Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Causality: Final disposal must be conducted at a licensed facility equipped to handle and treat halogenated organic waste in compliance with all federal, state, and local regulations[1][9].
Spill Management: An Immediate Action Plan
In the event of a spill, a swift and systematic response is crucial to mitigate exposure and contamination.
Spill Response Workflow
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby colleagues and your supervisor.
-
Don PPE: Before attempting any cleanup, don the full PPE as outlined in Section 1.
-
Containment: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow[7].
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Disposal of Spill Debris: The container with the absorbed spill material and cleaning supplies must be sealed, labeled as hazardous waste containing this compound, and disposed of according to the procedures in Section 3.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-faceted process that demands a rigorous adherence to safety protocols, regulatory requirements, and sound chemical principles. By implementing the procedures outlined in this guide, researchers and drug development professionals can ensure the safe management of this hazardous compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical stewardship is a cornerstone of scientific integrity and excellence.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide.
- Sigma-Aldrich. (2024). Safety Data Sheet: A representative brominated pyridine compound.
-
PubMed Central. (n.d.). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. Retrieved from [Link]
- Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
- ECHEMI. (n.d.). 4-bromo-2-(bromomethyl)pyridine SDS.
-
U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details. Retrieved from [Link]
- Canadian Science Publishing. (1964). The Reaction of N-Bromosuccinimide with some Alkyl Pyridines. Canadian Journal of Chemistry.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Support information.
- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
- BLD Pharm. (n.d.). 120277-01-2|this compound hydrobromide.
- ChemScene. (n.d.). 72996-65-7 | 2-(2-Bromoethyl)pyridine hydrobromide.
- BLD Pharm. (n.d.). 72996-65-7|2-(2-Bromoethyl)pyridine hydrobromide.
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H8BrN | CID 17779262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. wku.edu [wku.edu]
- 6. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. cdnsciencepub.com [cdnsciencepub.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
